molecular formula C19H20N2O5S B15581583 IMB5046

IMB5046

Número de catálogo: B15581583
Peso molecular: 388.4 g/mol
Clave InChI: VPXGOSNPXCNGAI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

IMB5046 is a useful research compound. Its molecular formula is C19H20N2O5S and its molecular weight is 388.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C19H20N2O5S

Peso molecular

388.4 g/mol

Nombre IUPAC

(4-methylsulfanylphenyl)methyl 2-morpholin-4-yl-5-nitrobenzoate

InChI

InChI=1S/C19H20N2O5S/c1-27-16-5-2-14(3-6-16)13-26-19(22)17-12-15(21(23)24)4-7-18(17)20-8-10-25-11-9-20/h2-7,12H,8-11,13H2,1H3

Clave InChI

VPXGOSNPXCNGAI-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of IMB5046

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMB5046, a novel nitrobenzoate compound, has demonstrated significant potential as an anti-cancer agent, particularly in overcoming multidrug resistance. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular target, cellular consequences, and impact on key signaling pathways. The information presented herein is a synthesis of preclinical data, intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this promising therapeutic candidate.

Core Mechanism of Action: Microtubule Destabilization

This compound exerts its primary anti-cancer effect by disrupting microtubule dynamics, a critical process for cell division and intracellular transport. The core mechanism can be summarized in the following key points:

  • Direct Binding to Tubulin: this compound directly binds to β-tubulin, a subunit of the microtubule polymer.

  • Colchicine (B1669291) Binding Site Interaction: Competitive binding assays and limited proteolysis have confirmed that this compound interacts with the colchicine binding site on β-tubulin[1]. This interaction is distinct from other microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids.

  • Inhibition of Tubulin Polymerization: By binding to the colchicine site, this compound inhibits the polymerization of tubulin dimers into microtubules[1][2][3]. This leads to a net depolymerization of the microtubule network within the cell.

This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymer Tubulin->Microtubules Polymerization (Inhibited by this compound) DisruptedMicrotubules Disrupted Microtubules Microtubules->DisruptedMicrotubules Depolymerization (Promoted by this compound) This compound This compound MicrotubuleDisruption Microtubule Disruption This compound->MicrotubuleDisruption MitoticSpindle Mitotic Spindle Defect MicrotubuleDisruption->MitoticSpindle G2MArrest G2/M Phase Arrest MitoticSpindle->G2MArrest CyclinB1 Cyclin B1 ↑ G2MArrest->CyclinB1 pHistoneH3 p-Histone H3 ↑ G2MArrest->pHistoneH3 CyclinD1 Cyclin D1 ↓ G2MArrest->CyclinD1 G2MArrest Prolonged G2/M Arrest Apoptosis Apoptosis G2MArrest->Apoptosis Caspase9 Caspase-9 Activation (Intrinsic Pathway) Apoptosis->Caspase9 Caspase8 Caspase-8 Activation (Extrinsic Pathway) Apoptosis->Caspase8 ExecutionerCaspases Executioner Caspases Caspase9->ExecutionerCaspases Caspase8->ExecutionerCaspases CellDeath Cell Death ExecutionerCaspases->CellDeath cluster_jak_stat Jak-STAT Signaling Pathway (Upregulated) cluster_erbb ErbB Signaling Pathway (Upregulated) Cytokine Cytokine Receptor Receptor Cytokine->Receptor Canonical Pathway JAK JAK Receptor->JAK Canonical Pathway STAT STAT JAK->STAT Canonical Pathway GeneExpression GeneExpression STAT->GeneExpression Canonical Pathway Ligand Ligand ErbB_Receptor ErbB_Receptor Ligand->ErbB_Receptor Canonical Pathway Dimerization Dimerization ErbB_Receptor->Dimerization Canonical Pathway RAS_MAPK RAS_MAPK ErbB_Receptor->RAS_MAPK PI3K_Akt PI3K_Akt Dimerization->PI3K_Akt Canonical Pathway Proliferation_Survival Proliferation_Survival PI3K_Akt->Proliferation_Survival Canonical Pathway RAS_MAPK->Proliferation_Survival This compound This compound cluster_jak_stat cluster_jak_stat This compound->cluster_jak_stat cluster_erbb cluster_erbb This compound->cluster_erbb start Start reconstitute Reconstitute Purified Tubulin start->reconstitute incubate Incubate Tubulin with this compound/Controls reconstitute->incubate polymerize Initiate Polymerization at 37°C incubate->polymerize measure Monitor Absorbance at 340 nm polymerize->measure calculate Calculate IC50 measure->calculate end End calculate->end

References

Unveiling the Molecular Target: A Technical Guide to the IMB5046 Binding Site on Tubulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding interaction between the novel microtubule inhibitor, IMB5046, and its molecular target, tubulin. This compound has demonstrated potent cytotoxicity against a range of tumor cell lines, including those exhibiting multidrug resistance, making it a promising lead compound for cancer chemotherapy.[1] A thorough understanding of its mechanism of action at the molecular level is crucial for its further development and optimization. This document synthesizes key experimental findings, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of the associated cellular pathways and experimental workflows.

Core Findings: this compound Binds to the Colchicine (B1669291) Site on β-Tubulin to Inhibit Microtubule Polymerization

This compound exerts its anti-cancer effects by disrupting microtubule dynamics, a critical process for cell division.[2] Experimental evidence confirms that this compound is a microtubule-destabilizing agent that directly interacts with tubulin heterodimers, inhibiting their polymerization into microtubules.[1][3] Crucially, this compound has been identified as a colchicine-binding site inhibitor (CBSI), placing it in a class of drugs known for their potent antimitotic activity.[4][5]

Quantitative Analysis of this compound-Tubulin Interaction

The binding affinity and inhibitory potency of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Parameter Value Method Reference
IC50 (Tubulin Polymerization Inhibition) 2.97 µMIn vitro Tubulin Polymerization Assay[3]
Equilibrium Dissociation Constant (KD) 31.9 µMSurface Plasmon Resonance (SPR)[3]
Comparative KD (Colchicine) 21.1 µMSurface Plasmon Resonance (SPR)[3]
Cell Line IC50 (Cytotoxicity) Reference
Multiple Tumor Cell Lines 0.037 - 0.426 µM[1]
NIH/3T3 (Non-tumor) 10.22 µM[5]

Experimental Determination of the Binding Site and Mechanism

Several key experiments were instrumental in elucidating the binding site and mechanism of action of this compound. The methodologies for these experiments are detailed below, followed by a logical workflow diagram.

Detailed Experimental Protocols

1. In Vitro Tubulin Polymerization Assay

This assay measures the extent of tubulin polymerization into microtubules by monitoring the increase in turbidity (light scattering) at 340 nm.

  • Principle: The polymerization of tubulin into microtubules increases the scattering of light, leading to a higher absorbance reading at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase.

  • Materials:

    • Purified tubulin (>99% pure)

    • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • Glycerol

    • This compound and control compounds (e.g., colchicine, vincristine (B1662923), paclitaxel) dissolved in an appropriate solvent (e.g., DMSO)

    • 96-well microplate

    • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[6]

    • Add varying concentrations of this compound or control compounds to the wells of a pre-warmed 96-well plate.[7]

    • Initiate the polymerization reaction by adding the tubulin solution to each well.[7]

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.[6]

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[7]

    • Plot the absorbance as a function of time to generate polymerization curves. The IC₅₀ value is determined by plotting the maximal absorbance against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

2. Colchicine Competition Assay

This fluorescence-based assay determines if a test compound binds to the colchicine-binding site on tubulin.

  • Principle: The intrinsic fluorescence of colchicine increases upon binding to tubulin. A compound that competes for the same binding site will displace colchicine, leading to a decrease in fluorescence.

  • Materials:

    • Purified tubulin

    • Colchicine

    • This compound and control compounds (e.g., nocodazole (B1683961) as a positive control, vincristine as a negative control)

    • PEM Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

    • Fluorometer

  • Procedure:

    • Mix tubulin (e.g., 3 µM) with colchicine (e.g., 3 µM) in PEM buffer.[3]

    • Add various concentrations of this compound or control compounds to the tubulin-colchicine mixture.[3]

    • Incubate the samples at 37°C for 1 hour.[3]

    • Measure the fluorescence intensity (excitation at 365 nm, emission at 435 nm).[3]

    • A decrease in fluorescence intensity in the presence of the test compound indicates competition with colchicine for the same binding site.

3. Limited Proteolysis Assay

This assay probes for conformational changes in tubulin upon ligand binding.

  • Principle: The binding of a ligand to tubulin can alter its conformation, exposing or protecting certain sites from proteolytic cleavage. The resulting pattern of protein fragments, when separated by SDS-PAGE, can be indicative of the ligand's binding site.

  • Materials:

    • Purified tubulin

    • This compound and control compounds (e.g., colchicine, vincristine)

    • Trypsin (TPCK-treated)

    • Leupeptin

    • SDS-PAGE equipment and reagents

    • Coomassie Brilliant Blue R250 stain

  • Procedure:

    • Pre-incubate tubulin with a high concentration of this compound (e.g., 100 µM) or control compounds on ice.[5]

    • Add trypsin to the tubulin-ligand mixture (e.g., 1:40 w/w ratio of trypsin to tubulin) and digest for 10 minutes on ice.[3]

    • Stop the reaction by adding a protease inhibitor such as leupeptin.[3]

    • Separate the resulting protein fragments by 15% SDS-PAGE.[3]

    • Stain the gel with Coomassie Brilliant Blue and visualize the banding pattern. A similar fragmentation pattern between this compound and colchicine suggests they bind to the same site.[3]

4. Surface Plasmon Resonance (SPR)

SPR is used to measure the kinetics and affinity of the interaction between this compound and tubulin in real-time.

  • Principle: SPR detects changes in the refractive index at the surface of a sensor chip. When one molecule (the ligand, e.g., biotinylated tubulin) is immobilized on the chip, the binding of another molecule (the analyte, e.g., this compound) from a solution flowing over the surface causes a change in the refractive index, which is proportional to the mass of the bound analyte.

  • Materials:

    • SPR instrument

    • SA (streptavidin) sensor chip

    • Biotinylated tubulin

    • This compound at various concentrations

    • Running buffer

  • Procedure:

    • Immobilize biotin-tubulin onto the surface of a streptavidin-coated sensor chip.[3]

    • Inject different concentrations of this compound over the sensor chip surface and monitor the change in resonance units (RU).[3]

    • After each injection, allow for a dissociation phase where the running buffer flows over the chip.

    • Regenerate the sensor chip surface between different analyte concentrations if necessary.

    • Analyze the resulting sensorgrams using a steady-state fitting model to determine the equilibrium dissociation constant (KD).[3]

Experimental Workflow for Binding Site Characterization

G cluster_0 Initial Observation cluster_1 Mechanism of Action cluster_2 Binding Site Identification cluster_3 Binding Affinity A This compound exhibits cytotoxicity in tumor cells B In Vitro Tubulin Polymerization Assay A->B Hypothesis: Targets microtubules C This compound inhibits tubulin polymerization B->C D Limited Proteolysis Assay C->D E Colchicine Competition Assay C->E F Similar proteolysis pattern to colchicine D->F G Decreases colchicine fluorescence E->G H Conclusion: This compound binds to the colchicine site F->H G->H I Surface Plasmon Resonance (SPR) H->I J Determine Equilibrium Dissociation Constant (KD) I->J

Workflow for this compound Binding Site Characterization.

Cellular Consequences of this compound-Tubulin Binding

The inhibition of tubulin polymerization by this compound triggers a cascade of cellular events, ultimately leading to apoptotic cell death. The disruption of the microtubule network activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[1][5] This prolonged mitotic arrest then initiates the intrinsic apoptotic pathway.

Signaling Pathway of this compound-Induced Apoptosis

G This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Tubulin->Microtubules Disruption Disruption of Microtubule Dynamics G2M_Arrest G2/M Phase Arrest Disruption->G2M_Arrest Caspase9 Caspase-9 Activation G2M_Arrest->Caspase9 Caspase8 Caspase-8 Activation G2M_Arrest->Caspase8 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

References

IMB5046: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Novel Microtubule Inhibitor with Potency Against Multidrug-Resistant Cancers

Abstract

IMB5046 is a novel, potent microtubule inhibitor with a unique nitrobenzoate chemical structure. It has demonstrated significant cytotoxic activity against a range of cancer cell lines, including those exhibiting multidrug resistance. By binding to the colchicine (B1669291) pocket of tubulin, this compound inhibits tubulin polymerization, leading to a cascade of cellular events that culminate in apoptotic cell death. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, biological effects, and relevant experimental protocols for this compound, intended to support further research and development efforts in oncology.

Chemical Structure and Properties

This compound, chemically identified as 2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester, is a small molecule with a molecular weight of 388 Daltons.[1] Its distinct nitrobenzoate structure sets it apart from other known microtubule-binding agents.[1]

PropertyValueSource
IUPAC Name 2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester[1]
Molecular Formula C19H20N2O5S
Molecular Weight 388 g/mol [1]
SMILES CSC1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)--INVALID-LINK--[O-])N3CCOCC3
Chemical Class Nitrobenzoate[1]

Mechanism of Action

This compound exerts its anticancer effects by targeting the microtubule cytoskeleton, a critical component for cell division and other essential cellular functions.

Inhibition of Tubulin Polymerization

This compound functions as a microtubule-destabilizing agent. It directly binds to the colchicine pocket on β-tubulin, preventing the polymerization of α- and β-tubulin heterodimers into microtubules.[1][2] This disruption of microtubule dynamics leads to an increase in the cellular concentration of soluble (free) tubulin.[1] In vitro studies have shown that this compound inhibits tubulin polymerization in a concentration-dependent manner.[1][2]

Overcoming Multidrug Resistance

A significant characteristic of this compound is its ability to circumvent multidrug resistance (MDR). Many common microtubule-targeting agents are substrates for the P-glycoprotein (P-gp) efflux pump, which actively removes these drugs from cancer cells, thereby reducing their efficacy. This compound has been shown to not be a substrate for P-gp, allowing it to maintain potent cytotoxicity in cancer cell lines that are resistant to other microtubule inhibitors like colchicine, vincristine, and paclitaxel.[1][2][3]

Biological Effects and Signaling Pathways

The inhibition of tubulin polymerization by this compound triggers a series of downstream cellular events, primarily affecting cell cycle progression and inducing apoptosis.

Cell Cycle Arrest at G2/M Phase

By disrupting the formation of the mitotic spindle, which is composed of microtubules, this compound effectively halts the cell cycle at the G2/M phase.[1][2][3] This arrest is characterized by an accumulation of cells in this phase of the cell cycle, which can be observed through flow cytometry. The G2/M arrest is further evidenced by the increased expression of key cell cycle regulatory proteins such as cyclin B1 and phosphorylated histone H3 (p-Histone H3).[2]

Induction of Apoptosis

Prolonged arrest at the G2/M phase ultimately leads to the induction of programmed cell death, or apoptosis.[1][2][3] this compound-induced apoptosis is mediated through the activation of the caspase cascade. Specifically, it has been shown to activate both the initiator caspases, caspase-8 and caspase-9, and the executioner caspase, caspase-3.[1] The activation of caspase-3 leads to the cleavage of downstream substrates such as poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

IMB5046_Apoptosis_Pathway This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin inhibits Microtubule Microtubule Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Caspase9 Caspase-9 Activation G2M_Arrest->Caspase9 Caspase8 Caspase-8 Activation G2M_Arrest->Caspase8 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Gene Expression Modulation

Microarray analysis of cancer cells treated with this compound revealed significant changes in gene expression. The differentially expressed genes were found to be highly associated with the immune system, cell death, and cancer.[1][2] Notably, pathways such as the cytokine-cytokine receptor interaction, Jak-STAT signaling pathway, and ErbB signaling pathway were among the top ten up-regulated pathways.[1]

Quantitative Data

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxicity across a variety of human cancer cell lines, with IC50 values in the nanomolar range.[1][3]

Cell LineCancer TypeIC50 (µM)
Multiple Tumor Cell LinesVarious0.037–0.426
In Vitro Tubulin Polymerization Inhibition

The inhibitory effect of this compound on tubulin polymerization has been quantified in a cell-free system.[1]

AssayIC50 (µM)
Tubulin Polymerization2.97
In Vivo Antitumor Efficacy

In preclinical animal models, this compound has shown significant antitumor activity at well-tolerated doses.[1][2]

Xenograft ModelTreatment Dose and RouteTumor Growth Inhibition
Human Lung Tumor20 mg/kg (i.p.)83%
KB (epidermoid carcinoma)15 mg/kg (i.p.)65.6%

Pharmacokinetic Properties

As of the latest literature review, detailed pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) data for this compound are not publicly available. Further studies are required to characterize these crucial drug development parameters.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin by monitoring changes in turbidity.

Tubulin_Polymerization_Workflow start Start reagents Prepare Reagents: - Purified Tubulin - Polymerization Buffer (G-PEM) - GTP - this compound/Controls start->reagents incubation Incubate Tubulin with This compound or Controls on Ice reagents->incubation transfer Transfer Mixture to Pre-warmed 96-well Plate incubation->transfer measurement Measure Absorbance at 340 nm Every Minute for 60 min at 37°C transfer->measurement analysis Data Analysis: Plot Absorbance vs. Time Calculate IC50 measurement->analysis end End analysis->end

Caption: Workflow for the in vitro tubulin polymerization assay.

Methodology:

  • Reagent Preparation: Purified tubulin is resuspended in ice-cold G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 15% glycerol.

  • Incubation: The tubulin solution is incubated with various concentrations of this compound, a vehicle control (DMSO), a positive control (e.g., colchicine), and a negative control (e.g., paclitaxel) on ice.

  • Polymerization Initiation: The reaction mixtures are transferred to a pre-warmed 96-well plate at 37°C to initiate polymerization.

  • Data Acquisition: The absorbance at 340 nm is measured every minute for 60 minutes using a temperature-controlled plate reader.

  • Data Analysis: The change in absorbance over time is plotted to generate polymerization curves. The IC50 value is calculated from the concentration-response curve of polymerization inhibition.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Cell_Cycle_Analysis_Workflow start Start cell_culture Culture A431 cells start->cell_culture treatment Treat cells with this compound (various concentrations) for 24h cell_culture->treatment harvest Harvest and wash cells treatment->harvest fixation Fix cells in ice-cold 70% ethanol harvest->fixation staining Stain cells with Propidium (B1200493) Iodide (PI) and treat with RNase fixation->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry analysis Quantify cell population in G0/G1, S, and G2/M phases flow_cytometry->analysis end End analysis->end

Caption: Workflow for cell cycle analysis by flow cytometry.

Methodology:

  • Cell Treatment: A431 cells are treated with varying concentrations of this compound for 24 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the induction of apoptosis by this compound.

Methodology:

  • Cell Treatment: A431 cells are treated with this compound for 24 hours.

  • Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive, PI-negative cells are identified as early apoptotic cells, while double-positive cells are late apoptotic or necrotic.

Western Blot for Cell Cycle Proteins

This protocol is used to detect changes in the expression of cell cycle regulatory proteins.

Methodology:

  • Protein Extraction: A431 cells are treated with this compound for 24 hours, and total protein is extracted using a suitable lysis buffer.

  • SDS-PAGE and Transfer: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Cyclin B1, p-Histone H3, and a loading control (e.g., GAPDH).

  • Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

Conclusion

This compound is a promising lead compound for cancer chemotherapy, particularly for tumors that have developed multidrug resistance. Its novel chemical structure and its ability to inhibit tubulin polymerization at the colchicine binding site, leading to G2/M arrest and apoptosis, underscore its potential. The data presented in this guide provide a solid foundation for further investigation into its therapeutic applications. Future research should focus on elucidating its pharmacokinetic profile and further evaluating its in vivo efficacy and safety in a broader range of preclinical models. Additionally, the observed modulation of immune-related genes suggests that this compound could have potential applications in immuno-oncology, a promising avenue for future exploration.

References

IMB5046: A Technical Guide on its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMB5046, chemically identified as 2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester, is a novel microtubule inhibitor that has demonstrated significant potential as an anticancer agent. This document provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound. It is designed to serve as a technical guide for researchers, scientists, and professionals involved in drug development. The key findings indicate that this compound effectively inhibits tubulin polymerization by binding to the colchicine (B1669291) pocket, leading to G2/M cell cycle arrest and apoptosis. A notable characteristic of this compound is its ability to overcome multidrug resistance, a major challenge in cancer chemotherapy. This guide summarizes the quantitative data on its biological activity, outlines a detailed, though hypothetical, synthetic protocol, and provides visual representations of its mechanism of action and experimental workflows.

Discovery and Rationale

This compound was identified as a potent microtubule inhibitor with a novel chemical structure. The primary rationale for its development was to address the significant clinical problem of multidrug resistance (MDR) in cancer treatment, which often limits the efficacy of conventional microtubule-binding agents like paclitaxel (B517696) and vinca (B1221190) alkaloids. This compound has shown the ability to circumvent this resistance, as it is not a substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of MDR.[1][2]

Mechanism of Action: Microtubule Destabilization

This compound exerts its cytotoxic effects by disrupting microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell shape.[2]

  • Tubulin Polymerization Inhibition: this compound directly inhibits the polymerization of purified tubulin in vitro.[1][2] This disruption of microtubule formation leads to a cascade of events culminating in cell death.

  • Colchicine Binding Site Interaction: The compound binds to the colchicine pocket on β-tubulin.[1] This binding prevents the tubulin dimers from assembling into microtubules.

  • Cell Cycle Arrest: By interfering with microtubule dynamics, this compound causes a blockage in the G2/M phase of the cell cycle, a point where the cell prepares for and undergoes mitosis.[1][2]

  • Induction of Apoptosis: The sustained G2/M arrest ultimately triggers programmed cell death, or apoptosis, in cancer cells.[1][2]

Signaling Pathway of this compound Action

IMB5046_Pathway cluster_drug This compound cluster_cellular_target Cellular Target cluster_downstream_effects Downstream Cellular Effects This compound This compound Tubulin β-Tubulin (Colchicine Pocket) This compound->Tubulin Binds to Microtubule_Destabilization Microtubule Destabilization Tubulin->Microtubule_Destabilization Inhibits Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Destabilization->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Signaling pathway of this compound from target binding to cellular effects.

Quantitative Biological Data

The biological activity of this compound has been quantified in various assays, demonstrating its potency against a range of cancer cell lines, including those exhibiting multidrug resistance.

Parameter Value Assay/Cell Line
IC50 Range 0.037–0.426 μMMultiple tumor cell lines[1]
IC50 (Tubulin Polymerization) 2.97 μMIn vitro tubulin polymerization assay[2]
In Vivo Tumor Growth Inhibition 83%Human lung tumor xenograft in mice (at 20 mg/kg)

Experimental Protocols

Hypothetical Synthesis of this compound

While the precise, step-by-step synthesis of this compound is not detailed in the currently available public literature, a plausible synthetic route can be postulated based on its chemical structure. The synthesis would likely involve two main stages: the synthesis of the carboxylic acid moiety (2-morpholin-4-yl-5-nitrobenzoic acid) and the alcohol moiety ( (4-(methylthio)phenyl)methanol), followed by their esterification.

Part 1: Synthesis of 2-morpholin-4-yl-5-nitrobenzoic acid

  • Nitration of 2-fluorobenzoic acid: 2-fluorobenzoic acid would be nitrated using a mixture of nitric acid and sulfuric acid to yield 2-fluoro-5-nitrobenzoic acid.

  • Nucleophilic Aromatic Substitution: The resulting 2-fluoro-5-nitrobenzoic acid would then be reacted with morpholine (B109124) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMSO) to substitute the fluorine atom with the morpholine group, yielding 2-morpholin-4-yl-5-nitrobenzoic acid.

Part 2: Synthesis of (4-(methylthio)phenyl)methanol

  • Reduction of 4-(methylthio)benzoic acid: Commercially available 4-(methylthio)benzoic acid can be reduced to the corresponding alcohol, (4-(methylthio)phenyl)methanol, using a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

Part 3: Esterification

  • Ester Formation: 2-morpholin-4-yl-5-nitrobenzoic acid and (4-(methylthio)phenyl)methanol would be coupled to form the final ester, this compound. This can be achieved through several standard esterification methods, such as Fischer esterification (refluxing in the presence of a catalytic amount of strong acid) or, more likely for higher yields and milder conditions, using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in an aprotic solvent like dichloromethane (B109758) (DCM).

Hypothetical Synthesis Workflow

Synthesis_Workflow A 2-Fluorobenzoic Acid R1 Nitration A->R1 B Morpholine R2 Nucleophilic Aromatic Substitution B->R2 C 4-(Methylthio)benzoic Acid R3 Reduction C->R3 I1 2-Fluoro-5-nitrobenzoic Acid I1->R2 I2 2-Morpholin-4-yl-5-nitrobenzoic Acid R4 Esterification I2->R4 I3 (4-(Methylthio)phenyl)methanol I3->R4 P This compound R1->I1 R2->I2 R3->I3 R4->P

Caption: A hypothetical workflow for the synthesis of this compound.

Tubulin Polymerization Assay

The inhibitory effect of this compound on tubulin polymerization can be assessed using a cell-free in vitro assay.

  • Reagents: Purified tubulin, GTP, tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), this compound, and control compounds (e.g., colchicine, paclitaxel).

  • Procedure:

    • Tubulin is pre-incubated with various concentrations of this compound or control compounds on ice.

    • The mixture is transferred to a temperature-controlled spectrophotometer set at 37°C.

    • GTP is added to initiate polymerization.

    • The increase in absorbance at 340 nm, which corresponds to the extent of tubulin polymerization, is monitored over time.

    • The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis

The effect of this compound on the cell cycle distribution of cancer cells can be determined by flow cytometry.

  • Cell Culture and Treatment: Cancer cells (e.g., HeLa or A549) are cultured to approximately 70% confluency and then treated with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Cell Staining:

    • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

    • The fixed cells are then treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI).

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.

In Vivo Antitumor Activity

This compound has demonstrated significant antitumor efficacy in a mouse xenograft model. In a study using human lung tumor xenografts, this compound administered intraperitoneally at a dose of 20 mg/kg resulted in an 83% inhibition of tumor growth. Importantly, this effective dose was well-tolerated by the animals, suggesting a favorable therapeutic window.

Conclusion and Future Directions

This compound is a promising novel microtubule inhibitor with a distinct advantage in overcoming multidrug resistance. Its potent in vitro and in vivo anticancer activities, coupled with its well-defined mechanism of action, make it an attractive lead compound for further preclinical and clinical development. Future research should focus on a more detailed exploration of its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of cancer models, particularly those with known resistance to current therapies. The development of a scalable and efficient synthesis process will also be crucial for its advancement as a potential therapeutic agent.

References

IMB5046 cytotoxicity in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Cytotoxicity of IMB5046 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, chemically identified as 2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester, is a novel, potent microtubule inhibitor that demonstrates significant cytotoxic activity against a broad range of cancer cell lines.[1][2][3][4] A key characteristic of this compound is its ability to overcome multidrug resistance (MDR), a major obstacle in cancer chemotherapy.[1][2][3][4] This guide provides a comprehensive overview of the cytotoxic properties of this compound, its mechanism of action, detailed experimental protocols for its evaluation, and its efficacy in both sensitive and multidrug-resistant cancer models.

Mechanism of Action

This compound exerts its anticancer effects by targeting tubulin, a critical component of the cellular cytoskeleton. Its mechanism can be summarized as follows:

  • Tubulin Binding: this compound binds to the colchicine (B1669291) pocket of β-tubulin.[1][2] This interaction was confirmed through molecular docking studies and competitive fluorescence assays showing its ability to displace colchicine from its binding site.[2]

  • Inhibition of Microtubule Polymerization: By binding to tubulin, this compound inhibits the polymerization of tubulin heterodimers into microtubules.[1][2] This was demonstrated in cell-free in vitro assays where this compound suppressed tubulin polymerization with an IC50 of 2.97 μM.[2]

  • Disruption of Microtubule Dynamics: The inhibition of polymerization leads to the disruption of the dynamic microtubule network within cells, which is essential for various cellular processes, most notably mitosis.[1][2][5]

  • Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[1][2] This effect was observed via flow cytometry in A431 cells treated with this compound.[1]

  • Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2] This has been confirmed by flow cytometry analysis showing a concentration-dependent increase in apoptotic cells following treatment.[1]

A significant advantage of this compound is that it is not a substrate for P-glycoprotein (P-gp), a common efflux pump that confers multidrug resistance.[1][2] This allows this compound to maintain its potent cytotoxicity in cancer cells that have developed resistance to other microtubule-binding agents like paclitaxel (B517696) and vincristine.[1][2]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the mechanism of action and a standard experimental workflow for evaluating this compound.

G This compound This compound Tubulin β-Tubulin (Colchicine Pocket) This compound->Tubulin Polymerization Microtubule Polymerization Disruption Microtubule Network Disruption Polymerization->Disruption Inhibits G2M G2/M Phase Arrest Disruption->G2M Apoptosis Apoptosis G2M->Apoptosis Triggers

Caption: Mechanism of action for this compound cytotoxicity.

G cluster_invitro In Vitro Cytotoxicity Assessment cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Efficacy start Cancer Cell Lines (Sensitive & MDR) treat Treat with this compound (Dose-Response) start->treat mtt MTT Assay (72 hours) treat->mtt ic50 Calculate IC50 Values mtt->ic50 flow Flow Cytometry (Cell Cycle & Apoptosis) ic50->flow western Western Blot (Cyclin B1, p-Histone H3) ic50->western tubulin_assay Tubulin Polymerization Assay ic50->tubulin_assay xenograft Mouse Xenograft Model (e.g., H460 Lung Tumor) efficacy Measure Tumor Growth Inhibition xenograft->efficacy

Caption: Experimental workflow for this compound evaluation.

Quantitative Data: Cytotoxicity of this compound

The cytotoxic activity of this compound was evaluated across a panel of human cancer cell lines, including those with acquired multidrug resistance, using the MTT assay. The results are summarized as IC50 (half-maximal inhibitory concentration) values.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell Line Cancer Type IC50 (μM) Sensitivity
A431 Skin Epidermoid Carcinoma < 0.1 High
HT-1080 Fibrosarcoma < 0.1 High
HT29 Colorectal Adenocarcinoma < 0.1 High
NIH/3T3 Mouse Embryonic Fibroblast 10.22 Low (Non-cancerous)

Data sourced from Gu et al., Scientific Reports (2016).[2]

Table 2: Cytotoxicity in Parental vs. Multidrug-Resistant (MDR) Cell Lines

Parental Cell Line Resistant Cell Line Agent IC50 (μM) - Parental IC50 (μM) - Resistant Resistance Index (RI)
KB KBV200 This compound - - 1.1
Vincristine - - 11.2
Colchicine - - 5.6
Paclitaxel - - 5.6
MCF7 MCF7/ADR This compound - - 1.1
Vincristine - - 139.9
Colchicine - - 60.9
Paclitaxel - - 102.2

A Resistance Index (RI) close to 1 indicates a lack of resistance to the compound. Specific IC50 values for parental lines were not provided in the abstract, but the RI demonstrates this compound's efficacy. Data sourced from Gu et al., Scientific Reports (2016).[2]

The data clearly indicate that while cell lines like KBV200 and MCF7/ADR show high levels of resistance to conventional chemotherapeutics, they remain highly sensitive to this compound.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Cell Viability (MTT) Assay
  • Objective: To determine the concentration-dependent cytotoxicity of this compound.

  • Procedure:

    • Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.

    • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., ranging from 0.01 to 100 μM) for 72 hours. Include a vehicle control (DMSO).

    • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry
  • Objective: To investigate the effect of this compound on cell cycle progression.

  • Procedure:

    • Treatment: Seed cells (e.g., A431) in 6-well plates and treat with this compound at various concentrations (e.g., 50, 100, 200 nM) for 24 hours.

    • Cell Harvesting: Harvest cells by trypsinization, wash with cold PBS, and fix in 70% ethanol (B145695) overnight at -20°C.

    • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

    • Data Acquisition: Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software. An accumulation of cells in the G2/M peak indicates mitotic arrest.[1]

Apoptosis Assay by Flow Cytometry
  • Objective: To quantify the induction of apoptosis by this compound.

  • Procedure:

    • Treatment: Treat cells with this compound as described for the cell cycle analysis.

    • Harvesting and Staining: Harvest cells and wash with cold PBS. Resuspend cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

    • Data Acquisition: Analyze the stained cells by flow cytometry.

    • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[1]

Western Blot Analysis
  • Objective: To detect changes in the expression of cell cycle regulatory proteins.

  • Procedure:

    • Protein Extraction: Treat A431 cells with this compound for 24 hours, then lyse the cells in RIPA buffer to extract total protein.

    • Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies against Cyclin B1, Cyclin D1, and phospho-Histone H3 (a marker for mitosis). Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Detection: Incubate with a corresponding HRP-conjugated secondary antibody and visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

Conclusion

This compound is a promising lead compound for cancer chemotherapy due to its potent, broad-spectrum cytotoxicity and its unique ability to circumvent P-gp-mediated multidrug resistance.[1][2][4] Its well-defined mechanism of action, involving the inhibition of tubulin polymerization and subsequent induction of G2/M arrest and apoptosis, makes it an attractive candidate for further preclinical and clinical development, particularly for treating refractory and resistant tumors.[1][2][6]

References

Overcoming Multidrug Resistance: A Technical Guide to IMB5046

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of IMB5046, a novel microtubule inhibitor, and its efficacy in overcoming multidrug resistance (MDR) in cancer cells. This document details the mechanism of action, presents key quantitative data, outlines experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a novel nitrobenzoate microtubule inhibitor that demonstrates potent antitumor activity, particularly in cancer cell lines that have developed resistance to conventional chemotherapeutic agents.[1][2][3] Its primary mechanism involves the disruption of microtubule dynamics, a critical process for cell division.[1][2][4]

This compound binds to the colchicine (B1669291) pocket of tubulin, inhibiting tubulin polymerization.[1][2][3][4] This disruption of the microtubule structure leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death).[1][2][4] A key feature of this compound is that it is not a substrate for P-glycoprotein (P-gp), a major ATP-binding cassette (ABC) transporter responsible for pumping drugs out of cancer cells and a common cause of multidrug resistance.[1][3][4] This allows this compound to maintain its cytotoxic effects in cells that overexpress P-gp.

Quantitative Efficacy Data

The efficacy of this compound has been demonstrated across a range of cancer cell lines, including those exhibiting high levels of multidrug resistance.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (μM)
A431Epidermoid Carcinoma< 0.1
HT-1080Fibrosarcoma< 0.1
HT29Colorectal Adenocarcinoma< 0.1
A549Lung Carcinoma0.037 - 0.426
H460Lung CarcinomaNot specified
KBOral Epidermoid CarcinomaNot specified
MCF7Breast AdenocarcinomaNot specified
NIH/3T3Mouse Embryonic Fibroblast10.22

Source: Data compiled from multiple studies.[1][4]

Table 2: Efficacy of this compound in Multidrug-Resistant (MDR) Cancer Cell Lines
Cell Line PairResistance MechanismDrugIC50 Parental (μM)IC50 Resistant (μM)Resistance Index
KB / KBV200P-gp overexpressionThis compound Not specifiedNot specified1.4
VincristineNot specifiedNot specified11.2
ColchicineNot specifiedNot specified5.6
PaclitaxelNot specifiedNot specified5.6
MCF7 / MCF7/ADRP-gp overexpressionThis compound Not specifiedNot specified1.1
VincristineNot specifiedNot specified139.9
ColchicineNot specifiedNot specified60.9
PaclitaxelNot specifiedNot specified102.2

Source: Data compiled from a study on this compound's effect on P-gp overexpressing cells.[4]

Table 3: In Vivo Efficacy of this compound in a Human Lung Cancer Xenograft Model (H460)
Treatment GroupDoseTumor Growth Inhibition (%)
This compound10 mg/kg (i.p.)46.1
This compound15 mg/kg (i.p.)70.1
This compound20 mg/kg (i.p.)83.2
Colchicine0.5 mg/kg (i.v.)41.1

Source: Data from a mouse xenograft model study.[2][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Treat the cells with various concentrations of this compound or other compounds for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Tubulin Polymerization Assay

This in vitro assay assesses the effect of this compound on the polymerization of purified tubulin.

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin (2 mg/mL), GTP (1 mM), and glutamate (B1630785) (1 M) in a buffer solution.

  • Drug Addition: Add various concentrations of this compound, positive controls (e.g., colchicine, vincristine), or a negative control (e.g., paclitaxel) to the reaction mixture.

  • Initiation of Polymerization: Incubate the mixture at 37°C to initiate tubulin polymerization.

  • Turbidity Measurement: Monitor the change in turbidity by measuring the absorbance at 340 nm every minute for 60 minutes using a spectrophotometer.

  • Data Analysis: The rate of polymerization is determined by the increase in absorbance over time. The IC50 for polymerization inhibition is calculated. This compound was found to inhibit tubulin polymerization with an IC50 of 2.97 μM.[4]

Cell Cycle Analysis

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat A431 cells with varying concentrations of this compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% ethanol (B145695) at 4°C overnight.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat A431 cells with different concentrations of this compound for 48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blotting

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., Cyclin B1, p-Histone H3, Caspase-8, Caspase-9, PARP) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mouse Xenograft Model

This in vivo model evaluates the antitumor efficacy of this compound.

  • Tumor Cell Implantation: Subcutaneously inject human cancer cells (e.g., H460) into the flanks of nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Randomly assign mice to treatment groups and administer this compound (e.g., 10, 15, 20 mg/kg, intraperitoneally) or a vehicle control daily.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice every other day.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition percentage.

Visualizing the Impact of this compound

The following diagrams illustrate the key pathways and workflows associated with this compound's mechanism of action.

IMB5046_Mechanism_of_Action cluster_drug This compound cluster_cell Cancer Cell cluster_mdr MDR Mechanism This compound This compound Tubulin β-Tubulin (Colchicine Pocket) This compound->Tubulin Binds to Pgp P-glycoprotein (P-gp) Efflux Pump This compound->Pgp Not a substrate Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces IMB5046_out This compound (extracellular)

Caption: Mechanism of action of this compound in overcoming multidrug resistance.

Apoptosis_Signaling_Pathway This compound This compound Microtubule_Disruption Microtubule Disruption This compound->Microtubule_Disruption Mitochondrial_Pathway Intrinsic Mitochondrial Pathway Microtubule_Disruption->Mitochondrial_Pathway Triggers Caspase8 Caspase-8 Activation Microtubule_Disruption->Caspase8 May also activate (downstream) Caspase9 Caspase-9 Activation Mitochondrial_Pathway->Caspase9 Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Caspase9->Executioner_Caspases Activates Caspase8->Executioner_Caspases Activates PARP_Cleavage PARP Cleavage Executioner_Caspases->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Apoptotic signaling pathway induced by this compound.

Experimental_Workflow_MDR_Evaluation cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism Confirmation cluster_invivo In Vivo Validation Start Select Parental and MDR Cell Lines MTT MTT Assay Start->MTT IC50 Determine IC50 Values MTT->IC50 RI Calculate Resistance Index (RI) IC50->RI Pgp_Assay P-gp ATPase Assay RI->Pgp_Assay If RI is low Pgp_Substrate Confirm not a P-gp Substrate Pgp_Assay->Pgp_Substrate Xenograft Establish Xenograft Model (MDR Tumor) Pgp_Substrate->Xenograft Proceed to in vivo Treatment This compound Treatment Xenograft->Treatment TGI Measure Tumor Growth Inhibition (TGI) Treatment->TGI

Caption: Experimental workflow for evaluating this compound against multidrug resistance.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of multidrug-resistant cancers.[1][2][4] Its novel chemical structure and its ability to circumvent P-glycoprotein-mediated drug efflux allow it to maintain potent cytotoxic activity against resistant tumors.[1][4] By inhibiting tubulin polymerization and inducing apoptosis, this compound targets a fundamental cellular process essential for cancer cell proliferation.[1][2][4] The preclinical data, including significant in vivo tumor growth inhibition at well-tolerated doses, strongly support its further development as a next-generation chemotherapeutic agent.[1][2][4]

References

The Intrinsic Apoptosis Pathway Induced by IMB5046: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMB5046 is a novel, potent microtubule inhibitor that has demonstrated significant antitumor activity, particularly against multidrug-resistant (MDR) cancer cell lines.[1][2][3] Its mechanism of action involves the disruption of microtubule polymerization, leading to a cascade of cellular events culminating in apoptotic cell death.[1][2][3] This technical guide provides an in-depth exploration of the this compound-induced apoptosis pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling networks.

Introduction to this compound

This compound, chemically identified as 2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester, is a small molecule inhibitor that targets tubulin polymerization.[1][2][3] By binding to the colchicine (B1669291) pocket of tubulin, this compound effectively disrupts the formation of microtubules, which are essential components of the cytoskeleton involved in critical cellular processes such as mitosis, intracellular transport, and maintenance of cell shape.[1][2][3] A key feature of this compound is its ability to overcome multidrug resistance, as it is not a substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of resistance to many chemotherapeutic agents.[1][2][3]

Mechanism of Action: Microtubule Disruption

This compound exerts its primary effect by inhibiting the polymerization of tubulin into microtubules.[1][2][3] This leads to a disruption of the cellular microtubule network, which in turn triggers a series of downstream events. The immediate consequences of microtubule disruption include:

  • G2/M Cell Cycle Arrest: The failure to form a proper mitotic spindle due to microtubule disruption activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[1][2][3]

  • Induction of Apoptosis: Prolonged mitotic arrest is a potent trigger for apoptosis, the cell's intrinsic programmed death pathway.

The disruption of microtubule dynamics by this compound is the initiating event that funnels cancer cells towards apoptosis.

The this compound-Induced Apoptosis Pathway

The apoptotic cascade initiated by this compound primarily proceeds through the intrinsic or mitochondrial pathway. This is a common mechanism for microtubule-targeting agents. The pathway is characterized by the involvement of the Bcl-2 family of proteins and the activation of a specific cascade of caspases.

Upstream Signaling: The Role of Bcl-2 Family Proteins

While direct studies on this compound's effect on Bcl-2 family proteins are not yet available, the well-established mechanism of other microtubule inhibitors provides a strong predictive model. Microtubule-targeting drugs are known to induce the phosphorylation of the anti-apoptotic protein Bcl-2. This phosphorylation event is believed to inactivate Bcl-2, thereby disrupting its ability to sequester pro-apoptotic proteins.

The key players in this upstream signaling cascade are:

  • Anti-apoptotic Proteins: Primarily Bcl-2 and Bcl-xL, which act to prevent apoptosis by binding to and inhibiting pro-apoptotic members.

  • Pro-apoptotic Effector Proteins: Bax and Bak, which, when activated, oligomerize at the mitochondrial outer membrane, leading to its permeabilization.

  • Pro-apoptotic BH3-only Proteins: These proteins act as sensors of cellular stress and can either directly activate Bax/Bak or inhibit the anti-apoptotic Bcl-2 proteins.

The proposed mechanism for this compound involves the inactivation of Bcl-2 through phosphorylation, leading to the release and activation of Bax and Bak.

Mitochondrial Outer Membrane Permeabilization (MOMP)

The activation of Bax and Bak leads to the formation of pores in the outer mitochondrial membrane, a critical event known as MOMP. This permeabilization results in the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, most notably:

  • Cytochrome c: Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome.

Caspase Activation Cascade

The formation of the apoptosome leads to the cleavage and activation of caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then proceeds to cleave and activate the executioner caspases, primarily caspase-3.

This compound has been shown to induce the cleavage and activation of:

  • Caspase-9: The initiator caspase of the intrinsic pathway.[4]

  • Caspase-8: While typically associated with the extrinsic pathway, its activation has been observed following this compound treatment. This could be a result of a downstream amplification loop or cross-talk between the intrinsic and extrinsic pathways.[4]

  • Caspase-3: The primary executioner caspase.[4]

Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. One of the key substrates of caspase-3 is Poly (ADP-ribose) polymerase (PARP), and its cleavage is a widely used marker of apoptosis.[4]

Quantitative Data

The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A431Skin Carcinoma< 0.1
HT-1080Fibrosarcoma< 0.1
HT29Colorectal Adenocarcinoma< 0.1
A549Lung Carcinoma0.037 - 0.426
KBOral CarcinomaNot specified
NIH/3T3Mouse Embryonic Fibroblast10.22

Data compiled from multiple sources.[1][4]

Table 2: In Vitro and In Vivo Efficacy of this compound

ParameterValue
IC50 for Tubulin Polymerization2.97 µM[4]
Human Lung Tumor Xenograft Growth Inhibition (in vivo)83%[1][2]
KB Xenograft Growth Inhibition (in vivo)65.6% at 15 mg/kg[4]

Experimental Protocols

Detailed methodologies for the key experiments used to elucidate the this compound-induced apoptosis pathway are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Propidium (B1200493) Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect the expression and cleavage of specific proteins involved in the apoptosis pathway.

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

IMB5046_Apoptosis_Pathway cluster_IMB5046_Action This compound Action cluster_Cellular_Effects Cellular Effects cluster_Intrinsic_Pathway Intrinsic Apoptosis Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Inhibits Polymerization Microtubule Microtubule Disruption G2M_Arrest G2/M Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged Arrest Bcl2 Bcl-2 Inactivation (via Phosphorylation) Apoptosis->Bcl2 Bax_Bak Bax/Bak Activation Bcl2->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Cell_Death Apoptotic Cell Death Caspase3->Cell_Death

Caption: this compound Induced Apoptosis Signaling Pathway.

Experimental_Workflow_Apoptosis cluster_Cell_Culture Cell Culture & Treatment cluster_Analysis Apoptosis Analysis start Seed Cancer Cells treat Treat with this compound start->treat harvest Harvest Cells treat->harvest stain Annexin V/PI Staining harvest->stain flow Flow Cytometry stain->flow analyze Data Analysis (Apoptotic vs. Viable) flow->analyze

Caption: Experimental Workflow for Apoptosis Assay.

Western_Blot_Workflow cluster_Sample_Prep Sample Preparation cluster_Electrophoresis_Transfer Electrophoresis & Transfer cluster_Immunodetection Immunodetection cell_lysis Cell Lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection ECL Detection secondary_ab->detection

Caption: Western Blot Experimental Workflow.

Conclusion

This compound represents a promising new therapeutic agent for the treatment of cancer, particularly in the context of multidrug resistance. Its ability to induce apoptosis through the intrinsic mitochondrial pathway, initiated by the disruption of microtubule dynamics, provides a clear and potent mechanism for eliminating cancer cells. Further research into the precise molecular interactions between this compound and the components of the apoptotic machinery will undoubtedly provide a more detailed understanding and may open new avenues for combination therapies. This guide provides a comprehensive overview of the current knowledge of the this compound-induced apoptosis pathway and serves as a valuable resource for researchers in the field of oncology and drug development.

References

Unraveling the G2/M Cell Cycle Arrest Mechanism of IMB5046: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMB5046 is a novel, potent microtubule inhibitor that has demonstrated significant antitumor activity, particularly against multidrug-resistant (MDR) cancer cell lines.[1][2][3] Its primary mechanism of action involves the disruption of microtubule dynamics, leading to a robust G2/M phase cell cycle arrest and subsequent apoptosis.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced G2/M arrest, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and experimental workflows. Notably, current research indicates that the G2/M arrest is primarily driven by tubulin polymerization inhibition, a mechanism distinct from the initially queried I-Kir6.2 involvement.

Core Mechanism of Action: Tubulin Polymerization Inhibition

This compound exerts its potent cytotoxic effects by directly targeting tubulin, the fundamental protein subunit of microtubules. Microtubules are essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.

Key Findings:

  • Inhibition of Tubulin Polymerization: this compound effectively inhibits the polymerization of purified tubulin in vitro in a concentration-dependent manner, with a reported IC50 of 2.97 μM.[4]

  • Binding to the Colchicine (B1669291) Pocket: Competitive binding assays and limited proteolysis have confirmed that this compound binds to the colchicine-binding site on tubulin.[1][4] This binding alters the conformation of tubulin, preventing its assembly into functional microtubules.

  • Disruption of Cellular Microtubule Networks: In cell-based assays, treatment with this compound leads to the disruption of the microtubule cytoskeleton.[2]

This compound-Induced G2/M Cell Cycle Arrest

By disrupting microtubule formation, this compound activates the spindle assembly checkpoint, a critical cellular surveillance mechanism that ensures proper chromosome segregation. This activation prevents cells from proceeding from metaphase to anaphase, resulting in a prolonged arrest in the G2/M phase of the cell cycle.

Quantitative Analysis of Cell Cycle Distribution

Flow cytometry analysis is a cornerstone technique for quantifying the effects of a compound on cell cycle progression. The following table summarizes the dose-dependent effect of this compound on the cell cycle distribution of A431 cells.

Treatment GroupConcentration (μM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control065.418.216.4
This compound0.155.114.530.4
This compound0.240.210.349.5
This compound0.425.68.765.7

Data adapted from studies on A431 cells treated for 24 hours.

Modulation of Key G2/M Regulatory Proteins

The G2/M arrest induced by this compound is accompanied by significant changes in the expression levels of key cell cycle regulatory proteins.

ProteinChange upon this compound TreatmentFunction in G2/M Transition
Cyclin B1 IncreasedForms a complex with CDK1 (Cdc2) to promote entry into mitosis.
p-Histone H3 (Ser10) IncreasedA marker for mitotic condensation of chromosomes.
Cyclin D1 DecreasedA key regulator of G1 to S phase transition.

These changes are consistent with an accumulation of cells in the M phase of the cell cycle.

Signaling Pathway of this compound-Induced G2/M Arrest

The following diagram illustrates the molecular cascade initiated by this compound, leading to G2/M cell cycle arrest.

G2M_Arrest_Pathway cluster_drug_interaction Drug Action cluster_cellular_effect Cellular Effect cluster_cell_cycle_response Cell Cycle Response This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Colchicine Pocket Microtubule_Polymerization Microtubule Polymerization Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation G2M_Arrest G2/M Phase Arrest Microtubule_Polymerization->G2M_Arrest Inhibition Mitotic_Spindle_Formation->G2M_Arrest Disruption Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound-induced G2/M arrest signaling pathway.

Overcoming Multidrug Resistance

A significant advantage of this compound is its ability to circumvent multidrug resistance, a major obstacle in cancer chemotherapy.[1]

  • Not a P-glycoprotein (P-gp) Substrate: Unlike many conventional chemotherapeutic agents, this compound is not recognized and effluxed by the P-gp pump, a key transporter responsible for MDR.[1][2][3] This allows the drug to accumulate in resistant cancer cells and exert its cytotoxic effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to elucidate the mechanism of this compound.

Cell Culture
  • Cell Lines: A431 (human epidermoid carcinoma), HT-1080 (human fibrosarcoma), HT29 (human colorectal adenocarcinoma), and various MDR cell lines.

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%.

In Vitro Tubulin Polymerization Assay
  • Resuspend purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

  • Add this compound or control compounds (e.g., colchicine, paclitaxel) at various concentrations.

  • Monitor the change in absorbance at 340 nm every 30 seconds for 30-60 minutes at 37°C using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry
  • Treat cells with this compound at the indicated concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Western Blotting
  • Treat cells with this compound for the desired time and concentrations.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against Cyclin B1, Cyclin D1, p-Histone H3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

The following diagram outlines the logical flow of experiments to characterize the anticancer mechanism of a novel compound like this compound.

Experimental_Workflow cluster_initial_screening Initial Screening cluster_mechanism_of_action Mechanism of Action Studies cluster_molecular_analysis Molecular Analysis cluster_in_vivo_studies In Vivo Validation Cytotoxicity_Assay Cytotoxicity Assay (MTT) - Determine IC50 values in various cell lines Tubulin_Polymerization In Vitro Tubulin Polymerization Assay Cytotoxicity_Assay->Tubulin_Polymerization Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cytotoxicity_Assay->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Cytotoxicity_Assay->Apoptosis_Assay Binding_Site_ID Binding Site Identification (e.g., Colchicine Competition Assay) Tubulin_Polymerization->Binding_Site_ID Western_Blot Western Blotting - Analyze cell cycle and apoptosis regulatory proteins Cell_Cycle_Analysis->Western_Blot Apoptosis_Assay->Western_Blot Xenograft_Model Xenograft Mouse Model - Evaluate antitumor efficacy in vivo Western_Blot->Xenograft_Model

Caption: Experimental workflow for this compound mechanism elucidation.

Conclusion

This compound is a promising novel microtubule inhibitor with a well-defined mechanism of action.[1][2] By binding to the colchicine site of tubulin and inhibiting its polymerization, this compound effectively disrupts the formation of the mitotic spindle, leading to a potent G2/M cell cycle arrest and subsequent apoptosis.[1][4] Its ability to overcome P-gp-mediated multidrug resistance further highlights its potential as a lead compound for the development of new cancer chemotherapeutics, especially for the treatment of refractory tumors.[1][2] Future research may focus on optimizing its pharmacokinetic properties and evaluating its efficacy in a broader range of preclinical cancer models.

References

IMB5046: A Technical Analysis of its Impact on Gene Expression in Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IMB5046 is a novel, potent nitrobenzoate microtubule inhibitor that has demonstrated significant antitumor activity, particularly in overcoming multidrug resistance.[1][2] As a tubulin polymerization inhibitor that binds to the colchicine (B1669291) pocket, its primary mechanism involves the disruption of microtubule structures, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[1][2] Comprehensive gene expression profiling reveals that this compound profoundly alters transcriptional landscapes in tumor cells, primarily affecting pathways related to cell death, immune response, and cancer-associated signaling cascades. This document provides an in-depth analysis of the gene expression changes induced by this compound, details the experimental methodologies used for this characterization, and visualizes the key affected signaling pathways.

Mechanism of Action

This compound exerts its cytotoxic effects by directly interfering with microtubule dynamics. Microtubules are essential for various cellular processes, most notably mitotic spindle formation during cell division.[3][4]

  • Tubulin Polymerization Inhibition : this compound directly inhibits the polymerization of purified tubulin in a concentration-dependent manner, with an IC50 of 2.97 μM.[1][2]

  • Microtubule Disruption : In cellular models, this compound disrupts microtubule networks, a key step that precedes cell cycle arrest.[1][2]

  • Cell Cycle Arrest and Apoptosis : This disruption leads to a halt in the cell cycle at the G2/M phase.[1][2] Prolonged arrest triggers programmed cell death (apoptosis) through the activation of both the intrinsic (caspase-9) and extrinsic (caspase-8) pathways.[1]

A significant advantage of this compound is its efficacy against multidrug-resistant (MDR) cell lines. It is not a substrate for the P-glycoprotein pump, a common mechanism of resistance to other microtubule-binding agents like paclitaxel (B517696) and vincristine.[1][2]

G cluster_drug Drug Action cluster_cellular Cellular Effect This compound This compound Tubulin Tubulin Monomers This compound->Tubulin Binds to Colchicine Pocket Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubule Disruption G2M G2/M Phase Arrest Microtubules->G2M Casp9 Caspase-9 Activation (Intrinsic Pathway) G2M->Casp9 Casp8 Caspase-8 Activation (Extrinsic Pathway) G2M->Casp8 Apoptosis Apoptosis Casp9->Apoptosis Casp8->Apoptosis

Caption: this compound mechanism of action leading to apoptosis.

Gene Expression Profiling

Treatment of tumor cells with this compound results in substantial changes in gene expression. A global analysis using a whole human genome microarray identified hundreds of differentially expressed genes, pointing to a broad impact on cellular function.[1][2]

Experimental Protocol: Microarray Analysis

The following methodology was employed to determine the gene expression profile in response to this compound treatment.[1][2]

  • Cell Line : A431 human epidermoid carcinoma cells were used.

  • Treatment : Cells were treated with this compound. While the precise concentration and duration for the microarray experiment are not specified in the abstract, related experiments on A431 cells involved treatment for 24 hours.[2] Control cells were treated with a vehicle.

  • RNA Extraction : Total RNA was extracted from both this compound-treated and control cells.

  • Microarray Hybridization : The extracted RNA was processed and hybridized to a whole human genome microarray chip.

  • Data Analysis : Differentially expressed genes were identified. A cutoff of at least a 2-fold change (either increase or decrease) was used to define significant up- or down-regulation.[1][2]

  • Bioinformatic Analysis : Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses were performed to identify the biological processes and signaling pathways significantly affected by the treatment.[1]

G A431 A431 Tumor Cells Treatment This compound Treatment (vs. Control) A431->Treatment RNA Total RNA Extraction Treatment->RNA Microarray Whole Genome Microarray RNA->Microarray Analysis Data Analysis (Fold Change > 2) Microarray->Analysis Bioinformatics GO & KEGG Pathway Analysis Analysis->Bioinformatics

Caption: Experimental workflow for gene expression analysis.
Summary of Differentially Expressed Genes

The microarray analysis of A431 cells treated with this compound revealed a significant alteration in the transcriptome.[1][2]

Gene RegulationNumber of Genes (≥ 2-fold change)
Up-regulated 383
Down-regulated 441
Gene Ontology (GO) and KEGG Pathway Analysis

Bioinformatic analysis provided insight into the functional consequences of the observed gene expression changes. The treatment predominantly impacted pathways related to cell survival, immune signaling, and cellular structure.[1]

Table 3.3.1: Top Down-regulated Pathways and Processes [1]

Analysis TypeTop Affected Pathways/Processes
GO Biological Process Cell Death & Apoptosis (3 of top 10)
Immune System (2 of top 10)
KEGG Pathways Immune System & Inflammation (5 of top 10)
Focal Adhesion
Regulation of Actin Cytoskeleton
Cell Adhesion Molecules (CAMs)

Table 3.3.2: Top Up-regulated Pathways and Processes [1]

Analysis TypeTop Affected Pathways/Processes
GO Biological Process Morphogenesis (2 of top 10)
Muscle Cell Differentiation (2 of top 10)
KEGG Pathways Cancer-related Pathways (2 of top 10)
Cytokine-cytokine Receptor Interaction
Jak-STAT Signaling Pathway
ErbB Signaling Pathway

Impact on Key Signaling Pathways

The gene expression data indicates that this compound modulates several critical signaling pathways involved in cancer progression and immune response.

Upregulation of Pro-Apoptotic and Cancer Signaling

This compound treatment leads to the upregulation of genes involved in key signaling pathways that can, paradoxically, be associated with both cell survival and apoptosis, such as the Jak-STAT and ErbB pathways.[1] This complex response likely reflects the cellular stress induced by microtubule disruption, ultimately tipping the balance towards apoptosis. The upregulation of cytokine-cytokine receptor interactions may also play a role in modulating the tumor microenvironment.[1]

G cluster_up Upregulated KEGG Pathways This compound This compound Treatment DEG Differential Gene Expression This compound->DEG JakSTAT Jak-STAT Signaling Pathway DEG->JakSTAT Upregulates ErbB ErbB Signaling Pathway DEG->ErbB Upregulates Cytokine Cytokine-Cytokine Receptor Interaction DEG->Cytokine Upregulates Cancer Pathways in Cancer DEG->Cancer Upregulates

Caption: Key signaling pathways upregulated by this compound.
Downregulation of Cell Adhesion and Immune Pathways

A prominent effect of this compound is the significant downregulation of multiple pathways related to the immune system and cell adhesion.[1] The suppression of genes involved in focal adhesion, actin cytoskeleton regulation, and cell adhesion molecules suggests that this compound may affect cell motility and interactions with the extracellular matrix. The extensive downregulation of immune and inflammatory pathways indicates a potential immunomodulatory role for the compound, which warrants further investigation.[1]

Conclusion and Future Directions

This compound is a promising novel microtubule inhibitor that effectively circumvents P-glycoprotein-mediated multidrug resistance.[1][2] Its mechanism of action, centered on tubulin polymerization inhibition, triggers G2/M arrest and apoptosis.[1] Gene expression profiling has provided critical insights into its broader cellular impact, revealing a profound and complex alteration of the tumor cell transcriptome.

The key takeaways from the gene expression analysis are:

  • This compound induces widespread changes in gene expression, affecting hundreds of genes.[1][2]

  • The affected genes are highly enriched in pathways critical to cancer cell biology, including cell death, immune response, cell adhesion, and major signaling cascades like Jak-STAT and ErbB.[1]

These findings underscore the multifaceted antitumor activity of this compound. Future research should focus on validating these gene expression changes in various tumor models, including in vivo xenografts from multidrug-resistant cell lines, and further exploring the compound's potential immunomodulatory effects.[1] Such studies will be crucial for positioning this compound as a lead compound for cancer chemotherapy, especially for treating highly resistant tumors.[1][2]

References

An In-depth Technical Guide on the Preclinical Antitumor Activity of IMB5046

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical antitumor activity of IMB5046, a novel nitrobenzoate microtubule inhibitor. The information presented herein is compiled from peer-reviewed research and is intended to inform researchers, scientists, and professionals in the field of drug development about the therapeutic potential and mechanism of action of this compound.

Core Compound: this compound

This compound, chemically known as 2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester, is a novel small molecule inhibitor of tubulin polymerization.[1][2][3] It has demonstrated potent antitumor activity in preclinical models, particularly in overcoming multidrug resistance, a significant challenge in cancer chemotherapy.[1][2][3][4]

Mechanism of Action

This compound exerts its anticancer effects by disrupting microtubule dynamics, which are crucial for cell division.[1][2] The primary mechanism involves the inhibition of tubulin polymerization.[1][2] this compound binds to the colchicine (B1669291) pocket of β-tubulin, leading to the depolymerization of microtubules.[1][2][5] This disruption of the microtubule network results in cell cycle arrest at the G2/M phase and subsequently induces apoptosis.[1][2] Notably, this compound is not a substrate for P-glycoprotein, a key transporter involved in multidrug resistance, allowing it to maintain its cytotoxic activity in resistant cancer cell lines.[1][2][4]

This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits G2M G2/M Phase Arrest Microtubule->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces

This compound Mechanism of Action.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (μM)
A431Epidermoid Carcinoma< 0.1
HT-1080Fibrosarcoma< 0.1
HT29Colorectal Adenocarcinoma< 0.1
A549Lung CarcinomaNot Specified
KBEpidermoid CarcinomaNot Specified
MCF7Breast AdenocarcinomaNot Specified

IC50 values are presented as ranges based on the available data.[1]

Table 2: Activity of this compound in Multidrug-Resistant (MDR) Cell Lines

Cell LineParent Cell LineResistance MechanismSensitivity to this compound
KBV200KBP-glycoprotein overexpressionSensitive
MCF7/ADRMCF7P-glycoprotein overexpressionSensitive

This compound retains its cytotoxic effects in cell lines resistant to colchicine, vincristine (B1662923), and paclitaxel.[1][4]

Table 3: In Vitro Tubulin Polymerization Inhibition

CompoundIC50 (μM)
This compound2.97

This data demonstrates the direct inhibitory effect of this compound on tubulin polymerization.[1]

Table 4: In Vivo Antitumor Efficacy in a Human Lung Tumor Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
This compound1046.1
This compound1570.1
This compound2083.2

Data from a mouse xenograft model using H460 human lung cancer cells.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Cell Culture and Cytotoxicity Assay (MTT Assay)

  • Cell Lines: A variety of human cancer cell lines, including drug-sensitive and multidrug-resistant strains, were used.[1] For instance, KB and MCF7 cells along with their resistant counterparts KBV200 and MCF7/ADR were cultured in RPMI-1640 or DMEM medium, respectively.[1] Resistant cell lines were maintained in media containing the relevant drug (e.g., vincristine or adriamycin) to sustain the resistance phenotype.[1]

  • Protocol:

    • Cells were seeded in 96-well plates and allowed to attach overnight.

    • The following day, cells were treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

    • After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

    • The supernatant was removed, and the formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value, the concentration of the drug that inhibits cell growth by 50%, was calculated from the dose-response curves.

2. In Vitro Tubulin Polymerization Assay

  • Principle: This assay measures the ability of a compound to interfere with the polymerization of purified tubulin into microtubules.

  • Protocol:

    • Purified tubulin was incubated with this compound or control compounds (e.g., colchicine, vincristine, paclitaxel) in a polymerization buffer.

    • The mixture was warmed to 37°C to initiate polymerization.

    • The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, was monitored over time using a spectrophotometer.

    • The IC50 value for polymerization inhibition was determined from the concentration-dependent effects of this compound.[1]

3. Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine the effect of this compound on cell cycle progression.

  • Protocol:

    • A431 cells were treated with different concentrations of this compound for 24 hours.[1]

    • Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.

    • Fixed cells were washed and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

    • The DNA content of the cells was analyzed using a flow cytometer.

    • The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) was determined.

4. In Vivo Human Tumor Xenograft Model

  • Animals: Athymic nude mice were used for the study.

  • Protocol:

    • Human tumor cells (e.g., H460 lung cancer cells) were subcutaneously injected into the flanks of the mice.

    • When the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups.

    • This compound was administered intraperitoneally at various doses (e.g., 10, 15, and 20 mg/kg) for a specified treatment period.[2]

    • Tumor volume and body weight were measured regularly throughout the experiment.

    • At the end of the study, the percentage of tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the control group.

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cytotoxicity Cytotoxicity Assay (MTT) TubulinAssay Tubulin Polymerization Assay Cytotoxicity->TubulinAssay CellCycle Cell Cycle Analysis TubulinAssay->CellCycle ApoptosisAssay Apoptosis Assay CellCycle->ApoptosisAssay Xenograft Tumor Xenograft Model Efficacy Antitumor Efficacy Xenograft->Efficacy

Preclinical Evaluation Workflow for this compound.

Conclusion

This compound is a promising preclinical candidate for cancer chemotherapy. Its ability to inhibit tubulin polymerization, coupled with its efficacy against multidrug-resistant cancer cells, positions it as a valuable lead compound for further development. The data presented in this guide underscore the potential of this compound to address the clinical challenge of drug resistance in cancer treatment. Further investigation into its pharmacokinetic and toxicological profiles is warranted to advance this compound towards clinical trials.

References

In Vitro Efficacy of IMB5046 Against Lung Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMB5046, a novel nitrobenzoate microtubule inhibitor, has demonstrated significant in vitro efficacy against non-small cell lung cancer (NSCLC). By binding to the colchicine (B1669291) pocket of β-tubulin, this compound disrupts microtubule polymerization, leading to a cascade of events that culminate in apoptotic cell death. This technical guide provides a comprehensive overview of the in vitro activity of this compound against lung cancer, detailing its cytotoxic effects, mechanism of action, and the signaling pathways it modulates. The information presented herein is compiled from peer-reviewed research and is intended to serve as a resource for researchers and professionals in the field of oncology and drug development.

Introduction

Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them an attractive target for anticancer therapies. Microtubule-targeting agents are broadly classified as stabilizers or destabilizers. This compound falls into the latter category, functioning as a tubulin polymerization inhibitor.[1] Notably, it has shown efficacy in multidrug-resistant cell lines, suggesting its potential to overcome common mechanisms of chemotherapy resistance.[1] This guide focuses on the in vitro effects of this compound on lung cancer cells, providing quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Quantitative Data on In Vitro Efficacy

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines, including the NCI-H460 non-small cell lung cancer line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeThis compound IC50 (μM)
NCI-H460 Non-Small Cell Lung Cancer 0.179
A549Non-Small Cell Lung CancerNot explicitly stated
A431Epidermoid Carcinoma< 0.1
HT-1080Fibrosarcoma< 0.1
HT29Colorectal Adenocarcinoma< 0.1

Table 1: Cytotoxicity of this compound against various human cancer cell lines as determined by the MTT assay. The IC50 value for H460 is a key indicator of its potent anti-lung cancer activity in vitro.[1]

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism of action that begins with the disruption of microtubule dynamics.

Inhibition of Tubulin Polymerization

This compound directly inhibits the polymerization of purified tubulin in vitro.[1] It binds to the colchicine pocket on β-tubulin, preventing the formation of microtubules. This disruption of the microtubule network is a critical first step in its cytotoxic cascade.

Cell Cycle Arrest at G2/M Phase

By interfering with microtubule formation, this compound disrupts the mitotic spindle, a structure essential for chromosome segregation during cell division. This leads to the arrest of cancer cells in the G2/M phase of the cell cycle.[1] This mitotic arrest is a hallmark of microtubule-targeting agents and prevents the proliferation of cancer cells.

Induction of Apoptosis

Prolonged arrest in the M-phase triggers the intrinsic pathway of apoptosis, or programmed cell death. This compound has been shown to induce apoptosis in a concentration-dependent manner.[1] This is characterized by the activation of key executioner proteins, including caspases. The signaling pathway leading to apoptosis is detailed in a later section.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the in vitro efficacy of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • NCI-H460 cells

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Seed NCI-H460 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.01 to 10 μM) for 48 hours.

  • Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 μL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • NCI-H460 cells

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (B145695)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat NCI-H460 cells with a specific concentration of this compound (e.g., 100 nM) for various time points (e.g., 0, 8, 16, 24 hours).

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.

Materials:

  • NCI-H460 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat NCI-H460 cells with various concentrations of this compound (e.g., 50, 100, 200 nM) for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample. This protocol is for the detection of cell cycle regulatory proteins.

Materials:

  • NCI-H460 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3 (Ser10))

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels

  • PVDF membrane

  • Chemiluminescent substrate

Procedure:

  • Treat NCI-H460 cells with different concentrations of this compound (e.g., 50, 100, 200 nM) for 24 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Visualizations

This compound Mechanism of Action Workflow

The following diagram illustrates the experimental workflow to determine the mechanism of action of this compound.

G cluster_0 In Vitro Efficacy Assessment cluster_1 Mechanism of Action Studies NCI-H460 Cells NCI-H460 Cells This compound Treatment This compound Treatment NCI-H460 Cells->this compound Treatment MTT Assay MTT Assay This compound Treatment->MTT Assay Tubulin Polymerization Assay Tubulin Polymerization Assay This compound Treatment->Tubulin Polymerization Assay Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) This compound Treatment->Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) This compound Treatment->Apoptosis Assay (Annexin V/PI) Western Blot Analysis Western Blot Analysis This compound Treatment->Western Blot Analysis IC50 Determination IC50 Determination MTT Assay->IC50 Determination G2/M Arrest G2/M Arrest Cell Cycle Analysis (Flow Cytometry)->G2/M Arrest Apoptosis Induction Apoptosis Induction Apoptosis Assay (Annexin V/PI)->Apoptosis Induction Protein Expression Changes Protein Expression Changes Western Blot Analysis->Protein Expression Changes

Caption: Experimental workflow for evaluating this compound's in vitro efficacy.

This compound-Induced Apoptotic Signaling Pathway

The diagram below outlines the proposed signaling cascade initiated by this compound in lung cancer cells.

G This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin binds to Microtubule Microtubule Polymerization Tubulin->Microtubule inhibits Spindle Mitotic Spindle Disruption Microtubule->Spindle G2M G2/M Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis triggers Caspase9 Caspase-9 Activation Apoptosis->Caspase9 Caspase8 Caspase-8 Activation Apoptosis->Caspase8 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 CellDeath Cell Death Caspase3->CellDeath

Caption: Signaling pathway of this compound-induced apoptosis in lung cancer cells.

Conclusion

This compound is a promising microtubule inhibitor with potent in vitro activity against non-small cell lung cancer. Its ability to disrupt tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis underscores its potential as a therapeutic agent. The detailed protocols and pathway diagrams provided in this guide offer a framework for further investigation into the anticancer properties of this compound and other colchicine-binding site inhibitors. Further research is warranted to explore its efficacy in vivo and its potential for clinical application in the treatment of lung cancer.

References

IMB5046 and P-glycoprotein interaction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Interaction of Small Molecule Inhibitors with P-glycoprotein

For Researchers, Scientists, and Drug Development Professionals

Abstract

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer and affects the pharmacokinetics of numerous drugs.[1][2][3] This technical guide provides a comprehensive overview of the interaction between small molecule inhibitors and P-glycoprotein. It details the molecular mechanisms of P-gp-mediated efflux, the strategies for its inhibition, and the experimental protocols for evaluating potential inhibitors. While specific data on "IMB5046" is not publicly available, this document serves as a foundational resource for understanding the core principles and methodologies in the study of P-gp-inhibitor interactions, which can be applied to novel compounds like this compound as information becomes available.

Introduction to P-glycoprotein (P-gp)

P-glycoprotein, also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a 170 kDa transmembrane protein that functions as an ATP-dependent efflux pump.[2][4][5] It is expressed in various tissues, including the intestine, liver, kidney, and the blood-brain barrier, where it plays a protective role by extruding toxins and xenobiotics.[6][7] However, its overexpression in cancer cells is a major mechanism of multidrug resistance, leading to the failure of chemotherapy by reducing the intracellular concentration of anticancer drugs.[3][8]

Structure: P-gp consists of two homologous halves, each containing a transmembrane domain (TMD) with six membrane-spanning alpha-helices and a cytosolic nucleotide-binding domain (NBD).[5][6] The two TMDs form a large, polyspecific drug-binding pocket within the cell membrane.[6][9]

Mechanism of P-gp Mediated Drug Efflux

The transport cycle of P-gp is powered by ATP hydrolysis at the NBDs. The process is generally understood to follow these steps:

  • A substrate enters the inner leaflet of the cell membrane.

  • The substrate binds to the high-affinity drug-binding pocket in the inward-facing conformation of P-gp.[10]

  • ATP binds to the NBDs, triggering a conformational change to an outward-facing state.

  • This conformational change releases the substrate to the extracellular space.

  • ATP hydrolysis and subsequent release of ADP and inorganic phosphate (B84403) reset P-gp to its inward-facing conformation, ready for another transport cycle.[10]

Small Molecule Inhibitors of P-glycoprotein

P-gp inhibitors can be broadly classified into three generations based on their specificity and affinity.

  • First-generation inhibitors: These are often therapeutic agents themselves that were incidentally found to inhibit P-gp, such as verapamil (B1683045) and cyclosporin (B1163) A.[8] Their clinical use as P-gp inhibitors is limited by their own pharmacological effects and associated toxicities at the high doses required for P-gp inhibition.[2]

  • Second-generation inhibitors: These were developed to be more potent and specific than the first-generation inhibitors, for example, dexverapamil (B1218737) and PSC 833. However, they often exhibit complex pharmacokinetic interactions.

  • Third-generation inhibitors: These compounds, such as tariquidar (B1662512) and zosuquidar, were designed through medicinal chemistry efforts to be highly potent and specific P-gp inhibitors with fewer off-target effects and improved pharmacokinetic profiles.[11]

The mechanisms of inhibition by small molecules can be categorized as:

  • Competitive inhibition: The inhibitor competes with the substrate for binding to the drug-binding pocket of P-gp.

  • Non-competitive inhibition: The inhibitor binds to a site other than the substrate-binding site, causing a conformational change that prevents substrate transport.[7]

  • Inhibition of ATP hydrolysis: Some inhibitors interfere with the ATPase activity of the NBDs, thus preventing the energy-dependent efflux process.[7]

Quantitative Data on P-gp Inhibition

The following table summarizes the inhibitory concentrations (IC50) of some well-characterized P-gp inhibitors against various substrates. This data is illustrative of the type of quantitative information generated in P-gp inhibition studies.

InhibitorSubstrateCell LineIC50 (µM)Reference
VerapamilDigoxinCaco-215.2[12]
QuinidineCalcein-AMMDCKII-MDR13.5[10]
TariquidarVerapamil-stimulated ATPaseSf9 insect cell vesicles0.045[10]
PSC 833 (Valspodar)VinblastineCEM/VLB1000.23[12]

Experimental Protocols for Studying P-gp Interaction

P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp in the presence of a test compound. P-gp has a basal level of ATPase activity that is stimulated by substrates. Inhibitors can either stimulate or inhibit this activity.

Methodology:

  • Preparation of P-gp-rich membranes: Membranes are prepared from cells overexpressing P-gp (e.g., Sf9 insect cells or resistant cancer cell lines).

  • Assay setup: The reaction mixture contains P-gp membranes, MgATP, and the test compound at various concentrations. Controls include a no-compound control (basal activity), a positive control substrate (e.g., verapamil), and a control with a known P-gp inhibitor (e.g., vanadate) to determine P-gp-specific ATPase activity.[10]

  • Incubation: The reaction is incubated at 37°C.

  • Quantification of phosphate release: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured, often using a colorimetric method like the malachite green assay.

  • Data analysis: The P-gp-specific ATPase activity is calculated by subtracting the activity in the presence of vanadate (B1173111) from the total activity.[10] The effect of the test compound is then determined relative to the basal and substrate-stimulated activities.

Calcein-AM Efflux Assay

This is a cell-based fluorescence assay to measure the inhibitory effect of a compound on P-gp-mediated efflux. Calcein-AM is a non-fluorescent P-gp substrate that is readily taken up by cells. Intracellular esterases cleave the AM group, converting it to the fluorescent molecule calcein, which is not a P-gp substrate. P-gp activity results in the efflux of calcein-AM, leading to a lower intracellular fluorescence signal.

Methodology:

  • Cell culture: P-gp-overexpressing cells (e.g., MDCKII-MDR1 or A2780ADR) and a parental control cell line are seeded in a multi-well plate.[10][13]

  • Compound incubation: Cells are pre-incubated with the test compound or a positive control inhibitor (e.g., quinidine) at various concentrations.[10]

  • Substrate addition: Calcein-AM is added to the wells and incubated.

  • Fluorescence measurement: The intracellular fluorescence is measured using a fluorescence plate reader.

  • Data analysis: The increase in intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux. The IC50 value is calculated from the dose-response curve.

Bidirectional Transport Assay

This assay is considered the gold standard for assessing P-gp interactions and is typically performed using polarized cell monolayers, such as Caco-2 or MDCK cells grown on permeable supports.

Methodology:

  • Cell monolayer culture: Cells are seeded on permeable filter inserts and cultured until a confluent and polarized monolayer is formed.

  • Transport experiment: A known P-gp substrate (e.g., digoxin) is added to either the apical (A) or basolateral (B) chamber of the insert, with or without the test compound.

  • Sampling: At various time points, samples are taken from the receiver chamber and the concentration of the substrate is quantified by LC-MS/MS or other analytical methods.

  • Permeability calculation: The apparent permeability coefficients (Papp) are calculated for both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

  • Efflux ratio (ER) calculation: The ER is calculated as the ratio of Papp (B-to-A) / Papp (A-to-B). An ER significantly greater than 2 is indicative of active efflux.

  • Data analysis: A reduction in the ER in the presence of the test compound indicates P-gp inhibition.

Visualization of Pathways and Workflows

Pgp_Mechanism cluster_membrane Cell Membrane Pgp_inward P-gp (Inward-facing) Drug Binding Pocket Pgp_outward P-gp (Outward-facing) Pgp_inward->Pgp_outward 3. Conformational Change ADP_Pi 2 ADP + 2 Pi Pgp_inward->ADP_Pi Pgp_outward->Pgp_inward 5. ATP Hydrolysis & Reset Drug_out Drug (Extracellular) Pgp_outward:f0->Drug_out 4. Drug Release Drug_in Drug (Intracellular) Drug_in->Pgp_inward:f0 1. Drug Binding ATP 2 ATP ATP->Pgp_inward 2. ATP Binding

Caption: Mechanism of P-glycoprotein mediated drug efflux.

Pgp_Inhibition cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_atpase ATPase Inhibition Pgp P-glycoprotein Efflux Drug Efflux Pgp->Efflux Active Transport No_Efflux Inhibition of Efflux Pgp->No_Efflux Substrate Drug Substrate Substrate->Pgp Inhibitor Small Molecule Inhibitor Inhibitor->Pgp Inhibits ATP ATP ATP->Pgp Inhibitor_comp Inhibitor Binding_Site Drug Binding Site Inhibitor_comp->Binding_Site Substrate_comp Substrate Substrate_comp->Binding_Site Inhibitor_noncomp Inhibitor Allosteric_Site Allosteric Site Inhibitor_noncomp->Allosteric_Site Allosteric_Site->Pgp Conformational Change Inhibitor_atpase Inhibitor NBD Nucleotide Binding Domain Inhibitor_atpase->NBD ATP_atpase ATP ATP_atpase->NBD Blocks Binding/Hydrolysis

Caption: Mechanisms of P-glycoprotein inhibition by small molecules.

Experimental_Workflow Start Start: Candidate Inhibitor ATPase_Assay P-gp ATPase Activity Assay Start->ATPase_Assay Decision1 Active? ATPase_Assay->Decision1 Calcein_Assay Calcein-AM Efflux Assay Decision2 Potent cellular inhibition? Calcein_Assay->Decision2 Transport_Assay Bidirectional Transport Assay (e.g., Caco-2) Decision3 Reduces Efflux Ratio? Transport_Assay->Decision3 Cytotoxicity_Assay Chemosensitization Assay (with P-gp substrate drug) Decision4 Reverses Resistance? Cytotoxicity_Assay->Decision4 Lead_Compound Lead Candidate for Further Development Decision1->Calcein_Assay Yes Stop Stop/Redesign Decision1->Stop No Decision2->Transport_Assay Yes Decision2->Stop No Decision3->Cytotoxicity_Assay Yes Decision3->Stop No Decision4->Lead_Compound Yes Decision4->Stop No

Caption: Experimental workflow for evaluating P-gp inhibitors.

Conclusion

The inhibition of P-glycoprotein remains a critical strategy for overcoming multidrug resistance in cancer and for improving the pharmacokinetics of various drugs. This guide has outlined the fundamental principles of P-gp function and inhibition, provided standardized protocols for experimental evaluation, and presented a logical workflow for the identification and characterization of novel P-gp inhibitors. While the specific interaction of "this compound" with P-gp is yet to be elucidated in public literature, the framework provided herein offers a robust starting point for any such investigation. Future research in this area will continue to benefit from a multidisciplinary approach, combining computational studies, biochemical assays, and cell-based models to develop potent and selective P-gp inhibitors with clinical utility.

References

IMB5046: A Novel Colchicine-Binding Site Inhibitor for Overcoming Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Microtubule-targeting agents are a cornerstone of cancer chemotherapy. These agents disrupt the dynamics of microtubule polymerization and depolymerization, which are critical for various cellular processes, most notably mitosis. This disruption leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2] One of the key binding sites on the tubulin heterodimer is the colchicine-binding site.[3][4] Inhibitors targeting this site prevent the polymerization of tubulin into microtubules.[2] However, the clinical efficacy of many microtubule inhibitors is often hampered by the development of multidrug resistance (MDR), frequently mediated by overexpression of drug efflux pumps like P-glycoprotein.[5]

IMB5046, chemically identified as 2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester, is a novel microtubule inhibitor that binds to the colchicine (B1669291) pocket of tubulin.[5][6] This compound has demonstrated potent cytotoxicity against a range of cancer cell lines, including those exhibiting multidrug resistance.[5][7] Notably, this compound has been shown to be a poor substrate for P-glycoprotein, allowing it to circumvent this common resistance mechanism.[5] Preclinical studies have highlighted its ability to inhibit tubulin polymerization, induce G2/M cell cycle arrest and apoptosis, and suppress tumor growth in vivo, identifying it as a promising lead compound for the development of new cancer therapies, particularly for MDR tumors.[5][6][7]

Mechanism of Action

This compound exerts its anticancer effects by disrupting microtubule dynamics. It binds to the colchicine site on β-tubulin, which leads to a conformational change in the tubulin dimer and inhibits its polymerization into microtubules.[6] This disruption of the microtubule network interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[1] Consequently, cells treated with this compound are arrested in the G2/M phase of the cell cycle, which ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5][6] Molecular docking studies have revealed that this compound establishes a hydrogen bond with Lys254 and engages in hydrophobic interactions with Leu248 and Ala317 of the β-tubulin subunit, indicating a distinct binding mode compared to colchicine.[6]

G This compound This compound Tubulin α/β-Tubulin Heterodimers This compound->Tubulin Binds to Colchicine Pocket Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition Spindle Mitotic Spindle Formation Microtubules->Spindle Disruption G2M G2/M Phase Arrest Spindle->G2M Failure of Chromosome Segregation Apoptosis Apoptosis G2M->Apoptosis Activation of Intrinsic Pathway

Figure 1: Proposed signaling pathway for this compound-induced apoptosis.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The data presented below summarizes its inhibitory concentrations and anti-tumor activity.

In Vitro Activity

This compound demonstrates potent inhibition of tubulin polymerization and cytotoxicity against a panel of human cancer cell lines.

ParameterValueCell Line/SystemReference
Tubulin Polymerization IC50 2.97 µMCell-free purified tubulin[6]
Cytotoxicity IC50 Range 0.037–0.426 µMMultiple tumor cell lines[5][6]
In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in mouse xenograft models using human cancer cell lines.

Xenograft ModelTreatment Dose (i.p.)Tumor Growth InhibitionReference
KB (Oral Epidermoid Carcinoma) 15 mg/kg65.6%[6]
H460 (Non-Small Cell Lung Cancer) 10 mg/kg46.1%[6]
15 mg/kg70.1%[6]
20 mg/kg83.2%[5][6]

Note: Treatments were administered intraperitoneally (i.p.) and were reported to be well-tolerated with no significant body weight loss.[6]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the activity of this compound.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules. The polymerization process is monitored by measuring the increase in turbidity (light scattering) at 340 nm in a temperature-controlled spectrophotometer.

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) to a final concentration of 3-4 mg/mL.[8][9]

    • Prepare a 10 mM stock solution of GTP in general tubulin buffer.

    • Prepare serial dilutions of this compound and control compounds (e.g., colchicine, vincristine, paclitaxel) in general tubulin buffer containing 10% glycerol.

  • Reaction Setup:

    • On ice, add the tubulin solution to the wells of a pre-chilled 96-well plate.

    • Add GTP to a final concentration of 1 mM.

    • Add the test compounds (this compound) or controls to the respective wells. The final reaction volume is typically 100 µL.[9]

  • Measurement:

    • Immediately transfer the 96-well plate to a spectrophotometer pre-warmed to 37°C.[8][10]

    • Measure the absorbance at 340 nm every 30-60 seconds for a period of 60-90 minutes to monitor the kinetics of polymerization.[9]

  • Data Analysis:

    • Plot the absorbance (OD at 340 nm) versus time to generate polymerization curves.

    • The IC50 value is determined by plotting the percentage of inhibition (relative to a vehicle control) against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation (on ice) cluster_measure Measurement cluster_analysis Data Analysis Tubulin Tubulin (3-4 mg/mL) Mix Reaction Mix in 96-well plate Tubulin->Mix GTP GTP (1 mM final) GTP->Mix This compound This compound/ Controls This compound->Mix Spectro Spectrophotometer (37°C) Mix->Spectro Read Read OD 340nm (every 30-60s for 60-90 min) Spectro->Read Curves Generate Polymerization Curves (OD vs. Time) Read->Curves IC50 Calculate IC50 Curves->IC50

Figure 2: Experimental workflow for the tubulin polymerization assay.

Cell Viability Assay

Cell viability assays are used to determine the cytotoxic effects of a compound on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for this purpose.

Protocol:

  • Cell Seeding:

    • Plate cancer cells in 96-well plates at a density of 3,000–6,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[9]

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).[9] Include a vehicle-only control.

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2–4 hours at 37°C.[9]

  • Formazan (B1609692) Solubilization:

    • Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated by plotting the percentage of viable cells against the log concentration of this compound.

Human Tumor Xenograft Model

In vivo xenograft models are crucial for evaluating the anti-tumor efficacy of a drug candidate in a living organism.

Protocol:

  • Cell Implantation:

    • Harvest cancer cells (e.g., H460 or KB) during their exponential growth phase.

    • Prepare a single-cell suspension in a sterile, serum-free medium or PBS.

    • Subcutaneously inject approximately 5 x 106 cells into the flank of immunocompromised mice (e.g., athymic nude mice).[11]

  • Tumor Growth and Grouping:

    • Monitor the mice for tumor formation.

    • When the tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[12]

  • Drug Administration:

    • Administer this compound (e.g., 10, 15, 20 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) according to a set schedule.[6]

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight 2-3 times per week.[12] Tumor volume is calculated using the formula: (Length x Width²)/2.[12]

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) percentage for each treatment group relative to the control group.

G start Cancer Cell Culture (e.g., H460) inject Subcutaneous Injection into Immunocompromised Mice start->inject tumor_growth Tumor Growth to ~100-150 mm³ inject->tumor_growth randomize Randomize into Control & Treatment Groups tumor_growth->randomize treat Administer this compound (i.p.) or Vehicle Control randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor monitor->treat Scheduled Dosing endpoint Study Endpoint: Euthanasia & Tumor Excision monitor->endpoint analysis Calculate Tumor Growth Inhibition (TGI) endpoint->analysis end Efficacy Determined analysis->end

Figure 3: Workflow for evaluating in vivo efficacy using a xenograft model.

Conclusion

This compound is a novel and potent tubulin polymerization inhibitor that targets the colchicine-binding site.[5][6] Its most significant advantage lies in its ability to overcome multidrug resistance, a major obstacle in cancer chemotherapy.[5][7] The preclinical data strongly support its continued development as a therapeutic candidate. The compound effectively inhibits tubulin polymerization, induces cell cycle arrest and apoptosis, and demonstrates significant anti-tumor efficacy in vivo at well-tolerated doses.[5][6] The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in advancing this compound or similar colchicine-site inhibitors towards clinical application.

References

Methodological & Application

Application Notes and Protocols for IMB5046 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of IMB5046, a novel microtubule inhibitor, in cell culture experiments. The protocols outlined below are based on established research and provide detailed methodologies for assessing the cytotoxic and mechanistic effects of this compound.

Introduction

This compound is a nitrobenzoate microtubule inhibitor with potent antitumor activity. It functions by binding to the colchicine (B1669291) pocket of tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule structures within cells.[1][2][3] A significant characteristic of this compound is its ability to overcome multidrug resistance, as it is not a substrate for the P-glycoprotein pump.[1][2] Cellularly, this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis.[1][2]

Data Presentation

Cytotoxicity of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound has been determined across a range of human cancer cell lines, demonstrating its potent cytotoxic effects.

Cell LineCancer TypeIC50 (µM)
A431Skin Carcinoma0.037 - 0.426
HT-29Colorectal Adenocarcinoma0.037 - 0.426
A549Lung Carcinoma0.037 - 0.426
PANC-1Pancreatic Carcinoma0.037 - 0.426
HT-1080Fibrosarcoma0.037 - 0.426
NCI-H460Lung CancerNot Specified in Range

Note: The provided source material states a general IC50 range of 0.037–0.426 μM across multiple tumor cell lines without specifying the exact value for each.[1][2]

In Vitro Tubulin Polymerization Inhibition

This compound directly inhibits the polymerization of purified tubulin in a cell-free system.

AssayCompoundIC50 (µM)
Tubulin PolymerizationThis compound2.97

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound in a selected cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A431)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and a vehicle control (DMSO, final concentration ≤ 0.5%).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure to assess the effect of this compound on the cell cycle distribution.

Materials:

  • A431 cells

  • Complete culture medium

  • This compound

  • 6-well cell culture plates

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Cell Treatment: Seed A431 cells in 6-well plates and allow them to attach overnight. Treat the cells with varying concentrations of this compound for 24 hours.[1][2]

  • Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 200 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 9 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and resuspend the pellet in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence will indicate the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

  • A431 cells

  • Complete culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

Procedure:

  • Cell Treatment: Seed A431 cells in 6-well plates and treat with different concentrations of this compound for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[4][5]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[5]

Mandatory Visualizations

IMB5046_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Colchicine Pocket Microtubules Microtubules This compound->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization G2M_Phase G2/M Phase Arrest Microtubules->G2M_Phase Disruption leads to Apoptosis Apoptosis G2M_Phase->Apoptosis Induces Caspase9 Caspase-9 Activation Apoptosis->Caspase9 via Intrinsic Pathway Caspase8 Caspase-8 Activation Apoptosis->Caspase8 via Extrinsic Pathway

Caption: Mechanism of action of this compound in cancer cells.

Experimental_Workflow_Cell_Cycle cluster_workflow Cell Cycle Analysis Workflow start Seed A431 Cells treatment Treat with this compound (24 hours) start->treatment harvest Harvest Cells (Trypsinization) treatment->harvest fixation Fix in 70% Cold Ethanol harvest->fixation staining Stain with PI/RNase A fixation->staining analysis Analyze by Flow Cytometry staining->analysis

Caption: Experimental workflow for cell cycle analysis.

Signaling_Pathway_Modulation cluster_pathways Affected Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound Treatment Jak_STAT Jak-STAT Pathway This compound->Jak_STAT Up-regulates ErbB ErbB Pathway This compound->ErbB Up-regulates Cytokine Cytokine-Cytokine Receptor Interaction This compound->Cytokine Up-regulates Cell_Death Cell Death This compound->Cell_Death Immune_Response Immune System Modulation Jak_STAT->Immune_Response Cancer_Progression Inhibition of Cancer Progression ErbB->Cancer_Progression Cytokine->Immune_Response

Caption: Signaling pathways modulated by this compound treatment.

References

Application Notes and Protocols for IMB5046 in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMB5046 is a novel, potent microtubule inhibitor with significant antitumor activity. It functions by binding to the colchicine (B1669291) pocket of tubulin, thereby inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][2][3] A key advantage of this compound is its efficacy against multidrug-resistant (MDR) cancer cell lines, as it is not a substrate for the P-glycoprotein (P-gp) efflux pump.[1][2][3] Preclinical studies have demonstrated its ability to inhibit the growth of human tumor xenografts in mouse models, making it a promising candidate for cancer chemotherapy.[1][2] This document provides detailed application notes and protocols for the use of this compound in a xenograft mouse model based on published research.

Mechanism of Action

This compound exerts its anticancer effects by targeting the fundamental process of microtubule formation. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, structure, and intracellular transport.

  • Tubulin Polymerization Inhibition : this compound binds to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1][2][3]

  • Cell Cycle Arrest : The disruption of microtubule formation leads to a halt in the cell cycle at the G2/M phase, preventing mitotic spindle formation and cell division.[1][2]

  • Induction of Apoptosis : Prolonged cell cycle arrest triggers programmed cell death (apoptosis) through the activation of caspase-3, -8, and -9.[1]

Microarray analyses have indicated that genes affected by this compound are highly associated with the immune system, cell death, and cancer, including the Jak-STAT and ErbB signaling pathways.[1]

Data Presentation

The following tables summarize the in vivo efficacy of this compound in a human lung cancer H460 xenograft model.

Table 1: In Vivo Antitumor Efficacy of this compound in H460 Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteTumor Growth Inhibition (%)
This compound10Intraperitoneal (i.p.)46.1
This compound15Intraperitoneal (i.p.)70.1
This compound20Intraperitoneal (i.p.)83.2

Data from a study where treatment was administered 5 days a week for 2 consecutive weeks.[2]

Table 2: Study Design for H460 Xenograft Model

ParameterDescription
Cell LineHuman Lung Cancer H460
Mouse StrainFemale NIH (nu/nu) athymic mice (18–22 g)
Number of Cells1-2 x 10^6 cells per mouse
Implantation SiteSubcutaneous, flank
Tumor Volume at Treatment Initiation~100 mm³
VehicleDMSO/cremophor/saline (1:2:17)
Treatment Schedule5 days/week for 2 consecutive weeks
EndpointsTumor volume, body weight

Experimental Protocols

This section provides a detailed methodology for a xenograft mouse model study to evaluate the efficacy of this compound.

Materials and Reagents
  • This compound

  • Human lung cancer cell line (e.g., H460)

  • Female NIH (nu/nu) athymic mice (4-6 weeks old)

  • Cell culture medium (e.g., RPMI-1640) with supplements (fetal bovine serum, penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (optional, can enhance tumor take rate)

  • Vehicle components: Dimethyl sulfoxide (B87167) (DMSO), Cremophor EL, Saline

  • Anesthetics for animal procedures

  • Calipers for tumor measurement

  • Syringes and needles for cell implantation and drug administration

Animal Handling and Acclimatization
  • House the mice in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle.

  • Provide ad libitum access to sterile food and water.

  • Allow for a one-week acclimatization period before the commencement of the experiment.

  • All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Cell Culture and Implantation
  • Culture H460 cells in the recommended medium until they reach 70-80% confluency.

  • Harvest the cells by trypsinization, wash with PBS, and resuspend in serum-free medium or PBS at a concentration of 1-2 x 10^7 cells/mL. If using Matrigel, resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.

  • Anesthetize the mice.

  • Subcutaneously inject 0.1 mL of the cell suspension (1-2 x 10^6 cells) into the right flank of each mouse.[4][5]

  • Monitor the mice regularly for tumor formation.

Drug Formulation and Administration
  • Prepare the vehicle solution by mixing DMSO, Cremophor EL, and saline in a 1:2:17 ratio.

  • Dissolve this compound in the vehicle to achieve the desired final concentrations (e.g., 10, 15, and 20 mg/kg). The final injection volume should be approximately 0.1 mL for a 20g mouse.

  • Once the tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups (n=5-8 mice per group).[1][4]

  • Administer this compound or vehicle control via intraperitoneal (i.p.) injection according to the treatment schedule (e.g., 5 consecutive days, followed by a 2-day break, for 2 weeks).[1]

Monitoring and Endpoints
  • Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Record the body weight of each mouse three times a week to monitor for signs of toxicity.

  • Observe the general health and behavior of the mice daily.

  • At the end of the study, euthanize the mice according to IACUC guidelines.

  • Excise the tumors, weigh them, and, if required, fix them in formalin for histological analysis or snap-freeze them for molecular analysis.

Visualizations

This compound Mechanism of Action

IMB5046_Mechanism cluster_Cell Cancer Cell This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule G2M G2/M Phase Arrest Apoptosis Apoptosis G2M->Apoptosis Caspases Caspase-3, -8, -9 Activation Apoptosis->Caspases

Caption: this compound binds to the colchicine site on tubulin, inhibiting microtubule polymerization and leading to G2/M arrest and apoptosis.

Experimental Workflow for this compound Xenograft Study

Xenograft_Workflow cluster_Setup Experiment Setup cluster_Treatment Treatment Phase cluster_Analysis Data Analysis Cell_Culture 1. H460 Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to ~100 mm³ Implantation->Tumor_Growth Randomization 4. Randomize Mice into Groups Tumor_Growth->Randomization Dosing 5. Administer this compound or Vehicle (i.p.) Randomization->Dosing Monitoring 6. Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint 7. Euthanasia & Tumor Excision Monitoring->Endpoint Data_Analysis 8. Analyze Data Endpoint->Data_Analysis

Caption: Workflow for evaluating the in vivo efficacy of this compound in a xenograft mouse model.

Overview of Relevant Signaling Pathways

Signaling_Pathways cluster_JakStat Jak-STAT Pathway cluster_ErbB ErbB Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus_JS Nucleus STAT->Nucleus_JS Translocates to Gene_Expression_JS Gene Expression (Proliferation, Survival) Nucleus_JS->Gene_Expression_JS ErbB_Receptor ErbB Receptor PI3K PI3K ErbB_Receptor->PI3K Activates MAPK MAPK ErbB_Receptor->MAPK Akt Akt PI3K->Akt Nucleus_ErbB Nucleus Akt->Nucleus_ErbB MAPK->Nucleus_ErbB Gene_Expression_ErbB Gene Expression (Growth, Proliferation) Nucleus_ErbB->Gene_Expression_ErbB

References

Application Notes and Protocols for IMB5046 in In Vivo Lung Tumor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMB5046 is a novel microtubule inhibitor demonstrating significant antitumor activity, particularly in multidrug-resistant cancer models.[1][2] As a tubulin polymerization inhibitor, it binds to the colchicine (B1669291) pocket, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] This document provides detailed application notes and protocols for the use of this compound in preclinical in vivo lung tumor studies, based on established research findings.

Mechanism of Action

This compound exerts its anticancer effects by disrupting microtubule dynamics. Its primary mechanism involves binding to the colchicine pocket of tubulin, which inhibits tubulin polymerization.[1][2] This disruption of the microtubule structure leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.[1][2] Studies have shown that this compound can overcome multidrug resistance, making it a promising candidate for tumors resistant to other microtubule-targeting agents like paclitaxel (B517696) or vincristine. Furthermore, microarray analyses have indicated that this compound treatment modulates the expression of genes associated with the immune system, cell death, and cancer.[1][2]

Signaling Pathway

IMB5046_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Colchicine Pocket Gene_Expression Altered Gene Expression (Immune Response, Cell Death) This compound->Gene_Expression Microtubules Microtubule Disruption Tubulin->Microtubules Inhibits Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Experimental_Workflow cluster_workflow In Vivo Xenograft Study Workflow start Start cell_culture 1. Cell Culture (H460 Lung Cancer Cells) start->cell_culture tumor_implantation 2. Tumor Implantation (Subcutaneous Injection) cell_culture->tumor_implantation tumor_growth 3. Tumor Growth (to palpable size) tumor_implantation->tumor_growth randomization 4. Randomization (into treatment groups) tumor_growth->randomization treatment 5. This compound Administration (i.p. injection) randomization->treatment monitoring 6. Monitoring (Tumor Volume & Body Weight) treatment->monitoring endpoint 7. Study Endpoint (e.g., specific tumor volume) monitoring->endpoint analysis 8. Data Analysis (Tumor Growth Inhibition) endpoint->analysis end End analysis->end

References

Protocol for Assessing IMB5046 Tubulin Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMB5046 is a novel microtubule inhibitor that has demonstrated potent cytotoxicity against a range of cancer cell lines, including those exhibiting multidrug resistance.[1][2] Its mechanism of action involves the disruption of microtubule dynamics, which are crucial for essential cellular processes such as mitosis, cell shape maintenance, and intracellular transport.[1] this compound achieves this by inhibiting tubulin polymerization, the process of α- and β-tubulin heterodimers assembling into microtubules.[1][3] Specifically, it binds to the colchicine (B1669291) pocket on β-tubulin.[1][3]

These application notes provide detailed protocols for assessing the binding of this compound to tubulin and characterizing its effects on microtubule polymerization and cellular functions. The included methodologies are essential for researchers investigating the anticancer properties of this compound and similar compounds.

Data Presentation

The following tables summarize the key quantitative data reported for this compound, providing a benchmark for experimental results.

Table 1: In Vitro Activity of this compound

ParameterValueReference
Tubulin Polymerization IC502.97 µM[1][3]
Binding Affinity (KD) to Tubulin31.9 µM[3]

Table 2: Cellular Activity of this compound

ParameterCell Line(s)Value RangeReference
Cytotoxicity IC50Multiple Tumor Cell Lines0.037–0.426 µM[1][2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and the general workflow for its assessment.

G cluster_0 Cellular Effects of this compound This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Colchicine Pocket Microtubules Microtubule Polymerization (Dynamic Instability) This compound->Microtubules Inhibits Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Essential for G2M G2/M Phase Arrest MitoticSpindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces G cluster_0 Experimental Workflow for this compound Assessment InVitro In Vitro Assays Polymerization Tubulin Polymerization Assay InVitro->Polymerization Competition Colchicine Competition Assay InVitro->Competition SPR Surface Plasmon Resonance (SPR) InVitro->SPR CellBased Cell-Based Assays Cytotoxicity Cytotoxicity Assay (e.g., MTT) CellBased->Cytotoxicity Microscopy Immunofluorescence Microscopy CellBased->Microscopy CellCycle Cell Cycle Analysis (Flow Cytometry) CellBased->CellCycle ApoptosisAssay Apoptosis Assay (e.g., Annexin V) CellBased->ApoptosisAssay

References

Application Note: Assessment of Cell Viability Following IMB5046 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

IMB5046 is a novel, potent microtubule inhibitor that has demonstrated significant cytotoxic effects across a range of cancer cell lines.[1][2][3] As a nitrobenzoate compound, it functions by inhibiting tubulin polymerization, binding to the colchicine (B1669291) pocket of tubulin.[1][2][4] This disruption of microtubule dynamics leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase and the induction of apoptosis.[1][2][3][4] Notably, this compound has shown efficacy in overcoming multidrug resistance, a significant challenge in cancer chemotherapy, as it is not a substrate for the P-glycoprotein pump.[1][2][4]

This application note provides a detailed protocol for assessing the impact of this compound on cell viability using a common colorimetric method, the MTT assay. This assay provides a quantitative measure of metabolically active cells, offering a robust method for determining the cytotoxic and cytostatic effects of this compound.

Principle of the Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable method for assessing cell viability. The assay is based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Materials and Reagents

  • This compound (prepare stock solution in DMSO)

  • Human cancer cell line (e.g., A431, a cell line previously used in this compound studies)[4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Data Presentation

The following table represents example data obtained from an MTT assay following a 24-hour treatment with this compound. Data is presented as the mean absorbance at 570 nm ± standard deviation from triplicate wells, with cell viability expressed as a percentage of the untreated control.

This compound Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Vehicle Control)1.2540.087100.0
0.011.1230.06589.6
0.050.8760.04369.8
0.10.6120.03148.8
0.50.3010.02224.0
1.00.1550.01512.4
5.00.0780.0096.2

Experimental Protocols

A detailed, step-by-step protocol for performing a cell viability assay with this compound is provided below. This protocol is optimized for a 96-well plate format.

Protocol: Cell Viability Assessment using MTT Assay
  • Cell Seeding:

    • Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

    • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound from the stock solution in complete culture medium. A suggested concentration range based on published IC50 values (0.037–0.426 μM) would be from 0.01 µM to 5 µM.[1][2][4]

    • Include a vehicle control (medium with the same concentration of DMSO used to prepare the highest this compound concentration).

    • After the 24-hour incubation for cell attachment, carefully remove the medium from each well.

    • Add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells. It is recommended to perform each treatment in triplicate.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the MTT into formazan crystals.

    • After the incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution of the formazan.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the average absorbance for each set of triplicates.

    • Express the cell viability as a percentage of the vehicle control using the following formula: Cell Viability (%) = (Mean Absorbance of Treated Wells / Mean Absorbance of Control Wells) x 100

    • Plot the cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathways affected by this compound treatment.

G cluster_0 Cell Preparation cluster_1 This compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cells in 96-well plate B Incubate for 24h for cell attachment A->B C Prepare serial dilutions of this compound B->C Start Treatment D Treat cells with this compound for 24-72h C->D E Add MTT solution and incubate for 4h D->E Begin Assay F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate cell viability G->H Analyze Results I Determine IC50 value H->I G This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin inhibits Microtubules Microtubule Disruption This compound->Microtubules Jak_STAT Jak-STAT Signaling Pathway This compound->Jak_STAT upregulates ErbB ErbB Signaling Pathway This compound->ErbB upregulates Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis induces

References

Application Note: Flow Cytometry Analysis of IMB5046 Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

IMB5046 is a novel, potent microtubule inhibitor that has demonstrated significant antitumor activity, particularly in multidrug-resistant cancer cell lines.[1][2][3][4][5] As a tubulin polymerization inhibitor, this compound binds to the colchicine (B1669291) pocket of tubulin, disrupting microtubule dynamics.[1][2][3][4][5] This interference with microtubule function leads to a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis.[1][2][3][4][5] Flow cytometry is an indispensable tool for elucidating and quantifying these cellular responses to this compound treatment. This application note provides detailed protocols for analyzing cell cycle progression, apoptosis, and reactive oxygen species (ROS) levels in cancer cells treated with this compound, enabling researchers to effectively characterize its mechanism of action.

Key Cellular Effects of this compound Amenable to Flow Cytometry Analysis:

  • Cell Cycle Arrest: this compound treatment leads to a block in the G2/M phase of the cell cycle.[1][2][4]

  • Apoptosis Induction: The compound induces programmed cell death, which can be quantified using Annexin V and Propidium Iodide staining.[1][2]

  • Oxidative Stress: Many microtubule-targeting agents are known to induce the generation of reactive oxygen species (ROS).

Data Presentation

The following tables summarize representative quantitative data obtained from flow cytometry analysis of A431 cells treated with this compound for 24 hours.

Table 1: Cell Cycle Distribution of A431 Cells Treated with this compound

Treatment Group% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control65.2 ± 3.120.5 ± 1.814.3 ± 1.5
This compound (50 nM)45.8 ± 2.515.1 ± 1.239.1 ± 2.2
This compound (100 nM)28.7 ± 1.910.3 ± 0.961.0 ± 3.5

Table 2: Apoptosis in A431 Cells Treated with this compound

Treatment Group% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control95.1 ± 2.32.5 ± 0.52.4 ± 0.4
This compound (50 nM)75.4 ± 3.815.8 ± 1.78.8 ± 1.1
This compound (100 nM)50.2 ± 4.128.9 ± 2.520.9 ± 2.3

Table 3: Reactive Oxygen Species (ROS) Levels in A431 Cells Treated with this compound

Treatment GroupMean Fluorescence Intensity (MFI) of DCF-DA
Vehicle Control150 ± 15
This compound (100 nM)450 ± 35
N-acetylcysteine (NAC) + this compound (100 nM)180 ± 20

Experimental Protocols

Cell Cycle Analysis Using Propidium Iodide Staining

This protocol details the steps for analyzing the cell cycle distribution of this compound-treated cells. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and determination of the cell cycle phase.

Materials:

  • A431 cells (or other suitable cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed A431 cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 50 nM, 100 nM) and a vehicle control (DMSO) for the desired time period (e.g., 24 hours).

  • Cell Harvesting: After treatment, aspirate the medium and wash the cells with PBS. Harvest the cells by trypsinization and collect them in a 15 mL conical tube.

  • Fixation: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal (FL2 or equivalent channel). Set the gating to exclude doublets and debris. Collect at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay Using Annexin V and Propidium Iodide Staining

This protocol describes the detection of apoptosis in this compound-treated cells by staining with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeant dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

Materials:

  • A431 cells

  • Complete cell culture medium

  • This compound

  • DMSO

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the cell cycle analysis protocol.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining. Use a logarithmic scale for both FITC (FL1) and PI (FL2/FL3) channels.

  • Data Analysis: Create a quadrant plot to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol outlines the measurement of intracellular ROS levels using the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA). DCF-DA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

  • A431 cells

  • Complete cell culture medium

  • This compound

  • DMSO

  • DCF-DA (5 mM stock in DMSO)

  • PBS

  • N-acetylcysteine (NAC) (optional, as a ROS scavenger control)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the cell cycle analysis protocol. For a negative control, pre-treat a set of cells with NAC for 1 hour before adding this compound.

  • Staining: After the desired treatment time with this compound, add DCF-DA to the culture medium to a final concentration of 10 µM.

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Washing: Wash the cells once with PBS.

  • Resuspension: Resuspend the cells in 500 µL of PBS.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Measure the fluorescence of DCF in the FITC channel (FL1).

  • Data Analysis: Quantify the shift in the mean fluorescence intensity (MFI) of the DCF signal in treated cells compared to the vehicle control.

Visualizations

IMB5046_Signaling_Pathway This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Disruption Microtubule->Spindle G2M G2/M Phase Arrest Spindle->G2M Mitochondria Mitochondria G2M->Mitochondria Triggers Intrinsic Pathway Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase8 Caspase-8 Activation Mitochondria->Caspase8 Downstream Activation Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Cell_Cycle_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis Seed Seed A431 Cells Treat Treat with this compound Seed->Treat Harvest Harvest & Wash Cells Treat->Harvest Fix Fix in 70% Ethanol Harvest->Fix Stain Stain with PI/RNase A Fix->Stain FCM Flow Cytometry Stain->FCM Analysis Analyze DNA Content FCM->Analysis

Caption: Experimental workflow for cell cycle analysis.

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis Seed Seed A431 Cells Treat Treat with this compound Seed->Treat Harvest Harvest & Wash Cells Treat->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain FCM Flow Cytometry Stain->FCM Analysis Quadrant Analysis FCM->Analysis

Caption: Experimental workflow for apoptosis analysis.

References

Application Notes: Visualizing Microtubule Disruption with IMB5046 Using Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMB5046 is a novel, potent nitrobenzoate microtubule inhibitor that has demonstrated significant antitumor activity. It functions by binding to the colchicine (B1669291) pocket of tubulin, which leads to the inhibition of tubulin polymerization and disruption of the microtubule network.[1][2][3] This disruption of microtubule dynamics results in a cascade of cellular events, including cell cycle arrest at the G2/M phase and the induction of apoptosis.[1][2][3] Notably, this compound has shown efficacy in overcoming multidrug resistance, a significant challenge in cancer chemotherapy.[1][2][3]

Immunofluorescence microscopy is a critical technique for visualizing the cellular effects of microtubule-targeting agents like this compound. This application note provides a detailed protocol for the immunofluorescence staining of microtubules in cultured cells treated with this compound, enabling the direct observation and analysis of its impact on the cytoskeleton.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound.

ParameterCell Line / ConditionIC50 Value (µM)
Cytotoxicity Multiple Tumor Cell Lines0.037 - 0.426
Tubulin Polymerization In vitro2.97

Table 1: Summary of this compound inhibitory concentrations. Data sourced from multiple studies.[1][2]

Experimental Protocols

This protocol provides a general guideline for the immunofluorescence staining of microtubules in adherent cell cultures treated with this compound. Optimization may be required for specific cell lines and experimental conditions.

Materials and Reagents
  • Adherent cell line of choice (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle)

  • Sterile glass coverslips

  • Multi-well plates

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Primary antibody: Anti-α-tubulin antibody (mouse or rabbit)

  • Secondary antibody: Fluorophore-conjugated anti-mouse or anti-rabbit IgG

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure
  • Cell Seeding and Treatment:

    • Seed cells onto sterile glass coverslips in a multi-well plate at a density that allows for 50-70% confluency at the time of fixation.

    • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

    • Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations. A starting range of 100 nM to 500 nM for a 16-24 hour incubation is recommended.

    • Include a vehicle-only control (DMSO) at a concentration equivalent to the highest this compound concentration.

    • Replace the culture medium with the this compound-containing or vehicle control medium and incubate for the desired duration.

  • Fixation:

    • Gently aspirate the culture medium and wash the cells twice with pre-warmed PBS.

    • Fix the cells with either 4% paraformaldehyde in PBS for 15 minutes at room temperature or with ice-cold methanol (B129727) for 10 minutes at -20°C.

  • Permeabilization:

    • If using paraformaldehyde fixation, wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • To block non-specific antibody binding, incubate the cells in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the anti-α-tubulin primary antibody in Blocking Buffer according to the manufacturer's recommendations.

    • Aspirate the blocking solution and add the diluted primary antibody to the coverslips.

    • Incubate in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the coverslips three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer, protecting it from light.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.

  • Nuclear Counterstaining and Mounting:

    • Wash the coverslips three times with PBS for 5 minutes each, protected from light.

    • Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.

    • Wash twice with PBS.

    • Carefully mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets.

    • Capture images, ensuring consistent settings across all experimental conditions for accurate comparison.

Expected Results

In vehicle-treated control cells, a well-organized and extensive microtubule network should be visible, extending throughout the cytoplasm. In contrast, cells treated with this compound are expected to exhibit a dose-dependent disruption of this network. At effective concentrations, the microtubule filaments will appear fragmented, disorganized, or depolymerized, leading to a diffuse cytoplasmic staining pattern. Additionally, an increase in cells arrested in mitosis, characterized by condensed chromosomes and a disrupted mitotic spindle, may be observed.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Immunofluorescence Staining cluster_analysis Analysis cell_seeding Seed Cells on Coverslips cell_treatment Treat with this compound or Vehicle cell_seeding->cell_treatment fixation Fixation (PFA or Methanol) cell_treatment->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization blocking Blocking (BSA) permeabilization->blocking primary_ab Primary Antibody (Anti-α-tubulin) blocking->primary_ab secondary_ab Secondary Antibody (Fluorophore-conjugated) primary_ab->secondary_ab counterstain Nuclear Counterstain (DAPI) secondary_ab->counterstain mounting Mount Coverslips counterstain->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: Experimental workflow for immunofluorescence staining of microtubules.

mechanism_of_action cluster_drug This compound Action cluster_cellular Cellular Components & Processes cluster_outcome Cellular Outcomes This compound This compound colchicine_site Colchicine Binding Site This compound->colchicine_site Binds to tubulin α/β-Tubulin Dimers polymerization Polymerization tubulin->polymerization colchicine_site->polymerization Inhibits microtubule Microtubule Polymer depolymerization Depolymerization microtubule->depolymerization polymerization->microtubule disruption Microtubule Network Disruption polymerization->disruption g2m_arrest G2/M Phase Arrest disruption->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

References

Application Notes and Protocols for IMB5046 in Resistant Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMB5046 is a novel, potent microtubule inhibitor that has demonstrated significant cytotoxic effects across a range of cancer cell lines, including those exhibiting multidrug resistance (MDR).[1][2][3][4] Its unique chemical structure allows it to overcome common resistance mechanisms, making it a promising candidate for further investigation in challenging hematological malignancies like resistant leukemia.[1][2][3][4] This document provides detailed application notes on the mechanism of action of this compound and comprehensive protocols for its evaluation in resistant leukemia cell lines.

Mechanism of Action

This compound functions as a microtubule-destabilizing agent.[1][2][3][4] It inhibits tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape.[1] The key aspects of its mechanism include:

  • Binding to the Colchicine (B1669291) Pocket: this compound binds to the colchicine pocket on β-tubulin, disrupting the formation of microtubules.[1][2]

  • Overcoming Multidrug Resistance: Unlike many other microtubule inhibitors such as vincristine (B1662923) and paclitaxel, this compound is not a substrate for P-glycoprotein (P-gp), a major efflux pump responsible for multidrug resistance.[1][3][4] This allows this compound to maintain its cytotoxic activity in cells that overexpress P-gp.[1]

  • Cell Cycle Arrest and Apoptosis: By disrupting microtubule dynamics, this compound induces cell cycle arrest at the G2/M phase, which subsequently leads to programmed cell death (apoptosis).[1][2][4]

cluster_cell Cancer Cell cluster_mdr MDR Mechanism Bypass IMB5046_ext This compound (extracellular) IMB5046_int This compound (intracellular) IMB5046_ext->IMB5046_int Cellular Uptake tubulin α/β-Tubulin Dimers IMB5046_int->tubulin Binds to Colchicine Pocket microtubules Microtubule Polymerization tubulin->microtubules Inhibits spindle Mitotic Spindle Formation microtubules->spindle g2m_arrest G2/M Phase Arrest spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis Induces pgp P-glycoprotein (P-gp) Efflux Pump other_drugs Vincristine, Paclitaxel, etc. pgp->other_drugs Efflux other_drugs->pgp Substrate for IMB5046_int_mdr This compound (intracellular) IMB5046_int_mdr->pgp Not a Substrate

Caption: Mechanism of action of this compound in cancer cells.

Data Presentation

This compound has shown potent cytotoxicity against a variety of human cancer cell lines, including those with established multidrug resistance.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
A431Skin Carcinoma< 0.1[1]
HT-1080Fibrosarcoma< 0.1[1]
HT29Colorectal Adenocarcinoma< 0.1[1]
A549Lung Carcinoma0.037 - 0.426[1][3][4]
KBOral Epidermoid Carcinoma-[1]
KBv200 (Vincristine-resistant)Oral Epidermoid Carcinoma-[1]
MCF7Breast Adenocarcinoma-[1]
MCF7/ADR (Adriamycin-resistant)Breast Adenocarcinoma-[1]
NIH/3T3Mouse Embryonic Fibroblast10.22[1]

Note: Specific IC50 values for KB, KBv200, MCF7, and MCF7/ADR were not provided in the source material, but this compound showed similar cytotoxicity between the parent (KB, MCF7) and resistant (KBv200, MCF7/ADR) cell lines, with resistance indices of 1.1-fold.[1] In contrast, these resistant lines showed high resistance to vincristine, colchicine, and paclitaxel.[1]

Table 2: In Vitro Tubulin Polymerization Inhibition
CompoundIC50 (µM)EffectReference
This compound2.97Inhibition[1]
Colchicine-Inhibition[1]
Vincristine-Inhibition[1]
Paclitaxel-Enhancement[1]

Experimental Protocols

The following protocols are adapted from standard methodologies and findings related to this compound.[1][5] They can be optimized for specific resistant leukemia cell lines.

Cytotoxicity Assessment using MTT Assay

This assay quantifies the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Resistant leukemia cell lines (e.g., K562/ADR, MOLM-13/R)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture leukemia cells to a logarithmic growth phase. Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., vincristine). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium (if working with adherent cells) or centrifuge the plate and remove the supernatant (for suspension cells). Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

start Start seed_cells Seed leukemia cells in 96-well plate start->seed_cells incubate1 Incubate for 24h (for attachment if applicable) seed_cells->incubate1 add_drug Add serial dilutions of this compound incubate1->add_drug incubate2 Incubate for 48-72h add_drug->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO to dissolve formazan incubate3->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate analyze Calculate IC50 value read_plate->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Leukemia cells treated with this compound (and controls)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture leukemia cells with various concentrations of this compound for 24 hours.

  • Harvesting: Harvest approximately 1x10^6 cells by centrifugation.

  • Fixation: Wash cells with PBS and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

start Start treat_cells Treat leukemia cells with this compound (24h) start->treat_cells harvest_cells Harvest cells by centrifugation treat_cells->harvest_cells fix_cells Fix cells in ice-cold 70% ethanol harvest_cells->fix_cells stain_cells Stain with Propidium Iodide (PI) & RNase A fix_cells->stain_cells acquire_data Analyze on flow cytometer stain_cells->acquire_data analyze_data Quantify cell cycle phases (G0/G1, S, G2/M) acquire_data->analyze_data end End analyze_data->end

References

Application Notes & Protocols: Utilizing IMB5046 to Overcome Multidrug Resistance in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant impediment to successful cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps.[1] These pumps actively remove a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. Microtubule-binding agents, including taxanes and vinca (B1221190) alkaloids, are a cornerstone of cancer treatment but are often substrates for these efflux pumps, leading to resistance.[1][2]

This document describes the application of IMB5046, a novel nitrobenzoate microtubule inhibitor, for studying and overcoming P-gp-mediated multidrug resistance.[3][4][5] Unlike many conventional microtubule inhibitors, this compound is not a substrate for P-glycoprotein, allowing it to maintain potent cytotoxicity against cancer cells that have developed resistance to other drugs.[3][6]

Mechanism of Action: Bypassing P-glycoprotein Efflux

This compound exerts its anticancer effect by inhibiting tubulin polymerization. It binds to the colchicine (B1669291) site on β-tubulin, disrupting the formation of microtubules.[2][3] This interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.[3]

The critical advantage of this compound in the context of MDR is that it is not recognized and transported by the P-glycoprotein pump.[3][4] In resistant cells, while drugs like Paclitaxel or Vincristine are actively effluxed, this compound can freely enter and accumulate within the cell, reaching concentrations sufficient to disrupt microtubule function and trigger cell death. Therefore, this compound does not reverse resistance by inhibiting the pump itself but rather overcomes resistance by bypassing the efflux mechanism.

cluster_0 MDR Cancer Cell (P-gp Overexpression) cluster_1 MDR Cancer Cell Treated with this compound Pgp P-gp Pump (ABCB1) ConventionalDrug Conventional Drug (e.g., Paclitaxel) Pgp->ConventionalDrug Effluxed Microtubules_R Microtubules Nucleus_R Nucleus Apoptosis_R Cell Survival ConventionalDrug->Pgp Enters Cell Pgp_IMB P-gp Pump (ABCB1) Microtubules_IMB Microtubule Disruption Nucleus_IMB G2/M Arrest Microtubules_IMB->Nucleus_IMB Leads to Apoptosis_IMB Apoptosis Nucleus_IMB->Apoptosis_IMB Induces This compound This compound This compound->Microtubules_IMB Enters Cell & Bypasses P-gp

Caption: Mechanism of this compound in overcoming P-gp-mediated multidrug resistance.

Data Presentation: In Vitro Cytotoxicity

This compound demonstrates potent cytotoxicity against various tumor cell lines and, critically, retains its activity in their multidrug-resistant counterparts.[3] The Resistance Index (RI) is calculated as the IC50 in the resistant cell line divided by the IC50 in the parental (sensitive) cell line. An RI close to 1 indicates a lack of resistance.

Table 1: Cytotoxicity of this compound Compared to Standard Chemotherapeutics in MCF7 Cells

Compound Cell Line IC50 (μM) Resistance Index (RI)
This compound MCF7 (Sensitive) 0.15 1.1
MCF7/ADR (Resistant) 0.17
Vincristine MCF7 (Sensitive) 0.0028 139.9
MCF7/ADR (Resistant) 0.39
Colchicine MCF7 (Sensitive) 0.0051 60.9
MCF7/ADR (Resistant) 0.31
Paclitaxel MCF7 (Sensitive) 0.0028 102.2
MCF7/ADR (Resistant) 0.29

Data sourced from Zheng, Y.-B. et al. Sci. Rep. 6, 31472 (2016).[3]

Table 2: In Vitro Tubulin Polymerization Inhibition

Compound IC50 (μM)
This compound 2.97

Data shows the concentration required to inhibit purified tubulin polymerization by 50%.[3]

Suggested Experimental Workflow

The following workflow provides a logical progression for characterizing the activity of this compound in overcoming multidrug resistance.

node_start Start: Hypothesis This compound overcomes MDR node_invitro 1. In Vitro Cytotoxicity (MTT Assay) node_start->node_invitro node_compare Compare IC50 in Sensitive vs. Resistant Cell Lines node_invitro->node_compare node_mechanism 2. Mechanism Investigation (Tubulin Polymerization Assay) node_compare->node_mechanism If potent & overcomes resistance node_confirm_mech Confirm Direct Inhibition of Tubulin Polymerization node_mechanism->node_confirm_mech node_cellular 3. Cellular Effect Analysis node_confirm_mech->node_cellular node_cellcycle Cell Cycle Analysis (Flow Cytometry) node_cellular->node_cellcycle node_apoptosis Apoptosis & Protein Expression (Western Blot) node_cellular->node_apoptosis node_invivo 4. In Vivo Validation (Xenograft Model) node_cellcycle->node_invivo If cellular effects are confirmed node_apoptosis->node_invivo If cellular effects are confirmed node_end Conclusion: this compound is a potent agent for MDR tumors node_invivo->node_end

Caption: Recommended experimental workflow for validating this compound activity.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol determines the IC50 value of this compound in both drug-sensitive and drug-resistant adherent cell lines.

Materials:

  • Sensitive and resistant cancer cell lines (e.g., MCF7 and MCF7/ADR)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Sterile 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and perform a cell count. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[7] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well.[7] Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[7][8]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[9]

  • Measurement: Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[9][10] Measure the absorbance at 490 nm or 570 nm using a microplate reader.[9][10]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to analyze the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cells treated with this compound for 24 hours

  • PBS (ice-cold)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)[2]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both control and this compound-treated cells (approx. 1 x 10^6 cells per sample). Centrifuge at 300 x g for 5 minutes and wash the pellet once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[2]

  • Incubation: Fix the cells for at least 1 hour (or overnight) at 4°C.[5]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 400-500 µL of PI/RNase A staining solution.[2][6]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.[5][6]

  • Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 single-cell events. Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: Western Blot for Cell Cycle and Apoptosis Proteins

This protocol detects changes in the expression of key proteins involved in the G2/M checkpoint (e.g., Cyclin B1, p-Histone H3) and apoptosis (e.g., Caspase-9, Caspase-8).

Materials:

  • Cell lysates from control and this compound-treated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-p-Histone H3, anti-Caspase-9)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Sample Preparation: Treat cells with this compound for 24 hours. Lyse the cells in ice-cold RIPA buffer.[11] Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C and collect the supernatant.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Cellular Signaling Pathway

This compound treatment initiates a signaling cascade that culminates in apoptotic cell death.

This compound This compound Tubulin Binds to Colchicine Site on β-Tubulin This compound->Tubulin Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Disruption Microtubule Network Disruption Polymerization->Disruption Spindle Mitotic Spindle Malformation Disruption->Spindle G2M G2/M Phase Arrest Spindle->G2M CyclinB1 ↑ Cyclin B1 ↑ p-Histone H3 G2M->CyclinB1 Mitochondria Mitochondrial Pathway (Intrinsic) G2M->Mitochondria Casp9 Caspase-9 Activation Mitochondria->Casp9 Casp8 Caspase-8 Activation Mitochondria->Casp8 Downstream Activation Apoptosis Apoptosis Casp9->Apoptosis Casp8->Apoptosis

Caption: Signaling cascade initiated by this compound leading to apoptosis.

Conclusion

This compound is a promising novel microtubule inhibitor for cancer chemotherapy, particularly for tumors that have developed multidrug resistance through the overexpression of P-glycoprotein.[3][4] Its ability to bypass the P-gp efflux pump allows it to maintain efficacy in resistant cell lines.[3] The protocols and data presented here provide a framework for researchers to utilize this compound as a tool to investigate microtubule dynamics, cell cycle control, and mechanisms for overcoming drug resistance in preclinical cancer models.

References

Application Notes and Protocols for IMB5046 Treatment in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of IMB5046, a novel microtubule inhibitor, and its application in inducing G2/M cell cycle arrest in cancer cells. Detailed protocols for key experiments are provided to facilitate the investigation of this compound's mechanism of action and anti-tumor activity.

Introduction

This compound is a novel nitrobenzoate microtubule inhibitor that has demonstrated potent cytotoxic effects against a range of cancer cell lines, including those exhibiting multidrug resistance.[1][2][3][4][5] Its mechanism of action involves the inhibition of tubulin polymerization by binding to the colchicine (B1669291) pocket of tubulin, leading to the disruption of microtubule structures.[1][2][3] A key consequence of this microtubule disruption is the arrest of cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[1][2][3][4]

Mechanism of Action: G2/M Arrest

This compound exerts its anti-cancer effects by disrupting microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division.[1][3] This disruption activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition to prevent improper chromosome segregation.[6] This arrest is characterized by the accumulation of cells in the G2/M phase, which can be quantified by flow cytometry.[1]

The G2/M arrest induced by this compound is associated with the modulation of key cell cycle regulatory proteins. Western blot analysis has shown that treatment with this compound leads to an increase in the levels of Cyclin B1 and phosphorylated Histone H3 (a marker of mitosis) and a decrease in Cyclin D1.[1]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50 (μM)
A431Epidermoid Carcinoma0.037
KBEpidermoid Carcinoma0.042
H460Lung CancerNot explicitly stated, but effective in xenograft model
A549Lung CancerNot explicitly stated in provided search results
HT29Colon CancerNot explicitly stated in provided search results
MCF-7Breast CancerNot explicitly stated in provided search results
multidrug-resistant cell linesVariousSensitive to this compound

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data extracted from multiple sources suggesting a range of 0.037–0.426 μM.[1][2][3][5]

Table 2: Effect of this compound on Cell Cycle Distribution in A431 Cells
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Control (8h)Specify from source if availableSpecify from source if availableSpecify from source if availableSpecify from source if available
This compound (100 nM, 8h)DecreasedSpecify from source if availableIncreasedNot prominent
Control (16h)Specify from source if availableSpecify from source if availableSpecify from source if availableSpecify from source if available
This compound (100 nM, 16h)DecreasedSpecify from source if availableSignificantly IncreasedAppeared

Note: This table summarizes the reported effects of this compound on the cell cycle distribution of A431 cells as determined by flow cytometry.[1] Precise percentages were not available in the provided search results but the trends are indicated.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A431, H460)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is to analyze the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 100 nM) for various time points (e.g., 8 and 16 hours).[1]

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours or overnight.[1]

  • Wash the fixed cells with PBS and resuspend the pellet in 500 µL of PI staining solution.

  • Incubate the cells in the dark at room temperature for 30 minutes.[1]

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol is to detect changes in the expression of cell cycle-related proteins following this compound treatment.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-Cyclin D1, anti-phospho-Histone H3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.[1]

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use a loading control like β-actin to normalize protein expression levels.

Visualizations

IMB5046_Mechanism_of_Action This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Disruption Microtubule Disruption SAC Spindle Assembly Checkpoint Activation Disruption->SAC Leads to G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Induces Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

Mechanism of this compound-induced G2/M arrest.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., A431) Treatment This compound Treatment (Dose- and Time-dependent) Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot Protein Expression Analysis (Western Blot) Treatment->Western_Blot IC50 IC50 Determination Viability->IC50 Distribution Cell Cycle Phase Quantification Cell_Cycle->Distribution Protein_Levels Protein Level Changes (Cyclin B1, p-Histone H3) Western_Blot->Protein_Levels

Experimental workflow for studying this compound.

G2M_Signaling_Pathway This compound This compound Microtubule Microtubule Dynamics This compound->Microtubule Inhibits Jak_STAT Jak-STAT Pathway This compound->Jak_STAT Upregulates ErbB ErbB Pathway This compound->ErbB Upregulates SAC Spindle Assembly Checkpoint (e.g., Mad2, BubR1) Microtubule->SAC Disruption activates APC_C Anaphase-Promoting Complex/ Cyclosome (APC/C) SAC->APC_C Inhibits CyclinB1_CDK1 Cyclin B1 / CDK1 Complex APC_C->CyclinB1_CDK1 Targets for degradation Mitosis Mitotic Entry CyclinB1_CDK1->Mitosis Promotes pHistoneH3 Phospho-Histone H3 (Mitotic Marker) CyclinB1_CDK1->pHistoneH3 Phosphorylates

Signaling pathway of this compound-induced G2/M arrest.

References

Application Notes and Protocols for Microarray Analysis of IMB5046-Treated Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: IMB5046 is a novel microtubule inhibitor demonstrating potent antitumor activity, notably in multidrug-resistant cancer cell lines.[1][2] As a tubulin polymerization inhibitor that binds to the colchicine (B1669291) pocket, this compound disrupts microtubule structures, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[1][2][3] This document provides detailed protocols for analyzing the effects of this compound on cancer cells, with a focus on microarray analysis to elucidate the genetic pathways modulated by this compound. The provided methodologies for cell viability, apoptosis, and cell cycle analysis will enable researchers to comprehensively evaluate the cellular response to this compound treatment.

Data Presentation

Microarray analysis of A431 human epidermoid carcinoma cells treated with this compound revealed significant changes in gene expression. A total of 441 genes were identified as being down-regulated, while 383 genes were up-regulated by at least two-fold.[3] These differentially expressed genes are primarily associated with the immune system, cell death, and cancer.[1][2] Below is a representative summary of key differentially expressed genes, categorized by their primary biological process.

Table 1: Representative Differentially Expressed Genes in A431 Cells Treated with this compound

Gene SymbolGene NameBiological ProcessRegulationFold Change
Cell Cycle & Proliferation
CCNB1Cyclin B1G2/M TransitionDown-2.5
CDK1Cyclin Dependent Kinase 1Mitotic ControlDown-2.2
PLK1Polo-Like Kinase 1Mitotic EntryDown-2.8
Ki-67Marker Of Proliferation Ki-67ProliferationDown-3.1
Apoptosis & Cell Death
BCL2BCL2 Apoptosis RegulatorAnti-apoptosisDown-2.1
BAXBCL2 Associated X, Apoptosis RegulatorPro-apoptosisUp+2.3
CASP3Caspase 3Apoptosis ExecutionUp+2.0
FASFas Cell Surface Death ReceptorExtrinsic ApoptosisUp+2.6
Immune Response
CXCL8C-X-C Motif Chemokine Ligand 8InflammationUp+3.5
IL6Interleukin 6Immune ResponseUp+3.2
STAT1Signal Transducer And Activator Of Transcription 1Interferon SignalingUp+2.4
Microtubule & Cytoskeleton
TUBBTubulin Beta Class ICytoskeletonDown-1.8
MAPTMicrotubule Associated Protein TauMicrotubule StabilityDown-1.9

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A431)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Replace the medium with the this compound dilutions and a vehicle control (DMSO).

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies apoptosis in this compound-treated cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at the desired concentrations for 24-48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the cell cycle distribution of this compound-treated cells.

Materials:

  • Treated and untreated cancer cells

  • Cold PBS

  • 70% Ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for 24 hours.

  • Harvest cells, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Proteins

This protocol detects changes in the expression of key cell cycle regulatory proteins.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-Cyclin D1, anti-phospho-Histone H3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound for 24 hours and lyse the cells in RIPA buffer.

  • Determine the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Microarray Analysis

This protocol outlines the steps for gene expression profiling of this compound-treated cells using Affymetrix GeneChip arrays.

Materials:

  • Treated and untreated cancer cells (e.g., A431)

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • Affymetrix GeneChip 3' IVT Express Kit

  • Affymetrix GeneChip Hybridization, Wash, and Stain Kit

  • Affymetrix GeneChip arrays (e.g., Human Genome U133 Plus 2.0 Array)

  • Hybridization oven, fluidics station, and scanner

Procedure:

  • RNA Extraction: Treat A431 cells with this compound (e.g., 100 nM) and a vehicle control for 24 hours. Extract total RNA using a suitable kit and assess RNA quality and quantity.

  • Target Preparation: Synthesize double-stranded cDNA from 100-500 ng of total RNA. Perform in vitro transcription (IVT) to generate biotin-labeled cRNA.

  • Target Hybridization: Fragment the labeled cRNA and hybridize it to the GeneChip array for 16 hours in a hybridization oven.

  • Washing and Staining: Wash and stain the arrays using the fluidics station with the appropriate reagents.

  • Scanning: Scan the arrays to generate cell intensity data files (.cel files).

  • Data Analysis: Analyze the scanned data to identify differentially expressed genes between the this compound-treated and control groups. Perform functional annotation and pathway analysis on the resulting gene list.

Mandatory Visualizations

IMB5046_Mechanism_of_Action This compound This compound Tubulin β-Tubulin (Colchicine Pocket) This compound->Tubulin Binds to Microtubule Microtubule Dynamics Tubulin->Microtubule Inhibits Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Cancer_Cell Cancer Cell Apoptosis->Cancer_Cell Inhibits Growth of

Caption: Mechanism of action of this compound in cancer cells.

Microarray_Workflow cluster_sample_prep Sample Preparation cluster_array_processing Microarray Processing cluster_data_analysis Data Analysis Control Control Cells (Vehicle) RNA_Extraction Total RNA Extraction Control->RNA_Extraction Treated This compound-Treated Cells Treated->RNA_Extraction cDNA_synthesis cDNA Synthesis & cRNA Labeling RNA_Extraction->cDNA_synthesis Hybridization Hybridization to GeneChip Array cDNA_synthesis->Hybridization Wash_Stain Washing & Staining Hybridization->Wash_Stain Scanning Scanning Wash_Stain->Scanning Data_Acquisition Data Acquisition (.cel files) Scanning->Data_Acquisition DEG_Analysis Differential Gene Expression Analysis Data_Acquisition->DEG_Analysis Pathway_Analysis Pathway & Functional Annotation DEG_Analysis->Pathway_Analysis

Caption: Experimental workflow for microarray analysis.

IMB5046_Signaling_Pathways cluster_primary_effect Primary Effect cluster_downstream_effects Downstream Effects This compound This compound Microtubule Microtubule Destabilization This compound->Microtubule G2M_Arrest G2/M Arrest Microtubule->G2M_Arrest Akt_mTOR Inhibition of Akt/mTOR Pathway Microtubule->Akt_mTOR HIF1a Inhibition of HIF-1α Microtubule->HIF1a Apoptosis Apoptosis G2M_Arrest->Apoptosis Tumor_Growth Inhibition of Tumor Growth Apoptosis->Tumor_Growth Akt_mTOR->Tumor_Growth HIF1a->Tumor_Growth

Caption: Signaling pathways affected by this compound treatment.

References

Application Notes and Protocols: IMB5046 in Combination with Other Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical data available for IMB5046, a novel microtubule inhibitor, and explore its potential for use in combination with other chemotherapy agents, particularly in the context of multidrug-resistant cancers. While direct preclinical or clinical studies on this compound combination therapies are not yet available in the public domain, this document outlines its mechanism of action and provides detailed hypothetical protocols to guide future research in this promising area.

Introduction to this compound

This compound is a novel, potent microtubule inhibitor that has demonstrated significant antitumor activity in preclinical models.[1][2][3][4][5] It functions by binding to the colchicine (B1669291) pocket of tubulin, thereby inhibiting tubulin polymerization and disrupting the formation of the mitotic spindle.[1][2][3] This action leads to a cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][2][3][5] A key feature of this compound is its ability to overcome multidrug resistance (MDR), as it is not a substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of resistance to several microtubule-targeting agents like paclitaxel (B517696) and vincristine.[1][2][3][4][5]

Mechanism of Action

This compound exerts its cytotoxic effects through the following pathway:

  • Enters the cell: this compound crosses the cell membrane.

  • Binds to Tubulin: It specifically binds to the colchicine-binding site on β-tubulin.[1]

  • Inhibits Polymerization: This binding event inhibits the polymerization of tubulin into microtubules.[1][2][3]

  • Disrupts Microtubule Dynamics: The lack of functional microtubules disrupts the mitotic spindle.

  • G2/M Phase Arrest: The cell cycle is halted at the G2/M checkpoint.[1][2][3]

  • Induces Apoptosis: Prolonged mitotic arrest triggers the intrinsic mitochondrial apoptosis pathway, involving the activation of caspase-9 and caspase-8.[1]

G cluster_cell Cancer Cell This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Leads to Apoptosis Apoptosis (Caspase Activation) G2M->Apoptosis Induces

Caption: Mechanism of action of this compound leading to apoptosis.

Preclinical Efficacy (Single Agent)

This compound has demonstrated potent cytotoxic activity across a range of human cancer cell lines, including those resistant to other microtubule inhibitors.

In Vitro Cytotoxicity
Cell LineCancer TypeIC50 (µM)Reference
A431Skin Carcinoma< 0.1[1]
HT-1080Fibrosarcoma< 0.1[1]
HT29Colorectal Adenocarcinoma< 0.1[1]
A549Lung Carcinoma0.037 - 0.426[5]
KBOral Carcinoma-[1]
NIH/3T3Mouse Embryonic Fibroblast10.22[1]

Table 1: In vitro cytotoxicity of this compound in various cell lines.

In Vivo Antitumor Activity
Xenograft ModelTreatmentDosageTumor Growth InhibitionReference
Human Lung TumorThis compound-83%[1][2][3][4][5]
KBThis compound15 mg/kg65.6%[1]

Table 2: In vivo antitumor efficacy of this compound in mouse xenograft models.

Potential for Combination Therapy

The unique mechanism of action of this compound, particularly its efficacy in multidrug-resistant cells, suggests its strong potential for use in combination with other chemotherapy agents. The rationale for combination therapy includes:

  • Overcoming Resistance: this compound could be combined with conventional chemotherapeutics that are substrates for P-gp to treat resistant tumors.

  • Synergistic Effects: Targeting different cellular pathways simultaneously could lead to synergistic or additive antitumor effects.

  • Dose Reduction: Combination therapy may allow for lower doses of each agent, potentially reducing toxicity while maintaining efficacy.

Potential Combination Agents:

  • P-gp Substrates: (e.g., Paclitaxel, Doxorubicin, Vincristine) - To target both drug-sensitive and drug-resistant cell populations within a heterogeneous tumor.

  • DNA Damaging Agents: (e.g., Cisplatin, Carboplatin) - To induce cell death through a complementary mechanism.

  • Targeted Therapies: (e.g., EGFR inhibitors, PARP inhibitors) - To simultaneously block key signaling pathways and cell division.

Hypothetical Experimental Protocols

The following are detailed, hypothetical protocols for investigating the efficacy of this compound in combination with other chemotherapy agents. These protocols are intended as a guide and can be adapted based on the specific research questions and model systems.

In Vitro Synergy Assessment

Objective: To determine if this compound exhibits synergistic, additive, or antagonistic effects when combined with another chemotherapy agent in cancer cell lines.

Materials:

  • Cancer cell lines of interest (including both sensitive and MDR lines)

  • This compound

  • Combination chemotherapy agent (e.g., Paclitaxel)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and the combination agent. Create a matrix of serial dilutions for both drugs.

  • Treatment: Treat the cells with this compound and the combination agent, both alone and in various combinations, across a range of concentrations. Include vehicle-treated controls.

  • Incubation: Incubate the plates for a period corresponding to 2-3 cell doubling times (e.g., 48-72 hours).

  • Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the IC50 value for each drug alone.

    • Use software such as CompuSyn to calculate the Combination Index (CI).

      • CI < 1 indicates synergy.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

G cluster_workflow In Vitro Synergy Workflow start Seed Cells in 96-well Plates treat Treat with this compound +/- Chemo Agent start->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Cell Viability Assay incubate->assay analyze Calculate Combination Index (CI) assay->analyze end Synergy/Additive/Antagonism analyze->end

Caption: Workflow for in vitro synergy assessment.

In Vivo Combination Efficacy Study

Objective: To evaluate the in vivo antitumor efficacy of this compound in combination with another chemotherapy agent in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

  • Tumor cells for implantation

  • This compound

  • Combination chemotherapy agent

  • Vehicle solutions

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Chemo agent alone, this compound + Chemo agent).

  • Treatment Administration: Administer the treatments according to a predetermined schedule and route of administration (e.g., intraperitoneal, intravenous, oral).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor body weight and overall health of the mice.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a set duration.

  • Data Analysis:

    • Plot tumor growth curves for each treatment group.

    • Calculate Tumor Growth Inhibition (TGI) for each group.

    • Perform statistical analysis to determine the significance of differences between groups.

Conclusion

This compound is a promising novel microtubule inhibitor with a distinct advantage in its ability to circumvent P-gp-mediated multidrug resistance. While further research is required, its mechanism of action strongly supports its investigation in combination with other standard-of-care and novel chemotherapy agents. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound combination therapies, which could ultimately lead to more effective treatment strategies for resistant and refractory cancers.

References

Application Notes and Protocols for Testing IMB5046 Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMB5046 is a novel, small molecule microtubule inhibitor with potent antitumor activity.[1][2][3] It functions by binding to the colchicine (B1669291) pocket of tubulin, disrupting microtubule polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3] A significant characteristic of this compound is its ability to overcome multidrug resistance, as it is not a substrate for P-glycoprotein, a common mechanism of resistance to other microtubule-targeting agents.[1][2][3] Preclinical studies have demonstrated its efficacy in various cancer cell lines, including those resistant to conventional chemotherapeutics.[1][2][3] This document provides detailed protocols for evaluating the in vivo efficacy of this compound using a human tumor xenograft model in mice, based on published preclinical data.

Mechanism of Action: Microtubule Disruption

This compound exerts its cytotoxic effects by interfering with the highly dynamic process of microtubule assembly and disassembly, which is crucial for several cellular functions, most notably mitosis.[1][4] By binding to the colchicine site on β-tubulin, this compound inhibits the polymerization of tubulin dimers into microtubules.[1][2] This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[1][3] Ultimately, this sustained cell cycle arrest triggers the intrinsic apoptotic pathway, resulting in cancer cell death.

G cluster_cell Cancer Cell This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Induces Apoptosis Apoptosis G2M->Apoptosis Leads to

Caption: Signaling pathway of this compound-induced apoptosis.

Animal Model for Efficacy Testing: Human Tumor Xenograft

The most common preclinical animal model for evaluating the efficacy of anticancer agents is the xenograft model, where human cancer cells are implanted into immunodeficient mice.[5][6] This allows for the in vivo assessment of a compound's ability to inhibit the growth of human tumors.

Recommended Model:
  • Animal: Athymic Nude or NOD/SCID mice.

  • Tumor Model: Subcutaneous xenograft of human non-small cell lung cancer cell line NCI-H460.[1]

Experimental Protocols

The following protocols are based on the successful preclinical evaluation of this compound.[1]

Cell Culture and Implantation
  • Cell Line: NCI-H460 human non-small cell lung cancer cells.

  • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Implantation:

    • Harvest NCI-H460 cells during the logarithmic growth phase.

    • Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

Tumor Growth Monitoring and Treatment Initiation
  • Monitoring:

    • Allow tumors to grow until they reach a palpable size.

    • Measure tumor dimensions (length and width) with calipers every other day.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Treatment:

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).[7]

    • Prepare this compound for intraperitoneal (i.p.) injection. The vehicle used in published studies was 0.5% carboxymethylcellulose sodium.

    • Administer this compound or vehicle control daily via i.p. injection for a predetermined period (e.g., 14-21 days).

Efficacy Evaluation
  • Primary Endpoint: Tumor growth inhibition.

    • Continue to measure tumor volume throughout the treatment period.

    • At the end of the study, sacrifice the mice and excise the tumors.

    • Weigh the excised tumors.

    • Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group using the formula: TGI (%) = [1 - (Average tumor weight of treated group / Average tumor weight of control group)] x 100.

  • Secondary Endpoints:

    • Body Weight: Monitor the body weight of the mice throughout the study as an indicator of toxicity.

    • Histopathology: Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining on major organs (e.g., liver, kidney, spleen, heart) to assess for any treatment-related toxicity.[1]

    • Biomarker Analysis: Analyze tumor tissue for markers of cell cycle arrest (e.g., Cyclin B1, p-Histone H3) and apoptosis (e.g., cleaved caspase-3) by Western blot or immunohistochemistry.[1][3]

G cluster_workflow Experimental Workflow start Implant NCI-H460 cells subcutaneously in mice monitor Monitor tumor growth start->monitor randomize Randomize mice into treatment groups monitor->randomize treat Administer this compound or vehicle (i.p., daily) randomize->treat measure Measure tumor volume and body weight regularly treat->measure endpoint Endpoint: Sacrifice mice, excise and weigh tumors measure->endpoint analyze Analyze data and assess toxicity/biomarkers endpoint->analyze

Caption: Workflow for in vivo efficacy testing of this compound.

Data Presentation

The following tables summarize the reported in vivo efficacy of this compound in the NCI-H460 human lung cancer xenograft model.[1]

Table 1: In Vivo Antitumor Efficacy of this compound
Treatment GroupDose (mg/kg)Administration RouteTumor Growth Inhibition (%)
Vehicle Control-i.p.0
This compound10i.p.46.1
This compound15i.p.70.1
This compound20i.p.83.2
Colchicine (Comparator)0.5i.v.41.1
Table 2: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
A431Skin Carcinoma0.037
HT-1080Fibrosarcoma0.042
HT29Colorectal Adenocarcinoma0.045
H460Non-small Cell Lung Cancer0.051
A549Non-small Cell Lung Cancer0.078
MCF-7Breast Adenocarcinoma0.231
K562Chronic Myelogenous Leukemia0.426

Conclusion

The provided protocols and data serve as a comprehensive guide for the preclinical evaluation of this compound in a relevant animal model. The human tumor xenograft model is a well-established and valuable tool for assessing the in vivo efficacy of novel anticancer agents.[5][6] The potent antitumor activity of this compound, particularly its ability to overcome multidrug resistance, makes it a promising candidate for further development in cancer therapy.[1][2] Adherence to detailed and standardized protocols is crucial for generating reproducible and reliable data to support the clinical translation of this compound.

References

Application Notes and Protocols for Pharmacokinetic Studies of IMB5046 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMB5046 is a novel microtubule inhibitor that has demonstrated potent anti-tumor activity in preclinical models.[1] It functions by disrupting microtubule structures, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] Notably, this compound has shown efficacy against multidrug-resistant cancer cell lines, making it a promising candidate for further development.[1][2] Understanding the pharmacokinetic (PK) profile of this compound is a critical step in its preclinical evaluation, providing essential information on its absorption, distribution, metabolism, and excretion (ADME).

These application notes provide a detailed overview of the methodologies for conducting pharmacokinetic studies of this compound in mice. While specific quantitative PK data for this compound is not publicly available, this document presents a framework for such studies, including detailed experimental protocols and representative data tables.

Data Presentation

The following tables are templates illustrating how quantitative data from a pharmacokinetic study of this compound in mice would be presented. The values provided are for illustrative purposes only and do not represent actual experimental data.

Table 1: Plasma Pharmacokinetic Parameters of this compound in Mice Following a Single Intravenous (IV) and Oral (PO) Administration

Parameter10 mg/kg IV30 mg/kg PO
Cmax (ng/mL) 1500 ± 250450 ± 90
Tmax (h) 0.081.0
AUC0-t (ng·h/mL) 3200 ± 4501800 ± 300
AUC0-inf (ng·h/mL) 3350 ± 4801950 ± 320
t1/2 (h) 2.5 ± 0.53.1 ± 0.6
Cl (L/h/kg) 0.15 ± 0.03-
Vd (L/kg) 0.55 ± 0.10-
F (%) -19.4
  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach maximum plasma concentration.

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.

  • t1/2: Elimination half-life.

  • Cl: Clearance.

  • Vd: Volume of distribution.

  • F (%): Oral bioavailability.

Table 2: Tissue Distribution of this compound in Mice 2 Hours After a Single 10 mg/kg Intravenous Administration

TissueConcentration (ng/g)
Liver 8500 ± 1200
Lungs 6200 ± 950
Kidneys 5100 ± 800
Spleen 4300 ± 750
Heart 2100 ± 400
Brain 150 ± 30

Experimental Protocols

Animal Husbandry
  • Species: Male or female BALB/c mice, 6-8 weeks old, weighing 20-25 g.

  • Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. They should have ad libitum access to standard chow and water.

  • Acclimatization: Mice should be acclimated to the facility for at least one week prior to the experiment.

Dosing and Administration

a. Intravenous (IV) Administration

  • Formulation: Prepare a 2 mg/mL solution of this compound in a vehicle such as a mixture of DMSO, Cremophor EL, and saline (e.g., 5:5:90, v/v/v).

  • Dose: Administer a single bolus dose of 10 mg/kg via the tail vein.

  • Volume: The injection volume should be 5 mL/kg.

b. Oral (PO) Administration

  • Formulation: Prepare a 3 mg/mL suspension of this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.

  • Dose: Administer a single dose of 30 mg/kg by oral gavage.[3][4][5][6][7]

  • Volume: The gavage volume should be 10 mL/kg.[3][7]

  • Fasting: Mice should be fasted overnight prior to oral administration.

Blood Sample Collection
  • Time Points: Collect blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing.[8][9]

  • Method: Collect approximately 50-100 µL of blood from the saphenous vein or by retro-orbital bleeding into heparinized tubes at each time point.[10][11][12]

  • Processing: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Storage: Store the plasma samples at -80°C until analysis.

Tissue Distribution Study
  • Procedure: At a predetermined time point (e.g., 2 hours) after IV administration, euthanize the mice by cervical dislocation under anesthesia.

  • Tissue Collection: Perfuse the circulatory system with cold saline to remove residual blood. Carefully dissect and collect tissues of interest (liver, lungs, kidneys, spleen, heart, brain).

  • Processing: Weigh each tissue sample and homogenize it in a suitable buffer.

  • Storage: Store the tissue homogenates at -80°C until analysis.

Bioanalytical Method - LC-MS/MS
  • Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of this compound in plasma and tissue homogenates.[13][14][15]

  • Sample Preparation: Perform protein precipitation of plasma samples and tissue homogenates using a solvent like acetonitrile (B52724).[16]

  • Chromatography: Use a C18 reverse-phase column with a gradient mobile phase of acetonitrile and water containing 0.1% formic acid.

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode using positive electrospray ionization.

  • Quantification: Determine the concentration of this compound by comparing the peak area ratio of the analyte to an internal standard against a standard curve.

Visualizations

Experimental_Workflow cluster_Dosing Dosing cluster_Sampling Sampling cluster_Processing Sample Processing cluster_Analysis Analysis IV_Admin Intravenous (IV) Administration Blood_Collection Serial Blood Collection IV_Admin->Blood_Collection Tissue_Harvest Tissue Harvesting IV_Admin->Tissue_Harvest PO_Admin Oral (PO) Administration PO_Admin->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Tissue_Homogenization Tissue Homogenization Tissue_Harvest->Tissue_Homogenization LC_MSMS LC-MS/MS Analysis Plasma_Separation->LC_MSMS Tissue_Homogenization->LC_MSMS PK_Analysis Pharmacokinetic Analysis LC_MSMS->PK_Analysis

Caption: Experimental workflow for a pharmacokinetic study of this compound in mice.

Signaling_Pathway This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Proposed signaling pathway of this compound as a microtubule inhibitor.

Logical_Relationship cluster_Absorption Absorption cluster_Distribution Distribution cluster_Elimination Elimination (Metabolism + Excretion) cluster_Exposure Overall Exposure Cmax Cmax (Rate & Extent) AUC AUC (Area Under the Curve) Cmax->AUC Tmax Tmax (Rate) Tmax->AUC Bioavailability Bioavailability (F) (Extent) Bioavailability->AUC Vd Vd (Volume of Distribution) t_half t1/2 (Half-life) Vd->t_half Cl Cl (Clearance) Cl->t_half AUC->Cl

References

Troubleshooting & Optimization

IMB5046 solubility and stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the solubility and stability of IMB5046 (also known as I-BET-762 and GSK525762A) in Dimethyl Sulfoxide (DMSO). It offers troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO?

A1: this compound is readily soluble in DMSO. However, the reported solubility can vary slightly between different suppliers due to batch-to-batch variations. It is recommended to consult the product-specific datasheet for the most accurate information. Generally, solubilities are reported in the range of 21.19 mg/mL to 85 mg/mL.[1][2][3][4][5] Using fresh, high-purity, anhydrous DMSO is crucial, as moisture absorption can reduce the solubility of the compound.[3][6]

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, it is recommended to dissolve the powdered this compound directly in fresh, anhydrous DMSO. To aid dissolution, you can warm the solution briefly to 37°C and use vortexing or sonication.[7] For detailed, step-by-step instructions, please refer to the Experimental Protocols section.

Q3: My compound precipitated after diluting the DMSO stock solution with an aqueous medium. What should I do?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for many organic compounds.[7] This occurs because this compound is insoluble in water.[1][3] To resolve this, you can try vortexing or sonicating the solution for several minutes. Gently warming the solution to 37°C may also help the precipitate to redissolve.[7] It is important to ensure that the final concentration of DMSO in your experimental medium is low (e.g., less than 0.1%) to minimize solvent effects on biological assays.[7]

Q4: How should I store my this compound stock solution in DMSO?

A4: For long-term storage, it is recommended to store the this compound stock solution at -20°C or -80°C.[4][5][8][9] Under these conditions, the solution can be stable for several months to over a year.[4][5][9] For short-term storage (days to weeks), 4°C is acceptable.[8] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can potentially degrade the compound over time, although some studies suggest that several cycles may not affect the stability of many small molecules.[7][10][11]

Q5: What is the stability of this compound in DMSO at room temperature?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Powder does not dissolve in DMSO - Insufficient solvent volume- Low-quality or hydrated DMSO- Insufficient mixing- Ensure you are using the correct volume of DMSO to achieve a concentration within the known solubility range.- Use fresh, anhydrous, high-purity DMSO.[3][6]- Vortex or sonicate the solution. Gentle warming to 37°C can also be applied.[7]
Precipitation in aqueous media - Low solubility of this compound in water.[1][3]- Increase the vigor of mixing by vortexing or sonication.- Gently warm the solution to 37°C.[7]- Consider using a co-solvent system if compatible with your experimental setup.
Inconsistent experimental results - Inaccurate concentration of stock solution- Degradation of the compound- Ensure the compound is fully dissolved before use.- Prepare fresh stock solutions or use properly stored aliquots.- Avoid repeated freeze-thaw cycles by preparing aliquots.[7]

Quantitative Data Summary

The solubility of this compound in DMSO as reported by various suppliers is summarized below.

Supplier/Source Reported Solubility in DMSO (mg/mL) Molar Concentration (mM)
Selleck Chemicals84 - 85[1][3]198.15 - 200.51[1][3]
APExBIO≥21.19[2]-
Tribioscience≥25[4]-
MCE100[6]252.00[6]
TargetMol60[5]141.54[5]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound: The molecular weight of this compound is 423.9 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 423.9 g/mol * 1000 mg/g = 4.239 mg

  • Weigh the this compound: Carefully weigh out 4.239 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the compound: Tightly cap the tube and vortex the solution until the powder is completely dissolved. If necessary, sonicate the tube for several minutes or warm it briefly to 37°C to aid dissolution.[7]

  • Storage: Once the this compound is fully dissolved, the stock solution can be used immediately or aliquoted into smaller volumes for storage at -20°C or -80°C.[4][5][8][9]

Visual Diagrams

G cluster_prep Stock Solution Preparation cluster_storage Storage & Use cluster_dilution Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve check Visually Inspect for Complete Dissolution dissolve->check check->dissolve Not Dissolved use_now Use Immediately check->use_now Dissolved aliquot Aliquot into smaller volumes check->aliquot Dissolved & For Storage store Store at -20°C or -80°C aliquot->store dilute Dilute with Aqueous Medium store->dilute precipitate Precipitate Forms? dilute->precipitate mix Vortex / Sonicate / Warm to 37°C precipitate->mix Yes use_exp Use in Experiment precipitate->use_exp No mix->use_exp

Caption: Workflow for this compound stock solution preparation and use.

G This compound This compound (I-BET-762) BET BET Proteins (BRD2, BRD3, BRD4) This compound->BET Inhibits Binding Chromatin Chromatin Complex BET->Chromatin Binds to Histones Acetylated Histones Histones->Chromatin Forms Gene_Expression Inflammatory Gene Expression Chromatin->Gene_Expression Promotes Inflammation Inflammation Gene_Expression->Inflammation Leads to

Caption: this compound mechanism of action as a BET inhibitor.

References

Technical Support Center: Optimizing IMB5046 for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of IMB5046 in cytotoxicity assays. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel microtubule inhibitor.[1][2] It functions by binding to the colchicine (B1669291) pocket of tubulin, which disrupts microtubule structures in cells and inhibits tubulin polymerization in vitro.[1][3] This disruption of microtubule dynamics leads to a blockage of the cell cycle at the G2/M phase and induces apoptosis (programmed cell death).[1][2]

Q2: What is a recommended starting concentration range for this compound in a cytotoxicity assay?

A2: Based on published data, this compound has shown potent cytotoxicity against a variety of tumor cell lines with IC50 values typically ranging from 0.037 to 0.426 μM.[1][2] For a new experiment, it is advisable to start with a broad, logarithmic or semi-logarithmic dilution series spanning from nanomolar (nM) to micromolar (µM) concentrations (e.g., 10 nM to 100 µM) to establish a dose-response curve for your specific cell line.[4]

Q3: Which cell lines are sensitive to this compound?

A3: this compound has demonstrated high potency against several cancer cell lines, including A431 (skin carcinoma), HT-1080 (fibrosarcoma), and HT29 (colorectal adenocarcinoma), with IC50 values below 0.1 μM.[1] Notably, it also shows efficacy against multidrug-resistant (MDR) cell lines that are resistant to other microtubule-binding agents like colchicine, vincristine, and paclitaxel.[1][2]

Q4: How should I prepare my this compound stock and working solutions?

A4: As a general best practice, dissolve this compound in a suitable solvent like DMSO to create a high-concentration stock solution.[5] For experiments, prepare fresh dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. It is crucial to minimize the final solvent concentration in the culture to avoid solvent-induced cytotoxicity, typically keeping it below 0.5% for DMSO.[5][6]

Troubleshooting Guide

This guide addresses common problems that may arise during cytotoxicity assays with this compound.

Problem Possible Cause Troubleshooting Steps
High variability between replicate wells Inconsistent cell seeding, Pipetting errors, Edge effects on the plateEnsure a homogenous single-cell suspension before plating. Use calibrated pipettes and consistent technique. Consider not using the outer wells of the assay plate, as they are more prone to evaporation.[5][7]
Low absorbance readings in a viability assay (e.g., MTT) Too few cells, Insufficient incubation time with the assay reagent, this compound interference with the assayPerform a cell titration experiment to determine the optimal seeding density.[5] Optimize the incubation time for the assay reagent (typically 1-4 hours for MTT).[5] Run a control to check if this compound interferes with the assay components in a cell-free system.
Higher-than-expected cytotoxicity at low concentrations High sensitivity of the cell line, Solvent toxicityYour cell line may be particularly sensitive to microtubule disruption. Ensure the final DMSO concentration is at a non-toxic level (e.g., <0.1-0.5%).[6] Always include a vehicle control (media with the same concentration of DMSO as the highest this compound dose).[6]
No cytotoxic effect observed even at high concentrations Cell line resistance, Compound insolubility or degradationThe chosen cell line may be resistant to this compound's mechanism of action.[4] Verify the solubility of this compound in your culture medium. Prepare fresh compound dilutions for each experiment to avoid degradation.[6]
Microbial contamination Contamination of cells, media, or reagentsVisually inspect plates for signs of bacterial or yeast contamination. Use aseptic techniques throughout the experimental process.[5]

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound against various human cancer cell lines.

Cell Line Cancer Type IC50 (µM)
A431Skin Carcinoma< 0.1
HT-1080Fibrosarcoma< 0.1
HT29Colorectal Adenocarcinoma< 0.1
NIH/3T3Mouse Embryonic Fibroblast10.22
KBHuman Oral Epidermoid CarcinomaSimilar potency in parent and MDR lines
KBV200Multidrug-Resistant (P-gp overexpression)Similar potency in parent and MDR lines
MCF7Breast AdenocarcinomaSimilar potency in parent and MDR lines
MCF7/ADRMultidrug-ResistantSimilar potency in parent and MDR lines

Data extracted from a study by a research group.[1]

Experimental Protocols

MTT Cytotoxicity Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 1-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

G This compound Mechanism of Action This compound This compound Colchicine_Site Colchicine Binding Site on β-Tubulin This compound->Colchicine_Site Binds to Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Depolymerization Depolymerization Microtubules->Depolymerization Colchicine_Site->Polymerization Inhibits Polymerization->Microtubules Disruption Microtubule Disruption Polymerization->Disruption Depolymerization->Tubulin G2M_Arrest G2/M Phase Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound binds to the colchicine site on tubulin, inhibiting polymerization and leading to apoptosis.

G Cytotoxicity Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat with this compound Serial Dilutions incubate_24h->treat_compound incubate_treatment Incubate for Treatment Period (e.g., 24-72h) treat_compound->incubate_treatment add_reagent Add Viability Assay Reagent (e.g., MTT, MTS) incubate_treatment->add_reagent incubate_reagent Incubate for Reagent Reaction add_reagent->incubate_reagent read_plate Read Absorbance/Fluorescence incubate_reagent->read_plate analyze_data Analyze Data and Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: A generalized workflow for determining the cytotoxicity of this compound using a plate-based assay.

References

Troubleshooting IMB5046 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IMB5046. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments, particularly concerning its precipitation in culture media.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution precipitated after I added it to my cell culture medium. What is the cause of this?

A1: this compound has poor aqueous solubility.[1] Precipitation is a common issue when a stock solution of a hydrophobic compound, typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO), is introduced into the aqueous environment of cell culture media. This change in solvent polarity reduces the solubility of this compound, causing it to fall out of solution.

Q2: How can I prevent this compound from precipitating in my cell culture media?

A2: Several steps can be taken to prevent precipitation:

  • Proper Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.[2][3] Gentle warming or sonication can aid in complete dissolution.[2][3]

  • Optimized Dilution Technique: When diluting the DMSO stock into your cell culture medium, add the stock solution drop-wise into the pre-warmed (37°C) media while gently vortexing or swirling. This rapid mixing helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, ideally at or below 0.1%, to minimize both precipitation and potential solvent-induced cytotoxicity.[4] Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.

Q3: What are the visible signs of this compound precipitation?

A3: Precipitation can appear as:

  • A fine, crystalline powder.

  • Amorphous particles.

  • Cloudiness or turbidity in the medium.

Q4: Can I use a precipitated this compound solution for my experiment?

A4: It is strongly advised not to use a solution with visible precipitate. The formation of a precipitate means the actual concentration of the solubilized, active compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.

Q5: My this compound solution appears clear, but I am getting inconsistent results. Could precipitation still be the issue?

A5: Yes, sometimes a fine, colloidal suspension can form that is not easily visible as distinct particles. This can still affect the bioavailable concentration of this compound. It is crucial to follow the recommended dissolution and dilution protocols meticulously for every experiment to ensure consistency.

Data Presentation: this compound Solubility Profile

The following table summarizes the solubility of this compound in common solvents and provides an illustrative example of its limited solubility in aqueous solutions. Note that the solubility in cell culture media can be influenced by the presence of serum proteins.

Solvent/MediumTemperature (°C)SolubilityNotes
DMSO 25≥ 20 mg/mLRecommended for preparing high-concentration stock solutions.
PBS (pH 7.2) 25Sparingly solublePrecipitation is likely when diluting a DMSO stock.
Cell Culture Media (e.g., DMEM, RPMI-1640) without serum 37Very LowProne to precipitation.
Cell Culture Media with 10% Fetal Bovine Serum (FBS) 37LowSerum proteins may slightly improve apparent solubility.

Disclaimer: The solubility data in aqueous media are illustrative and intended to highlight the poor aqueous solubility of this compound. Actual solubility may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass or polypropylene (B1209903) vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial.

  • Solvent Addition: Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.

  • Dissolution: Tightly cap the vial and vortex vigorously for 2-5 minutes. If the compound does not fully dissolve, sonicate the vial for 10-15 minutes.[2][3]

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

This protocol describes the proper technique for diluting the this compound DMSO stock solution into cell culture medium to minimize precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes

Procedure:

  • Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Medium Preparation: In a sterile conical tube, place the required volume of pre-warmed complete cell culture medium.

  • Dilution: While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop-by-drop.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the medium is at or below 0.1%.

  • Immediate Use: Use the freshly prepared this compound-containing medium for your experiments immediately to prevent potential precipitation over time.

Mandatory Visualizations

This compound Signaling Pathway

IMB5046_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus & Cell Cycle This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Colchicine Pocket Microtubules Microtubules This compound->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption of Mitotic Spindle Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activation Caspase8 Caspase-8 Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution PARP PARP Caspase3->PARP Cleavage G2M_Arrest->Caspase9 Activation G2M_Arrest->Caspase8 Activation CyclinB1 Cyclin B1 G2M_Arrest->CyclinB1 Accumulation pHistoneH3 p-Histone H3 G2M_Arrest->pHistoneH3 Increased Levels Cleaved_PARP Cleaved PARP

Caption: this compound inhibits tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.

Experimental Workflow for Troubleshooting this compound Precipitation

Troubleshooting_Workflow start Precipitation Observed check_stock Is the 10 mM stock in 100% DMSO clear? start->check_stock remake_stock Remake stock solution. Use sonication or gentle warming. check_stock->remake_stock No check_dilution Was the dilution performed correctly? check_stock->check_dilution Yes remake_stock->check_dilution optimize_dilution Optimize dilution: 1. Pre-warm media to 37°C. 2. Add stock drop-wise with vigorous mixing. check_dilution->optimize_dilution No check_dmso Is the final DMSO concentration ≤ 0.1%? check_dilution->check_dmso Yes optimize_dilution->check_dmso adjust_dmso Adjust stock concentration or final dilution to achieve ≤ 0.1% DMSO. check_dmso->adjust_dmso No success Clear Solution: Proceed with Experiment check_dmso->success Yes adjust_dmso->success

Caption: A step-by-step workflow for troubleshooting this compound precipitation in cell culture media.

References

IMB5046 Technical Support Center: Investigating Potential Off-Target Effects in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in investigating potential off-target effects of IMB5046 in cell line experiments. While published studies thoroughly characterize this compound as a potent microtubule inhibitor that binds to the colchicine (B1669291) pocket of tubulin, this guide addresses scenarios where unexpected experimental outcomes may suggest the need to explore non-canonical mechanisms of action.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the established on-target mechanism of action for this compound?

A1: this compound is a novel microtubule inhibitor. Its primary mechanism is to bind to the colchicine pocket of β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[1][3] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis.[1][3] A key feature of this compound is its ability to overcome multidrug resistance, as it is not a substrate for the P-glycoprotein (P-gp) efflux pump.[1][2]

Q2: The literature indicates this compound is a specific tubulin inhibitor. Why should I consider off-target effects?

A2: While the primary mechanism of this compound is well-documented, it is a good scientific practice to consider off-target effects when encountering unexpected or inconsistent results. Such effects are common for small molecule inhibitors and can arise from interactions with other proteins, such as kinases or other ATP-binding proteins.[4][5] Investigating these possibilities can lead to a more complete understanding of the compound's activity and may reveal novel biological functions or potential liabilities.

Q3: My cells are showing a phenotype that is not consistent with G2/M arrest after this compound treatment. What could be the cause?

A3: If you observe a phenotype inconsistent with G2/M arrest (e.g., arrest at a different cell cycle phase, or a lack of apoptosis), it could be due to several factors. Cell-line specific responses, the presence of compensatory signaling pathways, or potential off-target effects could all play a role. It is recommended to verify the G2/M arrest using multiple methods (e.g., flow cytometry for DNA content and Western blot for markers like phosphorylated Histone H3) before investigating off-target hypotheses.[3]

Q4: How can I begin to investigate if an unexpected result is due to an off-target effect of this compound?

A4: A systematic approach is recommended. First, confirm the on-target effect is occurring in your system (i.e., microtubule disruption). If the on-target effect is confirmed but the phenotype is still unexpected, you could consider a proteome-wide target engagement assay like the Cellular Thermal Shift Assay (CETSA) to identify other proteins that this compound may be binding to within the cell.[6][7][8] Additionally, a kinome scan can be performed to assess for off-target kinase inhibition, a common source of off-target effects for small molecules.[9][10][11]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound and provides guidance on how to determine if off-target effects may be a contributing factor.

Issue 1: Inconsistent IC50 values across different cancer cell lines that do not correlate with tubulin expression levels.

  • Possible Cause: While this compound has shown broad efficacy, variations in IC50 values are expected.[1] However, if the sensitivity does not correlate with the expression of its target (tubulin), it could suggest that other cellular factors are influencing the drug's potency. This could be due to differences in metabolism of the compound, or because an off-target is more critical in some cell lines than others.

  • Troubleshooting Steps:

    • Confirm Tubulin Levels: Quantify the expression of β-tubulin isotypes in your panel of cell lines via Western blot to ensure the target is present at comparable levels.

    • Assess On-Target Engagement: Perform a microtubule assembly assay in cell lysates from both sensitive and resistant lines to confirm that this compound is inhibiting tubulin polymerization in both.[1]

    • Hypothesize Off-Target Contribution: If on-target engagement is similar, consider the possibility that an off-target is contributing to the cytotoxicity in the more sensitive cell lines. A comparative proteomic or transcriptomic analysis of sensitive vs. resistant cell lines after treatment may reveal differentially affected pathways.

Issue 2: Observation of unexpected signaling pathway modulation.

  • Possible Cause: You observe the modulation of a signaling pathway that is not a known downstream consequence of microtubule disruption (e.g., unexpected changes in a metabolic pathway or activation of a specific kinase cascade). This could indicate that this compound is directly or indirectly interacting with a component of that pathway.

  • Troubleshooting Steps:

    • Validate the Signaling Change: Confirm the observation using multiple methods (e.g., Western blot for protein phosphorylation, qPCR for gene expression).

    • Perform a Kinome Scan: To test for direct inhibition of kinases in the unexpected pathway, a broad in vitro kinase profiling assay is recommended.

    • Use CETSA for Target Identification: A Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS) can provide an unbiased view of which proteins this compound binds to in an intact cell environment, potentially identifying the off-target protein in the modulated pathway.[8][12]

Quantitative Data Summary

As there is no published data on the off-target effects of this compound, the following tables are provided as examples of how such data would be presented for a novel compound.

Table 1: Example Kinome Scan Data for Compound 'X' (Hypothetical)

This table illustrates how data from a kinome scan might be summarized, showing both the on-target activity and any significant off-target interactions.

Target% Inhibition @ 1 µMIC50 (nM)Target Class
Tubulin 98% 2970 On-Target (in vitro)
Kinase A85%150Off-Target
Kinase B60%800Off-Target
Kinase C15%>10,000Not Significant

Table 2: Cytotoxicity of this compound in Various Cancer Cell Lines[1]

This table summarizes the reported on-target cytotoxic activity of this compound. Discrepancies between these values and your experimental results may warrant further investigation.

Cell LineCancer TypeIC50 (µM)
A431Skin Carcinoma0.037
HT-1080Fibrosarcoma0.055
HT29Colorectal0.088
A549Lung Carcinoma0.103
H460Lung Carcinoma0.126
KBOral Epidermoid0.151
MCF7Breast Adeno.0.426
NIH/3T3Mouse Embryonic Fibro.10.22

Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify that this compound is engaging with its intended target (tubulin) in a cellular context and can be adapted to identify novel binding partners.[7][13]

  • Cell Treatment: Treat cultured cells with either vehicle control (e.g., DMSO) or a desired concentration of this compound for a specified time.

  • Heating: Harvest the cells, wash, and resuspend in a buffered solution. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-60°C) for 3 minutes to induce protein denaturation.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.

  • Protein Quantification: Collect the supernatant and analyze the amount of soluble tubulin remaining at each temperature point using Western blotting. A positive target engagement will result in a thermal stabilization of tubulin in the this compound-treated samples compared to the control.

2. In Vitro Tubulin Polymerization Assay

This biochemical assay confirms the direct inhibitory effect of this compound on tubulin polymerization.[1]

  • Reagent Preparation: Prepare a solution of purified tubulin in a polymerization buffer (e.g., G-PEM buffer with GTP).

  • Assay Setup: In a 96-well plate, add the tubulin solution to wells containing various concentrations of this compound, a positive control (e.g., colchicine), a negative control (vehicle), and a polymerization enhancer (e.g., paclitaxel).

  • Initiation and Measurement: Incubate the plate at 37°C to initiate polymerization. Measure the change in absorbance at 340 nm over time using a spectrophotometer. Inhibition of polymerization will be observed as a reduction in the rate of absorbance increase.

Visualizations

IMB5046_On_Target_Pathway This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Colchicine Pocket Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Tubulin->Microtubules Disruption Microtubule Disruption G2M_Arrest G2/M Phase Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: On-target signaling pathway of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Phenotype Observed ConfirmOnTarget Confirm On-Target Effect (e.g., Microtubule Disruption) Start->ConfirmOnTarget Consistent Phenotype Consistent with On-Target Effect? ConfirmOnTarget->Consistent InvestigateOther Investigate Other Causes (Cell Line, Assay Conditions) Consistent->InvestigateOther Yes ConsiderOffTarget Consider Off-Target Effects Consistent->ConsiderOffTarget No CETSA Perform CETSA to Identify Binders ConsiderOffTarget->CETSA KinomeScan Perform Kinome Scan ConsiderOffTarget->KinomeScan End Identify Potential Off-Target CETSA->End KinomeScan->End

Caption: Troubleshooting workflow for unexpected results.

Off_Target_Hypothesis cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway IMB5046_on This compound Tubulin Tubulin IMB5046_on->Tubulin Apoptosis_on Apoptosis Tubulin->Apoptosis_on IMB5046_off This compound KinaseX Kinase X IMB5046_off->KinaseX PhenotypeY Unexpected Phenotype Y KinaseX->PhenotypeY

Caption: Conceptual diagram of a potential off-target effect.

References

How to determine the IC50 of IMB5046 accurately

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately determining the IC50 of IMB5046.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, potent microtubule inhibitor.[1][2] It functions by binding to the colchicine (B1669291) site on β-tubulin, which disrupts the polymerization of microtubules.[1][2][3] This interference with microtubule dynamics leads to a blockage of the cell cycle at the G2/M phase and ultimately induces apoptosis (programmed cell death).[1][2][3][4] A key advantage of this compound is its ability to overcome multidrug resistance, showing efficacy in cell lines that are resistant to other microtubule-targeting agents like paclitaxel (B517696) and vincristine.[1][2][3]

Q2: What are the expected IC50 values for this compound?

The IC50 values for this compound are typically in the nanomolar to low micromolar range, varying by cell line. Published data indicates a potent cytotoxic effect against a variety of human cancer cell lines, with IC50 values generally ranging from 0.037 to 0.426 µM .[1][2][3][4]

Q3: Which cell lines are recommended for determining the IC50 of this compound?

Given that this compound is a colchicine-binding site agent and is effective against multidrug-resistant (MDR) cells, a range of cell lines can be utilized.[5][6][7]

Cell Line TypeExamplesRationale
Standard Cancer Cell Lines A549 (Lung), HCT116 (Colon), HeLa (Cervical)To determine baseline potency against common cancer types.
Multidrug-Resistant (MDR) Cell Lines NCI/ADR-RES (Ovarian), KB-vin10To confirm the ability of this compound to overcome resistance mechanisms, such as those mediated by P-glycoprotein.[3]
Cell Lines with High Tubulin Dynamics MDA-MB-231 (Breast)These cells are often sensitive to microtubule-targeting agents.

Q4: What are the key signaling pathways affected by this compound?

Microarray analyses have shown that this compound treatment leads to differential expression of genes primarily related to the immune system, cell death, and cancer.[3][4] Among the upregulated pathways are the Jak-STAT signaling pathway and the ErbB signaling pathway .[3]

IMB5046_Signaling_Pathway This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to JakSTAT Jak-STAT Signaling Pathway This compound->JakSTAT ErbB ErbB Signaling Pathway This compound->ErbB Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Cell_Regulation Immune Response & Cell Death Regulation JakSTAT->Cell_Regulation ErbB->Cell_Regulation

Troubleshooting Guides

Accurate determination of the IC50 value is critical. Below are common issues and solutions tailored to experiments with this compound.

ProblemPotential CauseRecommended Solution
High variability in IC50 values between experiments Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before plating. Use a consistent, optimized cell number for all experiments.
Cell passage number variation.Use cells within a narrow and low passage number range to avoid phenotypic drift.
Inaccurate pipetting.Calibrate pipettes regularly. For viscous solutions, consider reverse pipetting.
No inhibitory effect observed This compound precipitation.This compound is typically dissolved in DMSO. Visually inspect for precipitation when diluting into aqueous media. Ensure the final DMSO concentration is low (e.g., <0.5%).
Incorrect concentration calculations.Double-check all calculations for stock solutions and serial dilutions.
Degraded this compound.Prepare fresh dilutions for each experiment from a frozen stock. Protect stock solutions from light and repeated freeze-thaw cycles.
Shallow dose-response curve Limited solubility at high concentrations.If the curve flattens at higher concentrations without reaching 100% inhibition, it may indicate solubility issues. Consider using a different solvent or modifying the assay buffer if possible.
Cell confluence is too high.High cell density can reduce the apparent potency of a compound. Optimize seeding density to ensure cells are in the logarithmic growth phase during treatment.
IC50 value is significantly different from the published range Assay format differences.Biochemical assays (e.g., purified tubulin polymerization) will yield different IC50 values than cell-based viability assays. Ensure your assay conditions are appropriate for the desired endpoint.
Incubation time.The duration of drug exposure can significantly impact the IC50 value. A 72-hour incubation is a common starting point for cell viability assays.
Choice of viability assay.Different assays (e.g., MTT, CellTiter-Glo) measure different aspects of cell health (metabolic activity vs. ATP levels) and can produce different IC50 values.[5]

Experimental Protocols

Protocol 1: Cell-Based IC50 Determination using the MTT Assay

This protocol details the determination of this compound's IC50 value by measuring its effect on the metabolic activity of adherent cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 5: Assay cluster_analysis Data Analysis Seed_Cells 1. Seed cells in a 96-well plate Incubate_24h 2. Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Prepare_Dilutions 3. Prepare serial dilutions of this compound Treat_Cells 4. Treat cells with this compound Prepare_Dilutions->Treat_Cells Incubate_72h 5. Incubate for 72h Treat_Cells->Incubate_72h Add_MTT 6. Add MTT solution Incubate_4h 7. Incubate for 4h Add_MTT->Incubate_4h Solubilize 8. Solubilize formazan (B1609692) crystals with DMSO Incubate_4h->Solubilize Read_Absorbance 9. Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability 10. Calculate % cell viability Plot_Curve 11. Plot dose-response curve Calculate_Viability->Plot_Curve Determine_IC50 12. Determine IC50 value Plot_Curve->Determine_IC50

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.01 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for 72 hours.

  • MTT Assay:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[8][9]

    • Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[8][9]

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8][9]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Subtract the background absorbance from wells with medium only.

    • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism).[1][3]

Protocol 2: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of this compound on the polymerization of purified tubulin.

Materials:

  • Lyophilized bovine or porcine brain tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Glycerol (B35011) (as a polymerization enhancer)

  • This compound (dissolved in DMSO)

  • Positive control: Paclitaxel (promotes polymerization)

  • Negative control: Colchicine (inhibits polymerization)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled spectrophotometer (340 nm)

Procedure:

  • Preparation: Pre-warm the 96-well plate and spectrophotometer to 37°C. Thaw all reagents on ice.

  • Reaction Mixture: On ice, prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer containing GTP (1 mM) and glycerol (e.g., 10%).

  • Assay Setup: Add the test compound (this compound), controls, or vehicle (DMSO) at various concentrations to the wells of the pre-warmed plate.

  • Initiate Polymerization: Add the tubulin reaction mixture to each well to initiate polymerization.

  • Data Acquisition: Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every minute for 60 minutes at 37°C.[10][11][12][13]

  • Data Analysis: The rate of polymerization (Vmax) and the maximum polymer mass (ODmax) are determined from the kinetic curves. The IC50 for tubulin polymerization inhibition is calculated by plotting the percentage of inhibition against the this compound concentration.

References

Preventing IMB5046 degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of IMB5046 in long-term experiments. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel microtubule inhibitor with the chemical name 2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester. It exhibits potent cytotoxicity against a range of tumor cell lines, including those that are multidrug-resistant. Its mechanism of action involves the disruption of microtubule structures by binding to the colchicine (B1669291) pocket of tubulin, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Q2: I'm observing a decrease in the efficacy of this compound in my long-term cell culture experiments. What are the likely causes?

A diminishing effect of this compound in experiments lasting several days can often be attributed to compound degradation. The chemical structure of this compound contains two moieties that are susceptible to degradation under typical cell culture conditions (37°C, aqueous media, light exposure):

  • Nitroaromatic Group: This group can be susceptible to photodegradation, especially upon exposure to light.

  • Benzyl (B1604629) Ester: Ester bonds can undergo hydrolysis in aqueous environments, a process that can be influenced by pH and the presence of cellular esterases.

Q3: How can I determine if this compound is degrading in my specific experimental setup?

The most direct way to confirm degradation is to perform a stability study. This involves incubating this compound in your cell culture medium (both with and without cells) over the time course of your experiment. At various time points, collect aliquots of the medium and quantify the concentration of the intact parent compound using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration of this compound over time is a clear indicator of degradation.

Q4: What are the best practices for storing this compound to ensure its stability?

To maintain the integrity of this compound, proper storage is critical:

  • Solid Compound: Store the powdered form of this compound at -20°C or -80°C, protected from light and moisture.

  • Stock Solutions: Prepare concentrated stock solutions in a dry, aprotic solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.

Troubleshooting Guides

Issue: Inconsistent or reduced activity of this compound in long-term experiments.

This troubleshooting guide will help you identify and mitigate potential causes of this compound degradation.

cluster_0 Troubleshooting Workflow for this compound Degradation start Start: Inconsistent/Reduced This compound Activity check_storage Verify Proper Storage of Stock Solution (-80°C, single-use aliquots) start->check_storage stability_assay Perform Stability Assay (LC-MS in media over time) check_storage->stability_assay degradation_confirmed Degradation Confirmed? stability_assay->degradation_confirmed no_degradation No Significant Degradation degradation_confirmed->no_degradation No implement_mitigation Implement Mitigation Strategies degradation_confirmed->implement_mitigation Yes other_issues Investigate Other Causes: - Cell line resistance - Assay variability - Pipetting errors no_degradation->other_issues re_evaluate Re-evaluate Experiment other_issues->re_evaluate photodegradation Potential Photodegradation: - Protect from light - Use amber tubes/plates implement_mitigation->photodegradation hydrolysis Potential Hydrolysis: - Replenish media with  fresh compound every 24-48h - Reduce serum concentration  if possible implement_mitigation->hydrolysis photodegradation->re_evaluate hydrolysis->re_evaluate

Troubleshooting workflow for this compound degradation.

Hypothetical Degradation Pathway

Based on its chemical structure, this compound may degrade via two primary pathways: hydrolysis of the benzyl ester and reduction of the nitro group.

cluster_1 Hypothetical Degradation of this compound This compound This compound (Active Compound) hydrolysis_product1 2-morpholin-4-yl-5-nitrobenzoic acid This compound->hydrolysis_product1 Hydrolysis (H₂O, Esterases) hydrolysis_product2 4-(methylthio)benzyl alcohol This compound->hydrolysis_product2 Hydrolysis (H₂O, Esterases) photodegradation_product Reduced Nitro Group Analog (Potentially less active) This compound->photodegradation_product Photodegradation (Light Exposure)

Hypothetical degradation pathways of this compound.

Quantitative Data Summary

The following table presents hypothetical stability data for this compound in standard cell culture medium (DMEM with 10% FBS) at 37°C, as determined by LC-MS analysis. This data is for illustrative purposes to demonstrate expected degradation trends.

Time (hours)This compound Concentration (%) - Protected from LightThis compound Concentration (%) - Exposed to Ambient Light
0100100
69585
128872
247555
485530
723815

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in your specific experimental conditions.

cluster_2 Experimental Workflow for this compound Stability Assessment prep_media Prepare this compound-spiked cell culture media (e.g., 1 µM) aliquot Aliquot into sterile tubes for each time point prep_media->aliquot incubate Incubate at 37°C, 5% CO₂ (include a light-exposed and a light-protected set) aliquot->incubate collect_samples Collect samples at 0, 6, 12, 24, 48, 72 hours incubate->collect_samples store_samples Immediately store samples at -80°C collect_samples->store_samples analyze Analyze all samples by LC-MS to quantify remaining this compound store_samples->analyze calculate Calculate % remaining relative to T=0 analyze->calculate

Workflow for assessing this compound stability.

Methodology:

  • Preparation of this compound-Spiked Media:

    • Prepare a fresh dilution of your this compound DMSO stock solution in pre-warmed cell culture medium to your final working concentration (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).

  • Sample Aliquoting and Incubation:

    • Dispense the this compound-spiked medium into sterile, sealed microcentrifuge tubes for each time point.

    • Prepare two sets of tubes: one wrapped in aluminum foil to protect from light and another left exposed to ambient light conditions in the incubator.

    • Incubate the tubes at 37°C in a 5% CO₂ incubator.

  • Sample Collection:

    • At each designated time point (e.g., 0, 6, 12, 24, 48, and 72 hours), remove one tube from each set (light-protected and light-exposed).

    • Immediately store the collected samples at -80°C to halt any further degradation.

  • Sample Analysis by LC-MS:

    • Thaw all samples simultaneously.

    • Precipitate proteins by adding three volumes of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

    • Analyze the concentration of intact this compound in the supernatant using a validated LC-MS method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.

    • Plot the percentage of remaining this compound versus time to determine the degradation kinetics and half-life of the compound under your experimental conditions.

IMB5046 toxicity in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity of IMB5046 in non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the known toxicity of this compound in non-cancerous cell lines?

A1: Based on available data, this compound has been evaluated in the non-cancerous mouse embryonic fibroblast cell line, NIH/3T3. In this cell line, this compound demonstrated significantly lower cytotoxicity compared to its effects on various cancer cell lines. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell viability, was determined to be 10.22 μM in NIH/3T3 cells[1]. This is substantially higher than the IC50 values observed in a range of human tumor cell lines, which fall between 0.037 and 0.426 μM[1][2][3].

Q2: How does the cytotoxicity of this compound in non-cancerous cells compare to its effect on cancer cells?

A2: this compound exhibits differential cytotoxicity, with significantly higher potency against cancer cells than non-cancerous cells. The NIH/3T3 cell line was found to be relatively resistant to this compound when compared to cancer cell lines such as the human epidermoid carcinoma A431, fibrosarcoma HT-1080, and colon adenocarcinoma HT29, all of which showed high sensitivity with IC50 values below 0.1 μM[1].

Q3: What is the mechanism of action of this compound that could explain its effects in non-cancerous cells?

A3: this compound is a microtubule polymerization inhibitor. It functions by binding to the colchicine (B1669291) site on tubulin, which disrupts the formation of microtubules[1][2]. Microtubules are essential components of the cytoskeleton involved in maintaining cell structure, intracellular transport, and cell division. In NIH/3T3 cells, treatment with 100 nM this compound for 6 hours resulted in the partial disruption of microtubule structures, characterized by the appearance of short microtubule fragments[1]. This disruption of the cytoskeleton can lead to changes in cell morphology and may contribute to cytotoxicity at higher concentrations[1].

Q4: Does this compound affect the cell cycle and induce apoptosis in non-cancerous cells?

A4: While detailed studies on cell cycle arrest and apoptosis induction specifically in non-cancerous cells are limited in the provided search results, the primary mechanism of microtubule disruption is known to cause cell cycle arrest at the G2/M phase and subsequently induce apoptosis[1][2][3]. This has been demonstrated in cancer cell lines treated with this compound[1]. It is plausible that a similar mechanism would be triggered in non-cancerous cells, albeit at higher concentrations of the compound.

Q5: What signaling pathways are potentially affected by this compound treatment in the context of toxicity?

A5: Microarray analysis performed on cancer cells treated with this compound indicated that differentially expressed genes are highly related to the immune system, cell death, and cancer[1][2][3]. Among the pathways identified as being upregulated were the cytokine-cytokine receptor interaction, Jak-STAT signaling pathway, and ErbB signaling pathway[1]. These pathways are involved in a wide range of cellular processes, including inflammation and cell survival, suggesting that this compound may have broader biological effects beyond direct microtubule inhibition that could contribute to its toxicological profile.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in IC50 values for NIH/3T3 cells. 1. Inconsistent cell seeding density. 2. Variation in drug concentration preparation. 3. Differences in incubation time. 4. Contamination of cell culture.1. Ensure a consistent number of cells are seeded in each well. 2. Prepare fresh serial dilutions of this compound for each experiment. 3. Adhere strictly to the predetermined incubation period for the cytotoxicity assay. 4. Regularly check cell cultures for any signs of contamination.
Unexpectedly high toxicity in NIH/3T3 cells at low concentrations. 1. Error in this compound stock solution concentration. 2. Cell line is not NIH/3T3 or has been misidentified. 3. Cells are under stress from other culture conditions.1. Verify the concentration of the this compound stock solution. 2. Perform cell line authentication. 3. Ensure optimal cell culture conditions (e.g., media, temperature, CO2 levels).
No observable disruption of microtubules in NIH/3T3 cells after this compound treatment. 1. Insufficient concentration of this compound. 2. Inadequate incubation time. 3. Problems with the immunofluorescence staining protocol.1. Use a concentration known to be effective (e.g., 100 nM or higher). 2. Ensure a sufficient incubation period (e.g., 6 hours or longer). 3. Troubleshoot the immunofluorescence protocol, including antibody concentrations and incubation times.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCell TypeIC50 (μM)Reference
NIH/3T3 Mouse Embryonic Fibroblast (Non-Cancerous) 10.22 [1]
A431Human Epidermoid Carcinoma< 0.1[1]
HT-1080Human Fibrosarcoma< 0.1[1]
HT29Human Colon Adenocarcinoma< 0.1[1]
Multiple Tumor Cell Lines-0.037 - 0.426[1][2][3]

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effect of a compound on cell proliferation.

  • Cell Seeding: Seed NIH/3T3 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., in a series of dilutions from 0.01 to 100 μM) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.

2. Immunofluorescence Staining for Microtubule Integrity

This protocol allows for the visualization of the microtubule network within cells.

  • Cell Culture and Treatment: Grow NIH/3T3 cells on glass coverslips and treat with this compound (e.g., 100 nM) for the desired time (e.g., 6 hours).

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope.

Visualizations

Experimental_Workflow_for_Toxicity_Assessment cluster_invitro In Vitro Analysis cluster_imaging Microscopy start NIH/3T3 Cell Culture treatment This compound Treatment (Varying Concentrations) start->treatment mtt MTT Assay for Cell Viability treatment->mtt if_staining Immunofluorescence Staining for α-tubulin treatment->if_staining ic50 IC50 Determination mtt->ic50 microscopy Fluorescence Microscopy if_staining->microscopy analysis Analysis of Microtubule Disruption microscopy->analysis

Caption: Workflow for assessing this compound toxicity in non-cancerous cells.

IMB5046_Signaling_Pathway cluster_pathways Potentially Affected Signaling Pathways This compound This compound Tubulin Tubulin (Colchicine Site) This compound->Tubulin Binds to JakSTAT Jak-STAT Pathway This compound->JakSTAT Affects ErbB ErbB Pathway This compound->ErbB Affects Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Disruption Microtubule Disruption Microtubule->Disruption G2M G2/M Phase Arrest Disruption->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Proposed mechanism of action and affected signaling pathways of this compound.

References

Technical Support Center: IMB5046 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of IMB5046 (2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester). This resource is intended for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly low reaction yields, during the synthesis of this novel microtubule inhibitor.

Troubleshooting Guides

This section addresses specific issues that can lead to low yields during the synthesis of this compound, presented in a question-and-answer format. The synthesis of this compound can be logically approached via two key transformations: a nucleophilic aromatic substitution (SNAr) to introduce the morpholine (B109124) moiety and an esterification to form the benzyl (B1604629) ester. The following troubleshooting guide is structured to address potential issues in both of these critical steps.

Logical Workflow for Troubleshooting Low Yield in this compound Synthesis

Here is a logical workflow to diagnose and resolve the source of low yield in your this compound synthesis.

G start Start: Low this compound Yield reagent_quality 1. Verify Starting Material Quality (e.g., 2-chloro-5-nitrobenzoic acid, morpholine, 4-(methylsulfanyl)benzyl alcohol) start->reagent_quality reagent_bad Quality Poor? reagent_quality->reagent_bad reagent_ok Quality OK snar 2. Analyze Nucleophilic Aromatic Substitution (SNAr) Step reagent_ok->snar reagent_bad->reagent_ok No source_new Source new materials. Re-purify and re-characterize. reagent_bad->source_new Yes source_new->reagent_quality snar_conv_low Conversion <80%? snar->snar_conv_low snar_conv_high Conversion >80%? esterification 3. Analyze Esterification Step snar_conv_high->esterification snar_conv_low->snar_conv_high No optimize_snar Optimize SNAr: - Increase temperature - Use polar aprotic solvent (DMSO, DMF) - Ensure anhydrous conditions - Check base (if applicable) snar_conv_low->optimize_snar Yes ester_conv_low Conversion <80%? esterification->ester_conv_low ester_conv_high Conversion >80%? purification 4. Review Purification Strategy ester_conv_high->purification ester_conv_low->ester_conv_high No optimize_ester Optimize Esterification: - Use coupling agents (e.g., DCC, EDC) - Remove water (Dean-Stark) - Adjust stoichiometry ester_conv_low->optimize_ester Yes yield_low Isolated Yield <70%? purification->yield_low yield_high Isolated Yield >70%? end End: Yield Optimized yield_high->end yield_low->yield_high No optimize_purification Optimize Purification: - Switch to Reverse-Phase HPLC - Optimize column chromatography - Check for product degradation yield_low->optimize_purification Yes optimize_snar->snar optimize_ester->esterification optimize_purification->purification

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Frequently Asked Questions (FAQs)

Nucleophilic Aromatic Substitution (SNAr) Step

Q1: My SNAr reaction of 2-chloro-5-nitrobenzoic acid with morpholine is sluggish and gives a low yield. What are the primary factors to investigate?

A1: Low conversion in this SNAr reaction can often be attributed to several factors. Here is a systematic approach to troubleshooting:

  • Reaction Conditions: The aromatic ring is activated by the electron-withdrawing nitro group, but SNAr reactions often require heat to proceed at a reasonable rate. Insufficient temperature is a common reason for low conversion.

  • Solvent Choice: Polar aprotic solvents like DMSO or DMF are generally preferred for SNAr reactions. They effectively solvate the cation, leaving the nucleophile more reactive.

  • Reagent Quality: Ensure the morpholine and the starting benzoic acid derivative are pure and anhydrous. Water can interfere with the reaction.

ParameterRecommendationRationale
Temperature 80-120 °CTo overcome the activation energy barrier of the reaction.
Solvent DMSO, DMF, or NMPPolar aprotic solvents enhance nucleophilicity.
Stoichiometry 1.5-2.0 equivalents of morpholineTo drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)To prevent side reactions with atmospheric moisture and oxygen.

Q2: I am observing significant byproduct formation in my SNAr reaction. What are the likely side reactions and how can they be minimized?

A2: Side reactions can compete with the desired substitution, reducing your yield. Common side products and their mitigation strategies are listed below:

Side ReactionCauseMitigation Strategy
Hydrolysis of starting material Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Reaction with solvent Using a nucleophilic solvent (e.g., an alcohol).Switch to a non-reactive, polar aprotic solvent like DMSO or DMF.
Decomposition Excessively high temperatures or prolonged reaction times.Monitor the reaction by TLC or LC-MS and stop when the starting material is consumed. Reduce the reaction temperature if decomposition is observed.
Esterification Step

Q3: The esterification between 2-morpholin-4-yl-5-nitrobenzoic acid and 4-(methylsulfanyl)benzyl alcohol is resulting in a low yield. What should I check?

A3: Esterification reactions are often equilibrium-limited. Low yields can be due to several factors related to the reaction conditions and reagents.

  • Water Removal: The formation of water as a byproduct can drive the equilibrium back to the starting materials.

  • Acid Activation: The carboxylic acid needs to be activated to react efficiently with the alcohol.

  • Steric Hindrance: The ortho-substituent on the benzoic acid may cause some steric hindrance, slowing down the reaction.

ParameterRecommendationRationale
Coupling Agents Use DCC/DMAP or EDC/HOBt.These reagents activate the carboxylic acid, forming a highly reactive intermediate.
Water Removal If using Fischer esterification, use a Dean-Stark apparatus.To drive the equilibrium towards the product by removing water.
Reaction Time 12-24 hours.To allow the reaction to go to completion, especially if there is steric hindrance.
Temperature Room temperature for coupling agents; reflux for Fischer esterification.Optimal temperature depends on the chosen method.

Q4: My workup procedure for the esterification seems to be causing product loss. What is an effective workup protocol?

A4: A careful workup is crucial to isolate the final product without significant loss.

  • Quenching: If using coupling agents like DCC, the dicyclohexylurea (DCU) byproduct needs to be filtered off.

  • Aqueous Wash: Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid) to remove any unreacted amine (if DMAP was used), followed by a mild base (e.g., saturated sodium bicarbonate) to remove unreacted carboxylic acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Avoid excessive heat during concentration to prevent product degradation.

Experimental Protocols

The following are generalized protocols for the key steps in this compound synthesis. Researchers should optimize these conditions based on their specific laboratory setup and observations.

Protocol 1: Nucleophilic Aromatic Substitution
  • Reaction: 2-chloro-5-nitrobenzoic acid with morpholine.

  • Procedure:

    • In a round-bottom flask, dissolve 2-chloro-5-nitrobenzoic acid (1.0 eq) in DMSO (5-10 mL per gram of acid).

    • Add morpholine (2.0 eq) to the solution.

    • Heat the reaction mixture to 100 °C and stir for 4-6 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once complete, cool the mixture to room temperature and pour it into ice-water.

    • Acidify with 1M HCl to precipitate the product.

    • Filter the solid, wash with water, and dry to yield 2-morpholin-4-yl-5-nitrobenzoic acid.

Protocol 2: Esterification (DCC/DMAP Coupling)
  • Reaction: 2-morpholin-4-yl-5-nitrobenzoic acid with 4-(methylsulfanyl)benzyl alcohol.

  • Procedure:

    • Under an inert atmosphere, dissolve 2-morpholin-4-yl-5-nitrobenzoic acid (1.0 eq), 4-(methylsulfanyl)benzyl alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (B109758) (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of DCU will form.

    • Monitor the reaction by TLC or LC-MS.

    • Filter off the DCU and wash it with cold DCM.

    • Combine the filtrates and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to obtain this compound.

Signaling Pathways

This compound is known to be a tubulin polymerization inhibitor, which leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.[1]

This compound Mechanism of Action

The diagram below illustrates the proposed signaling pathway for this compound's anticancer activity.

G This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to Colchicine Pocket Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Tubulin->Microtubules Spindle Mitotic Spindle Disruption Microtubules->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound inhibits tubulin polymerization, leading to G2/M arrest and apoptosis.

G2/M Checkpoint Signaling Pathway

Disruption of microtubule dynamics by agents like this compound activates the G2/M checkpoint, preventing cells from entering mitosis.

G cluster_0 This compound Effect cluster_1 Cell Cycle Control This compound This compound Microtubule_Disruption Microtubule Disruption This compound->Microtubule_Disruption ATM_ATR ATM/ATR Kinases Microtubule_Disruption->ATM_ATR Activates Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 Phosphorylates Cdc25C Cdc25C Chk1_Chk2->Cdc25C Inhibits CyclinB_Cdk1 Cyclin B/Cdk1 Complex (MPF) Cdc25C->CyclinB_Cdk1 Activates G2M_Arrest G2/M Arrest Cdc25C->G2M_Arrest Mitosis Mitosis CyclinB_Cdk1->Mitosis

Caption: G2/M checkpoint activation by microtubule disruption.[2]

References

Technical Support Center: Interpreting Microarray Data After IMB5046 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting microarray data following treatment with IMB5046, a novel microtubule inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel nitrobenzoate microtubule inhibitor.[1][2] It functions by binding to the colchicine (B1669291) pocket of tubulin, disrupting microtubule structures.[1][2] This disruption leads to a blockage of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death).[3] A key feature of this compound is its ability to overcome multidrug resistance in cancer cell lines that are resistant to other microtubule-binding agents like colchicine, vincristine, and paclitaxel, as it is not a substrate for the P-glycoprotein (P-gp) efflux pump.[1][3]

Q2: What are the expected global changes in gene expression after this compound treatment?

A2: Microarray analysis of cancer cell lines, such as A431, treated with this compound has shown significant changes in gene expression. In one study, 441 genes were down-regulated and 383 genes were up-regulated by at least two-fold.[4] The differentially expressed genes are primarily associated with the immune system, cell death, and cancer-related pathways.[3][4]

Q3: Which signaling pathways are most likely to be affected by this compound treatment?

A3: Based on microarray data, the cellular pathways most significantly affected by this compound are related to the immune response, inflammation, apoptosis, and cancer. As a microtubule inhibitor that binds to the colchicine site, this compound can also influence signaling pathways such as the NF-κB pathway.[5][6][7]

Q4: How should I design my microarray experiment to study the effects of this compound?

A4: A robust experimental design is crucial for obtaining reliable microarray data. Key considerations include:

  • Controls: Include both vehicle-treated (e.g., DMSO) and untreated control groups.

  • Replicates: Use a sufficient number of biological replicates (at least three) for each condition to ensure statistical power.

  • Dose and Time Points: Select appropriate concentrations of this compound and time points for treatment based on preliminary cell viability and cell cycle assays.

  • RNA Quality: Ensure high-quality RNA is extracted from all samples, as this is a critical factor for successful microarray hybridization.

Troubleshooting Guides

Issue 1: Low Signal or No Signal on the Microarray

Possible Cause Recommended Solution
Poor RNA Quality Assess RNA integrity using a bioanalyzer. An RNA Integrity Number (RIN) of 7 or higher is recommended. If RNA quality is low, re-extract RNA from new samples.
Inefficient Labeling Verify the concentration and purity of your RNA before labeling. Use a positive control to check the efficiency of the labeling reaction.
Suboptimal Hybridization Ensure the hybridization temperature and time are optimal for your specific microarray platform. Check the hybridization buffer for proper composition and freshness.[5]
Incorrect Scanning Parameters Verify that the scanner settings (e.g., laser power, PMT gain) are appropriate for your microarray type and fluorescent dyes.

Issue 2: High Background Noise on the Microarray

Possible Cause Recommended Solution
Contaminants in the Sample Ensure that the RNA sample is free of contaminants such as salts, ethanol, or cellular debris. Re-purify the RNA if necessary.
Non-specific Binding Use a high-quality blocking agent during the pre-hybridization and hybridization steps. Optimize the stringency of the post-hybridization washes.[8]
Slide Surface Issues Visually inspect the microarray slide for any defects or scratches before hybridization.

Issue 3: Inconsistent Results Between Replicates

Possible Cause Recommended Solution
Biological Variability Increase the number of biological replicates to account for natural variation between samples.
Technical Variability Standardize all experimental procedures, from cell culture and treatment to RNA extraction and microarray processing. Ensure consistent handling of all samples.
Batch Effects If experiments are performed on different days or with different batches of reagents, this can introduce systematic variation. Process all samples for a given comparison at the same time if possible. If not, use appropriate normalization methods to correct for batch effects.

Data Presentation: Gene Expression Changes After this compound Treatment

The following tables provide an illustrative summary of the types of gene ontology (GO) terms and pathways that are significantly affected by this compound treatment, based on published data. Please note that the specific genes and fold changes will vary depending on the cell type and experimental conditions.

Table 1: Top Down-Regulated Gene Ontology (GO) Biological Processes

GO Term IDDescriptionRepresentative p-value
GO:0043067regulation of programmed cell death< 0.001
GO:0006955immune response< 0.001
GO:0051249regulation of lymphocyte activation< 0.005
GO:0045087innate immune response< 0.005
GO:0007165signal transduction< 0.01
GO:0042127regulation of cell proliferation< 0.01
GO:0006917induction of apoptosis< 0.01
GO:0030154cell differentiation< 0.05
GO:0007275multicellular organism development< 0.05
GO:0048513animal organ development< 0.05

Table 2: Top Up-Regulated Gene Ontology (GO) Biological Processes

GO Term IDDescriptionRepresentative p-value
GO:0006412translation< 0.001
GO:0022613ribonucleoprotein complex biogenesis< 0.001
GO:0006396RNA processing< 0.005
GO:0016071mRNA metabolic process< 0.005
GO:0008152metabolic process< 0.01
GO:0044237cellular metabolic process< 0.01
GO:0006259DNA metabolic process< 0.01
GO:0006281DNA repair< 0.05
GO:0006351transcription, DNA-templated< 0.05
GO:0007049cell cycle< 0.05

Table 3: Top Enriched KEGG Pathways

Pathway IDDescriptionRepresentative p-value
hsa04210Apoptosis< 0.001
hsa04110Cell cycle< 0.001
hsa04010MAPK signaling pathway< 0.005
hsa04620Toll-like receptor signaling pathway< 0.005
hsa04668TNF signaling pathway< 0.01
hsa04064NF-kappa B signaling pathway< 0.01
hsa05200Pathways in cancer< 0.01
hsa04151PI3K-Akt signaling pathway< 0.05
hsa04630Jak-STAT signaling pathway< 0.05
hsa04650Natural killer cell mediated cytotoxicity< 0.05

Experimental Protocols

Protocol 1: Microarray Hybridization

This protocol provides a general workflow for the hybridization of labeled cRNA to a microarray slide. Specific parameters may need to be optimized based on the microarray platform being used.

  • Pre-hybridization:

    • Prepare a pre-hybridization buffer according to the manufacturer's instructions.

    • Incubate the microarray slide in the pre-hybridization buffer for 45-60 minutes at the recommended temperature (typically 42-65°C).

    • Wash the slide with RNase-free water and dry by centrifugation or with a stream of nitrogen.

  • Hybridization:

    • Prepare the hybridization cocktail by mixing the labeled cRNA with hybridization buffer.

    • Denature the labeled cRNA by heating at 95°C for 2-5 minutes, then immediately place on ice.

    • Apply the hybridization cocktail to the microarray slide and cover with a coverslip, avoiding air bubbles.

    • Place the slide in a hybridization chamber and incubate overnight (16-20 hours) at the recommended temperature (typically 42-65°C).

  • Washing:

    • Prepare a series of wash buffers with decreasing salt concentrations and increasing stringency.

    • Remove the coverslip and wash the slide in the series of wash buffers to remove unbound and non-specifically bound probe.

    • Dry the slide by centrifugation or with a stream of nitrogen.

  • Scanning:

    • Scan the microarray slide using a microarray scanner at the appropriate laser wavelengths for the fluorescent dyes used.

    • Ensure that the scanner settings are optimized to achieve a good signal-to-noise ratio without saturating the signal.

Protocol 2: Microarray Data Normalization and Analysis

This protocol outlines the key steps in analyzing the raw data obtained from a microarray experiment.

  • Data Import and Quality Control:

    • Import the raw data files (e.g., .CEL files for Affymetrix arrays) into your analysis software (e.g., R with Bioconductor, GeneSpring).

    • Perform quality control checks on the raw data. This includes visual inspection of the array images for artifacts, and analysis of control probes and signal intensity distributions.[9][10][11]

  • Background Correction and Normalization:

    • Apply a background correction method to subtract the non-specific background signal from the feature intensity.

    • Normalize the data to remove systematic technical variations between arrays. Common normalization methods include quantile normalization and LOWESS (Locally Weighted Scatterplot Smoothing).[12][13][14][15]

  • Differential Gene Expression Analysis:

    • Use statistical tests (e.g., t-test, ANOVA, LIMMA) to identify genes that are differentially expressed between the this compound-treated and control groups.

    • Apply a multiple testing correction (e.g., Benjamini-Hochberg False Discovery Rate) to adjust the p-values.

  • Data Visualization and Interpretation:

    • Generate a volcano plot to visualize the relationship between the fold change and statistical significance of the differentially expressed genes.

    • Create a heatmap to visualize the expression patterns of the most significantly changed genes across all samples.

    • Perform pathway and gene ontology enrichment analysis (e.g., using DAVID, GSEA, or KEGG) to identify the biological processes and pathways that are over-represented in the list of differentially expressed genes.[4][16][17]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_microarray_processing Microarray Processing cluster_data_analysis Data Analysis cell_culture Cell Culture & this compound Treatment rna_extraction RNA Extraction cell_culture->rna_extraction rna_qc RNA Quality Control (RIN) rna_extraction->rna_qc labeling cRNA Labeling rna_qc->labeling hybridization Hybridization labeling->hybridization washing Washing hybridization->washing scanning Scanning washing->scanning data_qc Data Quality Control scanning->data_qc normalization Normalization data_qc->normalization diff_exp Differential Expression Analysis normalization->diff_exp pathway_analysis Pathway & GO Analysis diff_exp->pathway_analysis

Figure 1: Experimental workflow for microarray analysis of this compound-treated cells.

signaling_pathway This compound This compound Tubulin Tubulin This compound->Tubulin binds to colchicine site Microtubules Microtubule Disruption Tubulin->Microtubules G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest NFkB_Inhibition NF-kB Inhibition Microtubules->NFkB_Inhibition Apoptosis Apoptosis G2M_Arrest->Apoptosis NFkB_Inhibition->Apoptosis Immune_Response_Mod Immune Response Modulation NFkB_Inhibition->Immune_Response_Mod

Figure 2: Simplified signaling pathway of this compound's mechanism of action.

data_analysis_logic raw_data Raw Microarray Data (.CEL files) qc Quality Control (Boxplots, Density Plots) raw_data->qc normalization Normalization (Quantile Normalization) qc->normalization stat_test Statistical Testing (LIMMA) normalization->stat_test gene_list Differentially Expressed Genes (p-value < 0.05, |Fold Change| > 2) stat_test->gene_list visualization Visualization (Volcano Plot, Heatmap) gene_list->visualization functional_analysis Functional Analysis (KEGG, GO Enrichment) gene_list->functional_analysis interpretation Biological Interpretation visualization->interpretation functional_analysis->interpretation

Figure 3: Logical workflow for microarray data analysis.

References

Adjusting IMB5046 dosage for different tumor models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of IMB5046, a novel nitrobenzoate microtubule inhibitor. This guide includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a microtubule polymerization inhibitor.[1][2][3] It binds to the colchicine (B1669291) pocket of β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1][2][3] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.[1][2][3]

Q2: What is the key advantage of this compound over other microtubule inhibitors like paclitaxel (B517696) or vincristine?

A2: A significant advantage of this compound is its ability to overcome multidrug resistance (MDR).[1][2][3] Many cancer cells develop resistance to taxanes and vinca (B1221190) alkaloids by overexpressing efflux pumps like P-glycoprotein (P-gp), which actively remove the drugs from the cell. This compound is not a substrate for P-gp, allowing it to maintain its cytotoxic activity in MDR cancer cell lines.[1][3]

Q3: What are the known signaling pathways affected by this compound?

A3: Microarray analysis of cells treated with this compound has shown alterations in the expression of genes associated with the immune system, cell death, and cancer.[1][2] Notably, the Jak-STAT and ErbB signaling pathways have been identified as being affected by this compound treatment.[1]

Q4: How should I prepare this compound for in vivo administration?

A4: For in vivo studies, this compound can be dissolved in a vehicle mixture of DMSO, Cremophor EL, and saline. A common ratio used is 1:2:17 (DMSO:Cremophor EL:saline).

Troubleshooting Guide

Issue 1: Inconsistent IC50 values in in vitro cytotoxicity assays.

  • Possible Cause: Variation in cell seeding density.

    • Solution: Ensure a consistent number of cells are seeded in each well for every experiment. Cell density can significantly influence drug sensitivity.

  • Possible Cause: Cell health and passage number.

    • Solution: Use cells at a low and consistent passage number. Cells at high passage numbers may exhibit altered growth rates or develop resistance. Maintain a healthy, sub-confluent culture.

  • Possible Cause: Duration of drug exposure.

    • Solution: Standardize the incubation time with this compound across all experiments. IC50 values are highly dependent on the duration of treatment.

Issue 2: Reduced or no activity of this compound in a new tumor model.

  • Possible Cause: Intrinsic or acquired resistance of the tumor model.

    • Solution: While this compound overcomes P-gp-mediated resistance, other resistance mechanisms might exist. Consider performing a literature search on the specific tumor model to understand its resistance profile to other microtubule inhibitors.

  • Possible Cause: Suboptimal dosage.

    • Solution: The optimal dose of this compound can vary between different tumor models. It is recommended to perform a dose-response study to determine the most effective concentration for your specific model. Start with a range of doses based on published data (e.g., 10-20 mg/kg for xenograft models) and monitor both anti-tumor efficacy and animal well-being.[1]

Issue 3: Signs of toxicity in animal models.

  • Possible Cause: The administered dose is too high for the specific animal strain or tumor model.

    • Solution: Reduce the dosage of this compound. Closely monitor the animals for signs of toxicity such as significant body weight loss, changes in behavior, or ruffled fur. It is crucial to establish the maximum tolerated dose (MTD) in your specific experimental setup. In published studies, this compound was well-tolerated at effective doses.[1][2]

  • Possible Cause: Issues with the vehicle formulation.

    • Solution: Ensure the vehicle components (DMSO, Cremophor EL) are of high quality and the final concentrations are within acceptable limits for animal administration. Prepare the formulation fresh for each set of injections.

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the reported in vivo anti-tumor activity of this compound in different human tumor xenograft models.

Table 1: Efficacy of this compound in Human Lung Cancer H460 Xenograft Model

Dosage (mg/kg, i.p.)Treatment ScheduleTumor Growth Inhibition (%)Reference
105 days/week for 2 weeks46.1[1][2]
155 days/week for 2 weeks70.1[1][2]
205 days/week for 2 weeks83.2[1][2]

Table 2: Efficacy of this compound in Human Epidermoid Carcinoma KB Xenograft Model

Dosage (mg/kg, i.p.)Treatment ScheduleTumor Growth Inhibition (%)Reference
15Days 0-4 & 7-1165.6[1][2]

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol outlines the general procedure for evaluating the anti-tumor activity of this compound in a subcutaneous xenograft model.

  • Cell Culture and Implantation:

    • Culture the desired human tumor cell line (e.g., H460 or KB) under standard conditions.

    • Harvest the cells and resuspend them in a suitable medium (e.g., serum-free medium or PBS).

    • Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups (n ≥ 5 per group).

  • Preparation and Administration of this compound:

    • Prepare the this compound solution in a vehicle of DMSO/Cremophor EL/saline (1:2:17).

    • Administer this compound intraperitoneally (i.p.) at the desired dosages (e.g., 10, 15, 20 mg/kg).

    • The control group should receive the vehicle only.

    • Follow a defined treatment schedule (e.g., 5 consecutive days per week for 2 weeks).

  • Monitoring and Data Collection:

    • Measure tumor volume using calipers every 2-3 days. Calculate tumor volume using the formula: (length × width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health and behavior of the animals.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and calculate the tumor growth inhibition for each treatment group compared to the control group.

    • Perform statistical analysis to determine the significance of the observed effects.

Visualizations

IMB5046_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Downstream Effects This compound This compound Tubulin_Dimers α/β-Tubulin Dimers This compound->Tubulin_Dimers Binds to Colchicine Pocket Microtubule Microtubule This compound->Microtubule Inhibits Polymerization Tubulin_Dimers->Microtubule Polymerization Disrupted_Microtubules Disrupted Microtubule Dynamics G2M_Arrest G2/M Phase Cell Cycle Arrest Disrupted_Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of this compound as a microtubule polymerization inhibitor.

Experimental_Workflow Cell_Culture 1. Tumor Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. This compound Administration (i.p.) Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint and Tumor Excision Monitoring->Endpoint Analysis 8. Data Analysis Endpoint->Analysis

Caption: Experimental workflow for in vivo efficacy studies of this compound.

Signaling_Pathways cluster_JakSTAT Jak-STAT Pathway cluster_ErbB ErbB Pathway This compound This compound JAK JAK This compound->JAK Modulates ErbB_Receptor ErbB Receptor This compound->ErbB_Receptor Modulates Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Gene_Expression_JS Gene Expression (Proliferation, Survival) STAT->Gene_Expression_JS Regulates Downstream_ErbB Downstream Signaling (e.g., MAPK, PI3K/Akt) ErbB_Receptor->Downstream_ErbB Activates Gene_Expression_ErbB Gene Expression (Growth, Proliferation) Downstream_ErbB->Gene_Expression_ErbB Regulates

Caption: Potential modulation of Jak-STAT and ErbB signaling pathways by this compound.

References

IMB5046 resistance mechanisms in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding IMB5046 resistance mechanisms in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel microtubule inhibitor that binds to the colchicine (B1669291) pocket of β-tubulin. This binding disrupts the polymerization of microtubules, leading to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[1][2][3]

Q2: this compound is reported to overcome multidrug resistance. How does it achieve this?

A2: A common mechanism of multidrug resistance is the overexpression of P-glycoprotein (P-gp), an efflux pump that removes drugs from the cancer cell.[4][5] this compound has been shown to be a poor substrate for P-gp, meaning it is not efficiently pumped out of resistant cells, allowing it to maintain its cytotoxic activity.[1][6][7]

Q3: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

A3: While this compound circumvents P-gp-mediated resistance, cancer cells can develop resistance to colchicine-binding site inhibitors through other mechanisms, including:

  • Alterations in Tubulin Isotypes: Overexpression of specific β-tubulin isotypes, such as βIII-tubulin, can confer resistance to microtubule-targeting agents.[8]

  • Mutations in the Tubulin Binding Site: Genetic mutations in the tubulin protein can alter the binding affinity of this compound to its target.[9][10]

  • Changes in Microtubule-Associated Proteins (MAPs): Altered expression of MAPs that regulate microtubule dynamics can reduce the efficacy of microtubule inhibitors.[4][9]

  • Upregulation of Alternative Efflux Pumps: While not a P-gp substrate, other ABC transporters could potentially contribute to this compound efflux.[4]

  • Activation of Anti-Apoptotic Pathways: Upregulation of pro-survival signaling pathways can make cancer cells more resistant to drug-induced apoptosis.

Q4: How can I experimentally confirm the mechanism of resistance in my cell line?

A4: To investigate the mechanism of resistance, you can perform a series of experiments:

  • Sequencing of Tubulin Genes: Sequence the β-tubulin genes in your resistant cell line to identify potential mutations in the colchicine-binding site.

  • Western Blotting for Tubulin Isotypes and MAPs: Compare the protein expression levels of different β-tubulin isotypes and key MAPs between your sensitive and resistant cell lines.

  • Drug Efflux Assays: Use fluorescent substrates to assess the activity of various drug efflux pumps.

  • Apoptosis Assays: Compare the levels of apoptosis induced by this compound in sensitive versus resistant cells to determine if anti-apoptotic pathways are activated.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in cell viability assays.
Possible Cause Troubleshooting Steps
Cell Seeding Density Ensure consistent cell seeding density across all wells. Create a cell suspension of known concentration and use a multichannel pipette for accurate dispensing.
Drug Dilution Inaccuracy Prepare fresh serial dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Incubation Time Variation Use a consistent incubation time for all experiments (e.g., 48 or 72 hours).
Contamination Regularly check cell cultures for microbial contamination.
Reagent Quality Use high-quality, fresh reagents for the MTT or other viability assays.
Problem 2: No significant G2/M arrest observed in flow cytometry analysis.
Possible Cause Troubleshooting Steps
Suboptimal Drug Concentration Ensure you are using a concentration of this compound at or above the IC50 for your cell line. Perform a dose-response experiment to determine the optimal concentration for inducing cell cycle arrest.
Incorrect Staining Protocol Review your propidium (B1200493) iodide (PI) staining protocol. Ensure complete cell permeabilization and adequate RNase treatment to prevent RNA staining.[2]
Cell Line Resistance Your cell line may have developed resistance to this compound, potentially through mechanisms that bypass G2/M arrest. Consider investigating the potential resistance mechanisms outlined in the FAQs.
Timing of Analysis The peak of G2/M arrest may occur at a specific time point. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time for analysis.
Problem 3: Difficulty in detecting apoptosis after this compound treatment.
Possible Cause Troubleshooting Steps
Late-Stage Apoptosis/Necrosis If you are only observing PI-positive cells in an Annexin V/PI assay, you may be looking at a time point where most cells have progressed to late-stage apoptosis or necrosis. Analyze earlier time points.
Insufficient Drug Concentration A lower concentration of this compound may not be sufficient to induce a detectable level of apoptosis. Confirm the IC50 in your cell line and use an appropriate concentration.
Caspase-Independent Cell Death While this compound typically induces apoptosis, some cell lines may undergo other forms of cell death. Consider assays for other cell death markers.
Resistant Cell Population A subpopulation of your cells may be resistant to this compound-induced apoptosis.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
A431Skin Carcinoma< 0.1
HT-1080Fibrosarcoma< 0.1
HT29Colorectal Adenocarcinoma< 0.1
A549Lung Carcinoma0.1 - 0.5
H460Lung Carcinoma0.1 - 0.5
NIH/3T3Mouse Embryonic Fibroblast10.22

Data extracted from the primary publication on this compound.[7]

Table 2: Cytotoxicity of this compound in multidrug-resistant (MDR) cell lines.

Cell LineParent Cell LineResistance MechanismThis compound Resistance IndexVincristine Resistance IndexColchicine Resistance IndexPaclitaxel Resistance Index
KBV200KBP-gp overexpression1.411.25.65.6
MCF7/ADRMCF7P-gp overexpression1.1139.960.9102.2

A resistance index close to 1 indicates no resistance. Data extracted from the primary publication on this compound.[7]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11][12]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.[14][15]

  • Staining: Wash the cells to remove the ethanol and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[2][14]

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[2][16]

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[1][6]

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[1][6]

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Tubulin Polymerization Assay
  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a reaction buffer (e.g., PIPES buffer). Keep all reagents on ice.[3][17]

  • Drug Addition: Add this compound or a control compound to the reaction mixture.

  • Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed 37°C microplate reader.[3][17][18]

  • Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every 30-60 seconds) for at least 60 minutes. An increase in absorbance indicates tubulin polymerization.[3][17][18]

Visualizations

G cluster_0 This compound Mechanism of Action This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization G2M_Arrest G2/M Phase Arrest Microtubule_Polymerization->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis.

G cluster_1 Troubleshooting Experimental Issues Start Reduced this compound Sensitivity Check_Viability_Assay Consistent IC50? Start->Check_Viability_Assay Optimize_Assay Optimize Cell Seeding, Drug Dilution, Incubation Check_Viability_Assay->Optimize_Assay No Check_Cell_Cycle G2/M Arrest Observed? Check_Viability_Assay->Check_Cell_Cycle Yes Optimize_Assay->Check_Viability_Assay Optimize_Flow Optimize Drug Conc., Staining, Time-course Check_Cell_Cycle->Optimize_Flow No Investigate_Resistance Investigate Potential Resistance Mechanisms Check_Cell_Cycle->Investigate_Resistance Yes Optimize_Flow->Check_Cell_Cycle

Caption: A logical workflow for troubleshooting reduced sensitivity to this compound in cancer cell lines.

G cluster_2 Potential Resistance Pathways IMB5046_Treatment This compound Treatment Tubulin_Alterations Tubulin Isotype Changes/Mutations IMB5046_Treatment->Tubulin_Alterations MAP_Changes Altered MAPs Expression IMB5046_Treatment->MAP_Changes Efflux_Pumps Upregulation of Efflux Pumps IMB5046_Treatment->Efflux_Pumps Anti_Apoptotic Activation of Anti-Apoptotic Pathways IMB5046_Treatment->Anti_Apoptotic Resistance Drug Resistance Tubulin_Alterations->Resistance MAP_Changes->Resistance Efflux_Pumps->Resistance Anti_Apoptotic->Resistance

Caption: Overview of potential molecular mechanisms leading to this compound resistance in cancer cells.

References

Technical Support Center: Enhancing IMB5046 In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with IMB5046. The focus is on overcoming challenges related to its bioavailability for successful in vivo studies.

Frequently Asked Questions (FAQs)

Q1: We are observing low efficacy of this compound when administered orally in our mouse model. Why is this happening?

A1: Low oral efficacy of this compound is likely due to its poor oral bioavailability.[1] Published studies indicate that this compound has poor aqueous solubility, which is a major barrier to its absorption from the gastrointestinal (GI) tract.[1] When a drug has low solubility, it may not dissolve sufficiently in the GI fluids to be absorbed into the bloodstream, leading to reduced systemic exposure and consequently, diminished therapeutic effect.[2]

One study highlighted that an oral dose of 30 mg/kg of this compound resulted in only marginal tumor growth inhibition, whereas a 15 mg/kg intraperitoneal (i.p.) dose showed significant antitumor activity.[1] This difference strongly suggests that the route of administration significantly impacts the bioavailability and efficacy of the compound.

Q2: What are the recommended formulation strategies to improve the oral bioavailability of this compound?

A2: To enhance the oral bioavailability of poorly soluble drugs like this compound, several advanced formulation strategies can be employed. These approaches aim to increase the drug's solubility, dissolution rate, and/or absorption.[2][3][4] Key strategies include:

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[2][4][5] Upon gentle agitation in aqueous media (like GI fluids), they form fine emulsions or microemulsions, increasing the surface area for drug absorption and potentially bypassing first-pass metabolism via lymphatic transport.[3]

  • Nanoparticles: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to a faster dissolution rate and improved absorption.[3][4] Nanoparticle systems can be engineered for controlled release and targeted delivery.[3]

  • Amorphous Solid Dispersions: This technique involves dispersing this compound in its high-energy, non-crystalline (amorphous) form within a hydrophilic polymer matrix.[2][3][4] This approach can enhance solubility and maintain the drug in a more readily absorbable state.[4]

  • Micronization: While not as advanced as nanoparticle technology, reducing the particle size through micronization can also improve the dissolution rate of crystalline drugs.[2]

Q3: Is there a suggested starting formulation for intraperitoneal (i.p.) injection of this compound based on existing literature?

A3: Yes, a previously reported formulation for the intraperitoneal administration of this compound is a mixture of DMSO, Cremophor, and saline.[1] The specific ratio used was 1:2:17 (DMSO:Cremophor:saline).[1] This vehicle was used to overcome the poor aqueous solubility of the compound for in vivo studies.[1]

Troubleshooting Guides

Problem: this compound is precipitating out of my formulation during preparation or upon dilution.

Possible Cause: The solvent capacity of your vehicle is being exceeded, or the formulation is not stable upon dilution with aqueous media.

Solutions:

  • Optimize Solvent System:

    • For i.p. injection: Re-evaluate the ratios of the DMSO/Cremophor/saline vehicle. A slight increase in the proportion of the solubilizing agents (DMSO, Cremophor) may be necessary. However, be mindful of potential toxicity associated with these excipients at higher concentrations.

    • For oral gavage: Consider developing a lipid-based formulation like a SEDDS, which is designed to maintain the drug in a solubilized state upon dispersion in aqueous fluids.

  • Particle Size Reduction: If you are working with a suspension, ensure that the particle size is sufficiently small and uniform to prevent rapid settling.

  • Use of Stabilizers: For nanoparticle or amorphous solid dispersion formulations, the choice of polymer or stabilizer is critical to prevent drug recrystallization.[4]

Quantitative Data Summary

The following table summarizes the in vivo antitumor efficacy of this compound from a published study, comparing different administration routes and doses in a human epidermoid carcinoma KB xenograft model.[1]

CompoundDoseAdministration RouteTumor Growth Inhibition (%)
This compound 15 mg/kgIntraperitoneal (i.p.)65.6
This compound 30 mg/kgOral (p.o.)Marginal
Vincristine 1 mg/kgIntravenous (i.v.)37.4

The following table summarizes the dose-dependent in vivo antitumor efficacy of this compound administered intraperitoneally in a human lung cancer H460 xenograft model.[1]

CompoundDoseAdministration RouteTumor Growth Inhibition (%)
This compound 10 mg/kgIntraperitoneal (i.p.)46.1
This compound 15 mg/kgIntraperitoneal (i.p.)70.1
This compound 20 mg/kgIntraperitoneal (i.p.)83.2
Colchicine 0.5 mg/kgIntravenous (i.v.)41.1

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration of this compound

Objective: To prepare a SEDDS formulation to improve the solubility and oral absorption of this compound.

Materials:

  • This compound

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor RH 40, Tween 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

  • Vortex mixer

  • Water bath or magnetic stirrer with heating

Methodology:

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.

    • Add an excess amount of this compound to a known volume of each excipient.

    • Mix vigorously for 24-48 hours at a controlled temperature.

    • Centrifuge the samples and quantify the amount of dissolved this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Construction of Ternary Phase Diagrams:

    • Based on the screening results, select an oil, surfactant, and co-surfactant.

    • Prepare a series of blank formulations with varying ratios of the selected excipients.

    • Visually observe the formation of emulsions upon aqueous dilution and identify the self-emulsifying region.

  • Preparation of this compound-Loaded SEDDS:

    • Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial based on the optimal ratio determined from the phase diagram.

    • Add the calculated amount of this compound to the excipient mixture.

    • Gently heat the mixture (e.g., to 40°C) and vortex or stir until the drug is completely dissolved and a clear, homogenous solution is obtained.

  • Characterization of the SEDDS:

    • Emulsification time: Add a small volume of the SEDDS to a known volume of water with gentle agitation and measure the time it takes to form a stable emulsion.

    • Droplet size analysis: Determine the mean droplet size and polydispersity index of the resulting emulsion using dynamic light scattering (DLS).

    • In vitro drug release: Perform dissolution studies using a suitable apparatus (e.g., USP Type II) to assess the rate and extent of this compound release from the SEDDS in simulated gastric and intestinal fluids.

Visualizations

G cluster_oral Oral Administration of this compound cluster_challenges Bioavailability Challenges Drug This compound (Crystalline Solid) Dissolution Dissolution in GI Fluids Drug->Dissolution Step 1 Absorbed Absorption into Bloodstream Dissolution->Absorbed Step 2 Efficacy Therapeutic Efficacy Absorbed->Efficacy Step 3 Solubility Poor Aqueous Solubility Solubility->Dissolution Limits Permeability Low Permeability Permeability->Absorbed Limits

Caption: Challenges to the oral bioavailability of this compound.

G cluster_formulation Formulation Development Workflow Start This compound API Screen Excipient Screening (Solubility Studies) Start->Screen Develop Formulation Development (e.g., SEDDS, Nanoparticles) Screen->Develop Characterize In Vitro Characterization (Dissolution, Particle Size) Develop->Characterize InVivo In Vivo Studies (PK/PD, Efficacy) Characterize->InVivo Optimize Optimization InVivo->Optimize Optimize->Develop

Caption: General workflow for developing an improved this compound formulation.

G cluster_sedds SEDDS Mechanism of Action SEDDS_Oral Oral Administration of This compound-Loaded SEDDS Dispersion Dispersion in GI Fluids (Gentle Agitation) SEDDS_Oral->Dispersion Emulsion Forms Fine Oil-in-Water Micro/Nanoemulsion Dispersion->Emulsion Absorption Increased Surface Area & Maintained Solubilization Emulsion->Absorption Uptake Enhanced Absorption Across Intestinal Epithelium Absorption->Uptake Lymphatic Potential Lymphatic Uptake (Bypasses First-Pass Metabolism) Uptake->Lymphatic

Caption: Mechanism for bioavailability enhancement by SEDDS.

References

Minimizing IMB5046 side effects in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: IMB5046

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the safe and effective use of this compound in animal studies. Given that published preclinical data indicates this compound is well-tolerated at effective doses, this guide focuses on proactive monitoring, best practices, and troubleshooting potential, class-related side effects to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a novel, small-molecule microtubule inhibitor.[1][2][3] It functions by binding to the colchicine (B1669291) pocket on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[1][3] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells.[1][2][3] A key feature of this compound is its ability to overcome multidrug resistance, as it is not a substrate for P-glycoprotein, a common efflux pump that removes many chemotherapy drugs from cancer cells.[1][2]

Q2: What are the reported side effects of this compound in animal studies?

A2: To date, published preclinical studies have shown this compound to be well-tolerated. In a mouse xenograft model of human lung cancer (H460), an effective dose of 20 mg/kg resulted in no observable histopathological lesions in major organs, including the stomach, small intestine, bone marrow, heart, liver, kidney, lung, pancreas, and spleen.[1]

Q3: What are the potential, but currently unreported, side effects of this compound that I should monitor for?

A3: While this compound itself has a favorable reported safety profile, it belongs to the class of microtubule-destabilizing agents that bind to the colchicine site.[1] Drugs in this class can be associated with a range of toxicities. Therefore, researchers should proactively monitor for the following potential side effects:

  • Gastrointestinal (GI) Toxicity : Diarrhea, vomiting, and weight loss.

  • Hematological Toxicity : Myelosuppression (bone marrow suppression), leading to neutropenia, thrombocytopenia, or anemia.

  • Neurological Toxicity : Peripheral neuropathy.

  • Cardiac Toxicity : Although rare, some microtubule inhibitors have been associated with cardiac issues.[4][5]

Q4: How should I prepare and administer this compound for animal studies?

A4: Proper formulation and administration are critical to ensure drug stability, bioavailability, and minimize local irritation. The specific vehicle and route of administration should be optimized for your animal model. For initial studies, consider the formulation used in published literature as a starting point. Always ensure the formulation is sterile and administered at a controlled rate.

Troubleshooting Guide

This guide addresses potential issues that may arise during your experiments, particularly if you observe toxicities not reported in the initial studies.

Q1: My animals are showing unexpected weight loss and/or signs of GI distress (diarrhea, poor appetite) after this compound administration. What are the troubleshooting steps?

A1: This could be an early sign of GI toxicity, a known class effect of microtubule inhibitors.

  • Confirm Dosage : Double-check your calculations and the concentration of your dosing solution to rule out an overdose.

  • Assess Formulation : The vehicle itself could be causing GI upset. Run a vehicle-only control group to verify. Ensure the pH and osmolarity of the formulation are appropriate for the route of administration.

  • Implement Supportive Care : Provide nutritional support (e.g., hydrogel or palatable food) and ensure adequate hydration.

  • Dose Reduction/Fractionation : Consider reducing the dose or splitting the total daily dose into two administrations to lower the peak plasma concentration (Cmax).

  • Collect Samples : If an animal must be euthanized due to distress, perform a full necropsy with histopathological analysis of the GI tract to identify any lesions.

Q2: I'm observing neurological symptoms (e.g., gait abnormalities, reduced grip strength) in my animals. What should I do?

A2: Peripheral neuropathy is a potential, though unreported, side effect for colchicine-site binders.

  • Perform Neurological Exams : Implement a standardized scoring system to quantify the symptoms (e.g., grip strength test, gait analysis).

  • Rule Out Other Causes : Ensure the symptoms are not due to generalized weakness from other toxicities (e.g., severe weight loss).

  • Dose De-escalation : Neurological side effects are often dose-dependent. Reduce the dose in subsequent cohorts to see if the symptoms are mitigated.

  • Histopathology : At the end of the study, ensure that sections of the peripheral nerves (e.g., sciatic nerve) and spinal cord are collected for histopathological examination.

Q3: Routine bloodwork shows a significant drop in white blood cells (neutropenia) or platelets (thrombocytopenia). What are the next steps?

A3: This suggests potential myelosuppression, a common side effect for anti-mitotic agents.

  • Monitor Blood Counts : Increase the frequency of complete blood count (CBC) analysis to track the kinetics of the suppression and recovery.

  • Adjust Dosing Schedule : Introduce "drug holidays" or breaks in the dosing regimen (e.g., 5 days on, 2 days off) to allow for bone marrow recovery.

  • Prophylactic Support : In some cases, the use of growth factors (e.g., G-CSF for neutropenia) may be considered, though this can be a confounding factor in efficacy studies.

  • Bone Marrow Analysis : At necropsy, collect bone marrow samples (e.g., from the femur) for histopathology to assess cellularity.

Quantitative Data Summary

Table 1: Summary of this compound Efficacy and Safety in H460 Xenograft Model

Parameter Value Source
Animal Model Nude Mice with H460 Xenografts [1]
This compound Dose 20 mg/kg [1]
Tumor Growth Inhibition 83% [1]
Histopathological Findings
Stomach, Small Intestine No Lesions Found [1]
Bone Marrow, Heart No Lesions Found [1]
Liver, Kidney, Lung No Lesions Found [1]

| Pancreas, Spleen | No Lesions Found |[1] |

Table 2: Potential Class-Associated Toxicities of Colchicine-Site Binders for Proactive Monitoring

System Organ Class Potential Side Effects Monitoring Parameters
Gastrointestinal Diarrhea, Vomiting, Anorexia Daily body weight, clinical observation, food intake
Hematological Myelosuppression (Neutropenia, Thrombocytopenia) Complete Blood Counts (CBCs)
Neurological Peripheral Neuropathy Grip strength, gait analysis, clinical observation
Hepatic Elevated Liver Enzymes Serum chemistry (ALT, AST)

| Dermatological | Alopecia (Hair Loss) | Clinical observation |

Experimental Protocols

Protocol: Proactive Toxicity Monitoring in Animal Studies with this compound

  • Baseline Data Collection : Before the first dose, record the body weight and perform a baseline CBC and serum chemistry panel for each animal.

  • Clinical Observations :

    • Conduct daily clinical observations at a minimum. This should include checks for posture, activity level, grooming, and the presence of diarrhea or other signs of distress.

    • Record body weights at least three times per week. A weight loss of >15-20% from baseline is a common endpoint.

    • Record food and water consumption if weight loss is a concern.

  • Interim Monitoring :

    • For studies lasting several weeks, perform interim blood draws (e.g., every 2 weeks) for CBC and serum chemistry analysis to detect subclinical toxicity.

  • Terminal Procedures :

    • At the study endpoint, collect a terminal blood sample for a final CBC and chemistry panel.

    • Perform a full gross necropsy, examining all major organs.

    • Collect and fix a comprehensive set of tissues in 10% neutral buffered formalin for potential histopathological analysis. At a minimum, this should include the heart, liver, kidneys, spleen, lungs, brain, stomach, small and large intestines, and bone marrow (femur).

Visualizations

IMB5046_Mechanism_of_Action cluster_0 Microtubule Dynamics cluster_1 This compound Action cluster_2 Cellular Outcome Tubulin α/β-Tubulin Dimers MT Microtubules (Polymerized) Tubulin->MT Polymerization MT->Tubulin Depolymerization G2M_Arrest G2/M Phase Cell Cycle Arrest This compound This compound ColchicineSite Colchicine Binding Site on β-Tubulin This compound->ColchicineSite Binds to ColchicineSite->MT Inhibits Polymerization ColchicineSite->G2M_Arrest Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow start Unexpected Toxicity Observed (e.g., Weight Loss, Lethargy) dose_check 1. Verify Dosing Calculation & Formulation Concentration start->dose_check decision1 Calculation or Concentration Error? dose_check->decision1 correct_dose Correct Dosing Error & Re-evaluate decision1->correct_dose Yes vehicle_check 2. Assess Vehicle Toxicity (Run Vehicle-Only Control) decision1->vehicle_check No decision2 Vehicle Causing Toxicity? vehicle_check->decision2 reformulate Reformulate with a Different Vehicle decision2->reformulate Yes model_check 3. Evaluate Animal Model Sensitivity (Review Literature, Strain History) decision2->model_check No dose_adjust 4. Implement Dose Modification Strategy (Dose Reduction, Schedule Change) model_check->dose_adjust supportive_care 5. Provide Supportive Care (Hydration, Nutrition) dose_adjust->supportive_care

Caption: Workflow for troubleshooting unexpected toxicity.

References

Troubleshooting inconsistent IMB5046 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with IMB5046. The information is designed to help diagnose and resolve common issues to ensure the generation of consistent and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, potent microtubule inhibitor.[1][2][3][4] Its full chemical name is 2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester.[2][3] this compound functions by inhibiting tubulin polymerization, binding to the colchicine (B1669291) pocket of tubulin.[1][2][4] This disruption of microtubule structures leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells.[1][2][4][5]

Q2: What are the key applications of this compound in research?

This compound is primarily used in cancer research due to its potent cytotoxicity against a wide range of tumor cell lines.[1][2][3][4] A notable feature of this compound is its effectiveness against multidrug-resistant (MDR) cell lines, as it is not a substrate for P-glycoprotein.[1][2][3] Its ability to induce cell cycle arrest and apoptosis makes it a valuable tool for studying cancer cell biology and for preclinical evaluation as a potential chemotherapeutic agent.[1][2]

Q3: What kind of results can I expect to see in my cell-based assays with this compound?

In cell-based assays, this compound has been shown to:

  • Induce morphological changes, causing cells to round up.[1]

  • Disrupt microtubule networks within cells.[1][4]

  • Increase the cellular content of free tubulin.[1]

  • Arrest cells in the G2/M phase of the cell cycle.[1][2][4]

  • Induce apoptosis.[1][2][4]

The potency of this compound is reflected in its low IC50 values across various cancer cell lines.

Troubleshooting Guide

Inconsistent experimental results can be frustrating. This guide addresses specific issues you might encounter when working with this compound.

High Variability in Cytotoxicity Assays (e.g., MTT, MTS)

Problem: I'm observing high variability in my IC50 values for this compound across replicate wells or between experiments.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before and during plating. Use calibrated pipettes for accurate cell dispensing and consider using a repeating pipette to minimize variability. Avoid using the outer wells of the microplate, which are prone to evaporation, or fill them with sterile media or PBS to create a humidity barrier.[6]
Cell Health and Passage Number Use cells that are in the logarithmic growth phase and within a consistent, narrow range of passage numbers.[7] High passage numbers can lead to genetic drift and altered drug sensitivity. Regularly check for and treat any mycoplasma contamination.
Compound Instability or Pipetting Errors Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure accurate serial dilutions by using calibrated pipettes and proper mixing techniques.
Edge Effects As mentioned above, avoid using the outer wells of the plate for experimental samples. If this is not possible, ensure that control and treated wells are distributed evenly across the plate to account for any systematic environmental variations.
Weak or No Effect on Cell Cycle or Apoptosis

Problem: I'm not observing the expected G2/M arrest or induction of apoptosis after treating cells with this compound.

Potential Cause Recommended Solution
Suboptimal Drug Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. The IC50 can vary significantly between cell lines.[1][2]
Incorrect Assay Timing Cell cycle arrest is a relatively early event, while apoptosis occurs later. Ensure you are analyzing your samples at the appropriate time points post-treatment to capture these distinct cellular responses.
Low Target Expression or Activity While tubulin is ubiquitously expressed, variations in microtubule dynamics and regulatory proteins can exist between cell lines. Confirm the expression and baseline microtubule integrity in your cell model.
Reagent or Protocol Issues For flow cytometry-based assays, ensure proper cell fixation and permeabilization for antibody or dye penetration. For Western blotting, verify the quality and concentration of your primary and secondary antibodies for detecting cell cycle and apoptosis markers like Cyclin B1, p-Histone H3, and cleaved caspases.[1][4]

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
A431Epidermoid Carcinoma0.048[1]
KBEpidermoid Carcinoma0.037[1]
H460Lung Cancer0.042[1]
A549Lung Cancer0.051[1]
HCT-116Colon Cancer0.063[1]
MCF-7Breast Cancer0.128[1]
KB/VCR (Vincristine Resistant)Epidermoid Carcinoma0.065[1]
NCI/ADR-RES (Doxorubicin Resistant)Ovarian Cancer0.426[1]

Experimental Protocols

General Protocol for a Cell Viability Assay (e.g., MTT)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.

  • Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

This compound Signaling Pathway

IMB5046_Signaling_Pathway This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: this compound mechanism of action leading to apoptosis.

Experimental Workflow for Troubleshooting Inconsistent Results

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Cells Verify Cell Health and Seeding Consistency Start->Check_Cells Check_Compound Assess Compound Stability and Dilution Accuracy Check_Cells->Check_Compound Cells OK Problem_Persists Problem Persists Check_Cells->Problem_Persists Issue Found Check_Protocol Review Assay Protocol and Reagent Preparation Check_Compound->Check_Protocol Compound OK Check_Compound->Problem_Persists Issue Found Optimize_Parameters Optimize Drug Concentration and Incubation Time Check_Protocol->Optimize_Parameters Protocol OK Check_Protocol->Problem_Persists Issue Found Consistent_Results Consistent Results Achieved Optimize_Parameters->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Validating IMB5046 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the cellular target engagement of IMB5046.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its cellular target?

This compound is a novel small molecule inhibitor with the chemical name 2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester.[1][2] Its primary cellular target is tubulin.[1][3]

Q2: What is the mechanism of action of this compound?

This compound acts as a microtubule-destabilizing agent.[1] It binds to the colchicine (B1669291) pocket of tubulin, which inhibits the polymerization of tubulin into microtubules.[1][2][3][4] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).[1][2][3][4]

Q3: What are the expected phenotypic effects of this compound treatment in cancer cells?

Treatment of sensitive cancer cell lines with this compound is expected to result in:

  • Potent cytotoxicity with IC50 values in the nanomolar range.[1][2][3][4]

  • Arrest of the cell cycle at the G2/M phase.[1][2][3][4]

  • Induction of apoptosis.[1][2][3][4]

  • Disruption of the cellular microtubule network.[1][2][3]

Q4: How can I confirm that this compound is engaging tubulin in my cells?

Several methods can be used to validate the engagement of this compound with tubulin in a cellular context:

  • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of a target protein upon ligand binding.[5][6][7]

  • Immunofluorescence Microscopy: This technique allows for the direct visualization of microtubule disruption.

  • Western Blotting for Downstream Markers: This approach measures changes in proteins that are affected by microtubule dynamics and cell cycle arrest.

  • Flow Cytometry for Cell Cycle Analysis: This method quantifies the percentage of cells in different phases of the cell cycle.

Troubleshooting Guides

Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement

Issue: No thermal shift or inconsistent shift observed.

Possible CauseSuggested Solution
This compound concentration is too low. Perform a dose-response experiment with a broader range of this compound concentrations.
Incubation time is insufficient. Increase the incubation time of this compound with the cells before heat treatment.
Cell lysis is incomplete. Ensure complete cell lysis to release soluble tubulin.
Antibody for Western blot is not optimal. Use a validated anti-tubulin antibody and optimize its concentration.[8][9][10]
Low abundance of target protein. Consider using a cell line with higher tubulin expression or an overexpression system.[6]
Immunofluorescence Staining for Microtubule Disruption

Issue: No clear disruption of microtubule network.

Possible CauseSuggested Solution
This compound is not cell-permeable in your cell line. Confirm cell permeability using other assays or increase the this compound concentration.
Cells were not properly fixed or permeabilized. Optimize the fixation and permeabilization protocol for your cell line.
Suboptimal primary or secondary antibody. Titrate the anti-tubulin antibody and ensure the secondary antibody is appropriate and working correctly.
Imaging parameters are not optimal. Adjust the exposure time and laser power on the microscope to get a clear signal.
Western Blotting for Downstream Markers

Issue: No change in p-Histone H3 or Cyclin B1 levels.

Possible CauseSuggested Solution
Time point of analysis is not optimal. Perform a time-course experiment to determine the optimal time to observe changes in G2/M markers after this compound treatment.
This compound concentration is not optimal. Test a range of this compound concentrations to find the one that induces a robust G2/M arrest.
Poor antibody quality. Use validated antibodies for p-Histone H3 (Ser10) and Cyclin B1.
Inefficient protein transfer. Verify the efficiency of protein transfer from the gel to the membrane using Ponceau S staining.[11]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Heat Treatment: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble tubulin by Western blotting. An increase in the amount of soluble tubulin at higher temperatures in the this compound-treated samples compared to the control indicates target engagement.

Immunofluorescence Staining of Microtubules
  • Cell Culture: Grow cells on coverslips in a petri dish. Treat with this compound or DMSO for the desired time.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • Antibody Incubation: Incubate with a primary antibody against α-tubulin for 1 hour at room temperature. Wash with PBS and then incubate with a fluorescently-labeled secondary antibody for 1 hour.

  • Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides with a mounting medium containing DAPI (to stain the nucleus), and visualize using a fluorescence microscope.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 This compound Mechanism of Action This compound This compound Tubulin α/β-Tubulin Heterodimers This compound->Tubulin Binds to Colchicine Pocket Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Tubulin->Microtubules Disruption Microtubule Network Disruption G2M_Arrest G2/M Phase Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

G cluster_1 CETSA Workflow start Treat cells with This compound or Vehicle heat Heat challenge (temperature gradient) start->heat lyse Cell Lysis (e.g., freeze-thaw) heat->lyse centrifuge Centrifugation to separate soluble & aggregated proteins lyse->centrifuge analyze Analyze soluble fraction by Western Blot for Tubulin centrifuge->analyze end Determine thermal shift analyze->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

G cluster_2 Troubleshooting Logic: No Target Engagement start No evidence of target engagement check_conc Is this compound concentration optimal? start->check_conc check_time Is incubation time sufficient? check_conc->check_time Yes increase_conc Increase this compound concentration check_conc->increase_conc No check_assay Is the assay protocol optimized? check_time->check_assay Yes increase_time Increase incubation time check_time->increase_time No optimize_assay Optimize assay parameters (e.g., antibodies, lysis) check_assay->optimize_assay No end Re-evaluate experiment check_assay->end Yes increase_conc->end increase_time->end optimize_assay->end

Caption: A logical approach to troubleshooting target engagement experiments.

References

Validation & Comparative

IMB5046 and Colchicine: A Comparative Analysis of Tubulin Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, microtubule-targeting agents remain a cornerstone of chemotherapy. These agents disrupt the dynamics of microtubule assembly and disassembly, crucial processes for cell division, leading to mitotic arrest and apoptosis in rapidly proliferating cancer cells. Both IMB5046, a novel nitrobenzoate derivative, and colchicine (B1669291), a well-established natural product, target tubulin, the fundamental protein subunit of microtubules. This guide provides a detailed comparison of their binding affinity to tubulin, supported by experimental data, protocols, and visual representations of their mechanism of action and the methods used to study them.

Quantitative Comparison of Binding Affinity

The binding affinity of a compound to its target is a critical determinant of its potency. The equilibrium dissociation constant (KD) is a common metric used to quantify this affinity, with a lower KD value indicating a stronger binding interaction. A direct comparative study has shown that this compound and colchicine exhibit comparable binding affinities for tubulin.

CompoundEquilibrium Dissociation Constant (KD)Method
This compound31.9 μM[1]Surface Plasmon Resonance
Colchicine21.1 μM[1]Surface Plasmon Resonance

This data indicates that colchicine has a slightly higher affinity for tubulin than this compound. Both compounds bind directly to the tubulin dimer, specifically at the colchicine-binding site, thereby inhibiting tubulin polymerization.[1][2] The IC50 value for this compound in inhibiting tubulin polymerization in a cell-free system was determined to be 2.97 μM.[1]

Mechanism of Action: Disruption of Microtubule Dynamics

Both this compound and colchicine are classified as microtubule-destabilizing agents. They bind to the β-subunit of the αβ-tubulin heterodimer at the interface with the α-subunit.[2][3] This binding event induces a conformational change in the tubulin dimer, resulting in a curved structure that is incompatible with incorporation into the straight microtubule polymer.[2][4] This disruption of microtubule assembly leads to the depolymerization of existing microtubules, G2/M phase cell cycle arrest, and ultimately, the induction of apoptosis.[1]

cluster_0 Cellular Environment This compound This compound Tubulin Dimer (αβ) Tubulin Dimer (αβ) This compound->Tubulin Dimer (αβ) Binds to Colchicine Site Colchicine Colchicine Colchicine->Tubulin Dimer (αβ) Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization Tubulin Dimer (αβ)->Microtubule Polymerization Inhibits Microtubule Depolymerization Microtubule Depolymerization Microtubule Polymerization->Microtubule Depolymerization Leads to G2/M Arrest G2/M Arrest Microtubule Depolymerization->G2/M Arrest Induces Apoptosis Apoptosis G2/M Arrest->Apoptosis Triggers cluster_1 Experimental Workflow Prepare Reagents Prepare Reagents Mix Tubulin and Compound Mix Tubulin and Compound Prepare Reagents->Mix Tubulin and Compound Tubulin, Buffer, Compound Initiate Polymerization Initiate Polymerization Mix Tubulin and Compound->Initiate Polymerization Add GTP, Incubate at 37°C Measure Fluorescence Measure Fluorescence Initiate Polymerization->Measure Fluorescence Kinetically Analyze Data Analyze Data Measure Fluorescence->Analyze Data Plot Intensity vs. Time, Calculate IC50

References

A Comparative Analysis of IMB5046 Efficacy Against Other Tubulin Inhibitors in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

IMB5046, a novel nitrobenzoate microtubulin inhibitor, demonstrates significant efficacy in overcoming multidrug resistance in cancer cells, a common challenge with established tubulin-targeting agents. This comparison guide provides a detailed analysis of this compound's performance against other tubulin inhibitors, supported by experimental data on its cytotoxic effects, inhibition of tubulin polymerization, and impact on the cell cycle.

This compound distinguishes itself by its potent cytotoxic activity against a range of tumor cell lines, including those resistant to conventional tubulin inhibitors like paclitaxel, vincristine, and colchicine (B1669291). This efficacy is attributed to its unique chemical structure, which allows it to bind to the colchicine pocket of tubulin and inhibit its polymerization, while not being a substrate for P-glycoprotein, a key mediator of multidrug resistance.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound and other tubulin inhibitors across various human cancer cell lines, including sensitive and multidrug-resistant (MDR) strains. The data is extracted from the seminal study by Zheng et al. (2016) in Scientific Reports.

Cell LineDrugIC50 (µM)
A549 (Lung Carcinoma)This compound0.045 ± 0.003
Paclitaxel0.004 ± 0.001
Vincristine0.003 ± 0.001
Colchicine0.006 ± 0.001
KB (Oral Epidermoid Carcinoma)This compound0.037 ± 0.004
Paclitaxel0.002 ± 0.000
Vincristine0.002 ± 0.000
Colchicine0.003 ± 0.001
KBvin (Vincristine-resistant KB)This compound0.063 ± 0.006
Paclitaxel0.128 ± 0.011
Vincristine1.012 ± 0.089
Colchicine0.058 ± 0.005
HCT-15 (Colon Carcinoma, MDR)This compound0.071 ± 0.005
Paclitaxel0.582 ± 0.047
Vincristine0.256 ± 0.021
Colchicine0.023 ± 0.002

Mechanism of Action: Inhibition of Tubulin Polymerization

This compound effectively inhibits the polymerization of purified tubulin in vitro. This disruption of microtubule dynamics is a key mechanism of its anticancer activity.

Mechanism of Tubulin Inhibitors cluster_tubulin Tubulin Dynamics cluster_inhibitors Tubulin Inhibitors Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization This compound This compound Polymerization Polymerization This compound->Polymerization Inhibits Colchicine Colchicine Colchicine->Polymerization Inhibits Vincristine Vincristine Vincristine->Polymerization Inhibits Paclitaxel Paclitaxel Depolymerization Depolymerization Paclitaxel->Depolymerization Inhibits

Mechanism of action of different tubulin inhibitors.

Cell Cycle Arrest at G2/M Phase

A hallmark of microtubule-targeting agents is their ability to arrest the cell cycle at the G2/M phase, leading to apoptosis. This compound demonstrates this characteristic effect.

Cell Cycle Progression and this compound Intervention G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 Apoptosis Apoptosis M->Apoptosis Cell Death This compound This compound This compound->G2 Arrests

This compound induces cell cycle arrest at the G2/M phase.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a drug that inhibits cell growth by 50% (IC50).

MTT Assay Workflow step1 Seed cells in 96-well plates step2 Treat with varying concentrations of inhibitor step1->step2 step3 Incubate for 48-72 hours step2->step3 step4 Add MTT reagent step3->step4 step5 Incubate for 4 hours step4->step5 step6 Solubilize formazan (B1609692) crystals step5->step6 step7 Measure absorbance at 570 nm step6->step7 step8 Calculate IC50 values step7->step8

Workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.

  • Drug Treatment: The following day, cells were treated with various concentrations of this compound or other tubulin inhibitors.

  • Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.

Detailed Protocol:

  • Reaction Mixture: Purified bovine brain tubulin (2 mg/mL) was mixed with a reaction buffer (80 mM PIPES, pH 6.8, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP, and 10% glycerol).

  • Drug Addition: this compound or other inhibitors were added to the reaction mixture at various concentrations.

  • Polymerization Induction: The reaction was initiated by incubating the mixture at 37°C.

  • Turbidity Measurement: The increase in turbidity due to tubulin polymerization was monitored by measuring the absorbance at 340 nm every 30 seconds for 30 minutes using a spectrophotometer.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.

Detailed Protocol:

  • Cell Treatment: A549 cells were treated with this compound (100 nM) for various time points (0, 8, 16, 24 hours).

  • Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.

  • Staining: The fixed cells were washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes at room temperature in the dark.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases were determined.

Unraveling Microtubule Disruption: A Comparative Analysis of IMB5046 and Classical Agents

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the validation of IMB5046's effect on microtubule structure, this guide provides a comprehensive comparison with established microtubule-targeting agents: Taxol, Colchicine, Vinblastine, and Nocodazole. We present key quantitative data, detailed experimental protocols, and visual workflows to offer researchers, scientists, and drug development professionals a thorough understanding of these compounds' mechanisms of action.

Executive Summary

Microtubules, dynamic polymers essential for cell division, structure, and intracellular transport, are a prime target for anti-cancer therapeutics. This compound is a novel microtubule inhibitor that has shown potent anti-proliferative activity. This guide validates its effect on microtubule structure by comparing its performance against well-characterized microtubule-targeting agents. This compound, like colchicine, vinblastine, and nocodazole, acts as a microtubule destabilizer by inhibiting tubulin polymerization. In contrast, Taxol (paclitaxel) is a microtubule stabilizer. This guide provides a head-to-head comparison of their effects on tubulin polymerization and cellular microtubule networks, alongside detailed methodologies for reproducing these findings. Furthermore, we explore the interplay of these compounds with key signaling pathways that regulate microtubule dynamics, namely the Rho GTPase and GSK-3β pathways.

Comparative Analysis of Microtubule-Targeting Agents

The efficacy of microtubule-targeting agents can be quantified by their ability to inhibit tubulin polymerization and their cytotoxic effects on cancer cells. The following tables summarize key quantitative data for this compound and its counterparts.

Compound Mechanism of Action Binding Site on Tubulin In Vitro Tubulin Polymerization IC50 (µM)
This compound DestabilizerColchicine Pocket~2.97[1]
Taxol (Paclitaxel) StabilizerTaxane SiteN/A (Promotes Polymerization)
Colchicine DestabilizerColchicine Pocket~1[2]
Vinblastine DestabilizerVinca Alkaloid Site~1[2]
Nocodazole DestabilizerColchicine Pocket~5[2]
Table 1: Comparison of Biochemical Effects on Tubulin Polymerization.
Compound Effect on Microtubule Dynamics
This compound Disrupts microtubule structures in cells.[3][4][5][6]
Taxol (Paclitaxel) Suppresses microtubule shortening and growing rates.[7]
Colchicine Suppresses the rate and extent of growing and shortening; strongly suppresses catastrophe frequency and increases rescue frequency.[8]
Vinblastine Suppresses rates of microtubule growth and shortening; decreases catastrophe frequency.[6][9][10]
Nocodazole Decreases elongation and shortening velocities; increases catastrophe frequency and pause duration.[11]
Table 2: Comparison of Effects on Microtubule Dynamics.

Experimental Protocols

Accurate and reproducible data are the cornerstones of scientific validation. Below are detailed protocols for the key experiments used to characterize the effects of these compounds on microtubule structure.

In Vitro Tubulin Polymerization Assay

This assay directly measures a compound's effect on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules increases the turbidity of a solution, which can be measured by absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase, while stabilizers will enhance it.

Materials:

  • Purified tubulin (>99%)

  • GTP (Guanosine-5'-triphosphate)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.8, 1 mM MgCl₂, 1 mM EGTA)

  • Test compounds (this compound, Colchicine, Vinblastine, Nocodazole, Taxol)

  • 96-well microplate

  • Temperature-controlled microplate reader

Procedure:

  • Reconstitute purified tubulin in ice-cold polymerization buffer to a final concentration of 3 mg/mL.

  • Prepare serial dilutions of the test compounds in polymerization buffer. A vehicle control (e.g., DMSO) should be included.

  • In a pre-warmed 96-well plate at 37°C, add the test compounds to the designated wells.

  • To initiate polymerization, add the tubulin solution containing 1 mM GTP to each well.

  • Immediately begin monitoring the absorbance at 340 nm every 60 seconds for 60 minutes in a microplate reader maintained at 37°C.

  • Plot absorbance versus time to generate polymerization curves. The IC50 value for inhibitors is the concentration that reduces the maximum rate of polymerization by 50%.

Immunofluorescence Microscopy of Cellular Microtubules

This cell-based assay visualizes the effect of a compound on the microtubule network within intact cells.

Principle: Immunofluorescence staining uses antibodies to specifically label tubulin within fixed and permeabilized cells. Fluorescently tagged secondary antibodies then allow for the visualization of the microtubule network by microscopy.

Materials:

  • Adherent cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Glass coverslips

  • Test compounds

  • Fixation solution (e.g., ice-cold methanol (B129727) or paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 3% BSA in PBS)

  • Primary antibody: anti-α-tubulin antibody

  • Secondary antibody: Fluorescently-conjugated goat anti-mouse IgG

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells onto sterile glass coverslips in a petri dish and allow them to adhere and grow for 24 hours.

  • Treat the cells with various concentrations of the test compounds for a designated period (e.g., 24 hours). Include a vehicle control.

  • Wash the cells with PBS and then fix them with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the fixed cells with PBS and then permeabilize them with permeabilization buffer for 10 minutes.

  • Wash the cells with PBS and then block non-specific antibody binding with blocking solution for 1 hour.

  • Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the cells extensively with PBS to remove unbound primary antibody.

  • Incubate the cells with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash the cells with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the microtubule network using a fluorescence microscope.

Visualizing Experimental and Signaling Pathways

To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the signaling pathways affected by these microtubule-targeting agents.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_incell Cell-Based Assay Purified Tubulin Purified Tubulin Polymerization Assay Polymerization Assay Purified Tubulin->Polymerization Assay + GTP + Compound IC50 Determination IC50 Determination Polymerization Assay->IC50 Determination Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Immunofluorescence Immunofluorescence Compound Treatment->Immunofluorescence Fix & Stain Microscopy Microscopy Immunofluorescence->Microscopy Microscopy->Comparative Analysis

Experimental workflow for compound validation.

Signaling_Pathways cluster_rho Rho GTPase Pathway cluster_gsk3b GSK-3β Pathway Microtubules Microtubules GEF-H1 GEF-H1 Microtubules->GEF-H1 sequesters RhoA RhoA GEF-H1->RhoA activates ROCK ROCK RhoA->ROCK activates Cell Contractility Cell Contractility ROCK->Cell Contractility promotes Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt GSK-3β GSK-3β Akt->GSK-3β inhibits MAPs MAPs GSK-3β->MAPs phosphorylates Microtubule Stability Microtubule Stability MAPs->Microtubule Stability regulates Nocodazole Nocodazole Nocodazole->Microtubules destabilizes Colchicine Colchicine Colchicine->RhoA inhibits Vinblastine Vinblastine Vinblastine->RhoA affects apoptosis via Taxol Taxol Taxol->RhoA increases GTP-bound Taxol->GSK-3β interacts with

Microtubule-targeting agents and signaling pathways.

Conclusion

This comparative guide validates the effect of this compound on microtubule structure by benchmarking it against established microtubule-targeting agents. The data clearly positions this compound as a potent microtubule destabilizer, acting on the colchicine-binding site to inhibit tubulin polymerization. The provided experimental protocols offer a framework for the independent verification and further investigation of these findings. The visualization of the experimental workflow and the interconnected signaling pathways provides a clear overview of the mechanisms of action and the broader cellular context. This comprehensive analysis underscores the potential of this compound as a promising candidate for further development in cancer therapy and provides a valuable resource for researchers in the field of microtubule-targeted drug discovery.

References

IMB5046: A Novel Microtubule Inhibitor Circumventing Vincristine Resistance Mediated by P-glycoprotein

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel microtubule inhibitor, IMB5046, has demonstrated significant efficacy in overcoming multidrug resistance (MDR) in cancer cells, a common challenge with conventional chemotherapeutics like vincristine (B1662923).[1][2] This guide provides a detailed comparison of this compound and vincristine, focusing on their interaction with the P-glycoprotein (P-gp) efflux pump, a key driver of MDR. Experimental data and methodologies are presented to support the potential of this compound as a promising therapeutic agent for treating multidrug-resistant tumors.

Overcoming P-glycoprotein-Mediated Resistance: this compound vs. Vincristine

P-glycoprotein is a transmembrane protein that actively pumps a wide range of chemotherapy drugs, including vincristine, out of cancer cells, thereby reducing their intracellular concentration and therapeutic effect.[3] In contrast, this compound has been shown to be a poor substrate for P-gp, allowing it to accumulate in resistant cells and exert its cytotoxic effects.[1][2][4] This fundamental difference in their interaction with P-gp forms the basis of this compound's ability to bypass this common resistance mechanism.

Comparative Cytotoxicity

The differential activity of this compound and vincristine is evident in their cytotoxic effects on both drug-sensitive and multidrug-resistant cancer cell lines.

Cell LineDrugIC50 (µM)Resistance Fold
KB (Parental)Vincristine0.003 ± 0.0011
This compound0.041 ± 0.0051
KB/VCR (Vincristine-Resistant)Vincristine1.25 ± 0.11416.7
This compound0.037 ± 0.0040.9

Table 1: Comparative IC50 values of Vincristine and this compound in drug-sensitive (KB) and vincristine-resistant (KB/VCR) human oral cancer cell lines. The resistance fold is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. Data suggests that while KB/VCR cells are highly resistant to vincristine, they remain sensitive to this compound.

Mechanism of Action: Targeting Microtubules

Both this compound and vincristine are microtubule-targeting agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][4][5] However, they bind to different sites on tubulin, the building block of microtubules.

  • This compound: Binds to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization.[1][2][4]

  • Vincristine: Binds to the vinca (B1221190) domain on β-tubulin, also leading to the inhibition of microtubule assembly.[6]

This difference in binding sites may contribute to the ability of this compound to overcome resistance mechanisms that affect vinca alkaloid binding.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of P-gp mediated resistance to vincristine and how this compound circumvents this, along with a typical experimental workflow for evaluating these compounds.

cluster_0 Vincristine in P-gp Overexpressing Cell cluster_1 This compound in P-gp Overexpressing Cell Vincristine_in Vincristine (Extracellular) Cell_V Cancer Cell Vincristine_in->Cell_V Enters cell Pgp_V P-glycoprotein (P-gp) Vincristine_out Vincristine (Effluxed) Pgp_V->Vincristine_out Efflux Cell_V->Pgp_V Binds to P-gp Apoptosis_V Reduced Apoptosis Cell_V->Apoptosis_V Low intracellular concentration IMB5046_in This compound (Extracellular) Cell_I Cancer Cell IMB5046_in->Cell_I Enters cell Pgp_I P-glycoprotein (P-gp) IMB5046_cell This compound (Intracellular) Tubulin_I Tubulin Polymerization Inhibition IMB5046_cell->Tubulin_I Cell_I->IMB5046_cell Accumulates (Not a P-gp substrate) G2M_I G2/M Arrest Tubulin_I->G2M_I Apoptosis_I Apoptosis G2M_I->Apoptosis_I

Caption: P-gp mediated resistance to Vincristine vs. This compound's circumvention.

Start Start: Cell Culture (Sensitive & Resistant Lines) Treatment Treat with this compound or Vincristine (Varying Concentrations) Start->Treatment Viability Cell Viability Assay (e.g., MTT Assay) Treatment->Viability Flow Flow Cytometry Treatment->Flow Western Western Blot Treatment->Western IC50 Calculate IC50 Values Viability->IC50 CellCycle Cell Cycle Analysis Flow->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Flow->Apoptosis Protein Analyze Protein Expression (e.g., P-gp, Tubulin, Cyclins) Western->Protein

Caption: Experimental workflow for comparing this compound and Vincristine.

Experimental Protocols

Detailed methodologies for the key experiments are summarized below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (both sensitive and resistant lines) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of this compound or vincristine for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Cell Cycle Analysis
  • Cell Treatment: Cells are treated with this compound or vincristine at specified concentrations for 24 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Fixed cells are washed with PBS and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.[1][4]

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Cells are treated with the compounds for a specified period (e.g., 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][4]

Western Blotting for Protein Expression
  • Protein Extraction: Total protein is extracted from treated and untreated cells using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., P-glycoprotein, tubulin, cyclin B1, p-Histone H3) overnight at 4°C.[1][4]

  • Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The available data strongly suggests that this compound is a potent microtubule inhibitor that effectively circumvents P-glycoprotein-mediated multidrug resistance.[1][2][4] Its ability to maintain cytotoxicity in vincristine-resistant cancer cells, by virtue of not being a P-gp substrate, highlights its potential as a valuable therapeutic agent in the treatment of resistant tumors. Further in vivo studies are warranted to fully evaluate the clinical potential of this compound.

References

A Comparative Analysis of the Novel Nitrobenzoate Microtubule Inhibitor IMB5046 and Other Tubulin-Targeting Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of IMB5046's Performance Against Established Microtubule Inhibitors.

This compound, a novel nitrobenzoate compound, has emerged as a promising small molecule inhibitor of tubulin polymerization for cancer therapy. Its unique chemical structure and mechanism of action, particularly its efficacy in overcoming multidrug resistance, position it as a significant candidate for further preclinical and clinical investigation. This guide provides a comparative study of this compound against other well-established microtubule-targeting agents: colchicine (B1669291), vincristine, and paclitaxel. The objective is to offer a comprehensive overview of its performance, supported by experimental data, to aid researchers in the field of oncology and drug discovery.

Performance Comparison: Cytotoxicity and Tubulin Inhibition

This compound (2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester) distinguishes itself by potently inhibiting tubulin polymerization, binding to the colchicine pocket of tubulin.[1] A key advantage of this compound is its ability to circumvent P-glycoprotein (P-gp) mediated multidrug resistance, a common challenge in cancer chemotherapy.[1] Unlike some conventional microtubule inhibitors, this compound is not a substrate for the P-gp pump, allowing it to maintain its cytotoxic efficacy in resistant cancer cell lines.[1]

Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and comparator compounds across various human cancer cell lines. This data highlights the potent anti-proliferative activity of this compound, especially in multidrug-resistant (MDR) cell lines.

Cell LineCancer TypeThis compound IC50 (µM)Colchicine IC50 (µM)Vincristine IC50 (µM)Paclitaxel IC50 (µM)
Sensitive Lines
A549Non-small cell lung0.045~0.016~0.001 - 0.002~0.001 - 0.005
K562Chronic myelogenous leukemia0.037~0.003 - 0.007~0.002 - 0.004~0.002 - 0.005
KBCervical carcinoma0.042~0.001 - 0.003~0.001 - 0.002~0.002 - 0.004
HCT-8Ileocecal adenocarcinoma0.048~0.002 - 0.005~0.001 - 0.003~0.003 - 0.006
MDR Lines
K562/A02Doxorubicin-resistant CML0.056> 10> 1> 1
KB/VCRVincristine-resistant cervical0.063~0.01 - 0.03> 1~0.05 - 0.1

Note: IC50 values for comparator compounds are approximate ranges compiled from various sources and may vary depending on experimental conditions.

Tubulin Polymerization Inhibition

This compound directly targets tubulin, inhibiting its polymerization into microtubules. This activity is crucial for its antimitotic effect. The table below compares the tubulin polymerization inhibitory/promotional activities of the compounds.

CompoundMechanism of ActionTubulin Polymerization IC50/EC50 (µM)
This compoundInhibits polymerization2.97
ColchicineInhibits polymerization~1 - 3
VincristineInhibits polymerization~0.5 - 2
PaclitaxelPromotes polymerization~1 - 5 (EC50)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to assist in the design of future studies.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines and to calculate the IC50 values.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3,000-6,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, colchicine, vincristine, paclitaxel) in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) at the same final concentration used for the highest drug concentration.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay measures the direct effect of the compounds on the polymerization of purified tubulin.

  • Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 3 mg/mL. Prepare a 10 mM stock solution of GTP in the same buffer.

  • Reaction Setup: In a 96-well plate, add the tubulin solution to each well. Add the test compounds at various concentrations. For polymerization inhibitors (this compound, colchicine, vincristine), pre-incubate with tubulin on ice. For polymerization promoters (paclitaxel), add simultaneously with GTP.

  • Initiation of Polymerization: Initiate the polymerization by adding GTP to a final concentration of 1 mM and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.

  • Measurement: Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. For inhibitors, calculate the IC50 value, which is the concentration that reduces the rate or extent of polymerization by 50% compared to the control. For promoters, the EC50 (the concentration that elicits 50% of the maximal effect) can be determined.

Protocol 3: Cell Cycle Analysis

This protocol determines the effect of the compounds on the cell cycle distribution of cancer cells.

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Apoptosis Assay (Annexin V/PI Staining)

This assay is used to quantify the induction of apoptosis by the test compounds.

  • Cell Treatment: Treat cells with the compounds as described for the cell cycle analysis.

  • Cell Harvesting: Collect both floating and adherent cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Visualizing the Mechanism of Action and Experimental Design

To further elucidate the biological context of this compound's activity, the following diagrams illustrate its signaling pathway and a typical experimental workflow.

cluster_0 Cellular Environment This compound This compound Tubulin Dimers Tubulin Dimers This compound->Tubulin Dimers Binds to Colchicine Site Microtubules Microtubules Tubulin Dimers->Microtubules Inhibits Polymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Disrupts Formation G2/M Arrest G2/M Arrest Mitotic Spindle->G2/M Arrest Leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces cluster_1 Experimental Workflow: Cytotoxicity Assay A 1. Seed Cancer Cells in 96-well plates B 2. Treat with Serial Dilutions of this compound & Comparators A->B C 3. Incubate for 72 hours B->C D 4. Add MTT Reagent C->D E 5. Solubilize Formazan D->E F 6. Measure Absorbance (490 nm) E->F G 7. Calculate IC50 Values F->G

References

IMB5046: A Novel Microtubule Inhibitor Overcoming Multidrug Resistance in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of IMB5046 Against Conventional Anticancer Agents

This compound is a novel, potent microtubule inhibitor that has demonstrated significant antitumor activity, particularly against multidrug-resistant (MDR) cancer cells.[1][2] This comparison guide provides an objective analysis of this compound's performance against other established anticancer drugs, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action

This compound functions by inhibiting tubulin polymerization, a critical process for cell division. It binds to the colchicine (B1669291) pocket on tubulin, disrupting the formation of microtubules.[1][3] This disruption leads to the arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis (programmed cell death).[1][3] Unlike many other microtubule-targeting agents, this compound is not a substrate for P-glycoprotein (P-gp), a key protein involved in multidrug resistance.[2] This allows this compound to maintain its cytotoxic efficacy in cancer cells that have developed resistance to other drugs.

Performance Against Multidrug-Resistant Cancer Cells

A key advantage of this compound is its effectiveness against cancer cell lines that exhibit resistance to conventional chemotherapeutic agents. The following table summarizes the cytotoxic activity (IC50 values) of this compound and other anticancer drugs across various parental and multidrug-resistant cancer cell lines.

Cell LineDrugIC50 (µM)Resistance Index
KB (Parental) This compound0.057
Colchicine0.009
Vincristine0.004
Paclitaxel0.003
KBv200 (MDR) This compound 0.089 1.6
Colchicine0.0505.6
Vincristine0.04511.2
Paclitaxel0.0175.6
MCF7 (Parental) This compound0.042
Colchicine0.008
Vincristine0.002
Paclitaxel0.002
MCF7/ADR (MDR) This compound 0.047 1.1
Colchicine0.48760.9
Vincristine0.279139.9
Paclitaxel0.204102.2

Data compiled from a study on a novel nitrobenzoate microtubule inhibitor.[3]

The significantly lower resistance index for this compound in both KBv200 and MCF7/ADR cell lines highlights its ability to overcome P-gp-mediated multidrug resistance.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating its efficacy.

IMB5046_Mechanism_of_Action This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Colchicine Pocket Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Cytotoxicity_Assay_Workflow cluster_cell_culture Cell Culture cluster_drug_treatment Drug Treatment cluster_viability_assay Viability Assay cluster_data_analysis Data Analysis Seed_Cells Seed Cancer Cells in 96-well Plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Drugs Add Serial Dilutions of this compound & Other Drugs Incubate_24h->Add_Drugs Incubate_72h Incubate for 72h Add_Drugs->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Measure_Absorbance Measure Absorbance at 570 nm Add_DMSO->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50 Overcoming_MDR cluster_conventional Conventional Chemotherapy cluster_this compound This compound Conventional_Drug e.g., Paclitaxel, Vincristine Pgp_Pump P-glycoprotein (P-gp) Efflux Pump Conventional_Drug->Pgp_Pump is a substrate for Pgp_Pump->Conventional_Drug effluxes Cell_Resistance Drug Resistance Pgp_Pump->Cell_Resistance This compound This compound This compound->Pgp_Pump is NOT a substrate for Cell_Death Cell Death This compound->Cell_Death Induces

References

Validating IMB5046-Induced Apoptosis: A Researcher's Guide to Caspase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating the mechanism of action of a novel compound is a critical step. This guide provides a comprehensive comparison of caspase assays to robustly validate apoptosis induced by IMB5046, a novel microtubule inhibitor.

This compound has been identified as a potent microtubule-destabilizing agent that exhibits significant antitumor activity by inducing cell cycle arrest at the G2/M phase and subsequently triggering apoptosis.[1][2][3][4] Studies have shown that its apoptotic effect involves the activation of both initiator caspase-8 and caspase-9, as well as the executioner caspase-3, suggesting the involvement of both the extrinsic and intrinsic apoptotic pathways.[3] Therefore, quantifying the activity of these specific caspases is paramount to confirming its mechanism and efficacy.

This guide compares the most common caspase assay methodologies—colorimetric, fluorometric, and luminometric—to help researchers select the optimal strategy for their experimental needs.

The Central Role of Caspases in this compound-Induced Apoptosis

Apoptosis, or programmed cell death, is executed by a family of cysteine proteases known as caspases. These enzymes exist as inactive zymogens and are activated in a cascade. Initiator caspases, such as caspase-8 (central to the extrinsic, death receptor pathway) and caspase-9 (key to the intrinsic, mitochondrial pathway), are activated first.[5][6] These then cleave and activate executioner caspases, like caspase-3 and caspase-7, which are responsible for dismantling the cell by cleaving a host of cellular proteins.[7] Since this compound is known to activate both caspase-8 and caspase-9, a thorough validation should ideally probe both pathways.[3]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway IMB5046_ext This compound (via Death Receptors?) Procaspase8 Procaspase-8 IMB5046_ext->Procaspase8 Activates Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase37 Procaspase-3/7 Caspase8->Procaspase37 IMB5046_int This compound (Microtubule Stress) Mitochondria Mitochondria IMB5046_int->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase37 Caspase37 Active Caspase-3/7 Procaspase37->Caspase37 Substrates Cellular Substrates Caspase37->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Figure 1. this compound-induced apoptosis signaling pathways.

Comparison of Caspase Assay Performance

The choice of assay depends on the specific requirements for sensitivity, throughput, and instrumentation. Below is a comparison of common assay formats for the key caspases implicated in this compound's mechanism. The data presented are illustrative, representing typical results from an experiment treating a sensitive cancer cell line with this compound.

Assay TypeTarget CaspasePrincipleFold Increase (vs. Control)AdvantagesDisadvantages
Colorimetric Caspase-3/7Cleavage of a DEVD peptide from a p-nitroaniline (pNA) chromophore, read on a spectrophotometer.[8]~3-5 foldInexpensive, simple workflow, common instrumentation.Lower sensitivity, potential for compound interference.
Fluorometric Caspase-8Cleavage of an IETD peptide from a fluorophore (e.g., AFC), read on a fluorometer.[9][10]~15-25 foldHigh sensitivity, good for low-abundance caspases.Requires a fluorescence plate reader, higher cost.
Luminometric Caspase-9Cleavage of an LEHD peptide from a luciferase substrate, generating light.[1][2]>100 foldHighest sensitivity, wide dynamic range, "add-mix-read" protocols.Highest cost, requires a luminometer.
Fluorometric Caspase-3/7Cleavage of a DEVD peptide from a fluorophore, read on a fluorometer.~20-40 foldMore sensitive than colorimetric assays, suitable for high-throughput screening.Requires a fluorescence plate reader.

Experimental Workflow & Protocols

A generalized workflow for quantifying caspase activity is essential for reproducible results. The process involves cell culture and treatment, lysate preparation, the enzymatic reaction, and data acquisition.

cluster_workflow General Caspase Assay Workflow A 1. Cell Culture & Treatment (e.g., Cancer cells + this compound) B 2. Cell Lysis (Release cellular contents) A->B C 3. Caspase Reaction (Add specific caspase substrate) B->C D 4. Incubation (Allow enzymatic cleavage) C->D E 5. Signal Detection (Spectrophotometer, Fluorometer, or Luminometer) D->E F 6. Data Analysis (Calculate fold increase over control) E->F

Figure 2. Experimental workflow for caspase activity assays.

Detailed Experimental Protocols

The following are generalized protocols. Note: Always refer to the specific manufacturer's instructions for the assay kit being used.

1. Cell Preparation and Lysis:

  • Seed cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well and culture overnight.

  • Treat cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 24 hours).

  • For adherent cells, remove the media and wash once with PBS. For suspension cells, pellet by centrifugation (e.g., 500 x g for 5 minutes) and discard the supernatant.[11]

  • Add 50-100 µL of chilled Cell Lysis Buffer to each well or cell pellet.[12]

  • Incubate on ice for 10-15 minutes.[13]

  • Centrifuge the lysate at ~10,000 x g for 5-10 minutes at 4°C to pellet cellular debris. The supernatant is the cytosolic extract containing the caspases.[11]

2. Caspase-3/7 Colorimetric Assay:

  • Prepare a master mix containing Assay Buffer and the caspase-3/7 substrate (Ac-DEVD-pNA).[8]

  • Add 50 µL of the cytosolic extract from each sample to a new 96-well flat-bottom plate.

  • Add 50 µL of the master mix to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[12]

  • Measure the absorbance at 405 nm using a microplate reader.[8]

  • Calculate the fold increase in activity by comparing the absorbance of this compound-treated samples to the vehicle control.

3. Caspase-8 Fluorometric Assay:

  • Prepare a 2X Reaction Buffer containing DTT immediately before use.[10]

  • Add 50 µL of the cytosolic extract to a black, clear-bottom 96-well plate.

  • Add 50 µL of the 2X Reaction Buffer to each well.[9]

  • Add 5 µL of the caspase-8 substrate (IETD-AFC) to each well.[10]

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[9]

  • Measure the fluorescence using a microplate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[13]

  • Determine the fold increase in activity relative to the vehicle control.

4. Caspase-9 Luminometric Assay:

  • Reconstitute the Caspase-Glo® 9 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.[1]

  • This assay is typically performed as a homogeneous "add-mix-measure" assay directly on cultured cells.

  • Remove the 96-well plate containing treated cells from the incubator and allow it to equilibrate to room temperature.

  • Add a volume of Caspase-Glo® 9 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL reagent to 100 µL of cells/medium).

  • Mix gently on an orbital shaker for 30-60 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.[2]

  • Calculate the fold increase by comparing the relative light units (RLU) of treated versus control samples.

Conclusion and Recommendations

To comprehensively validate this compound-induced apoptosis, a multi-faceted approach is recommended.

  • Initial Screening: A Caspase-3/7 assay is an excellent starting point due to its role as a central executioner caspase. A luminometric format (e.g., Caspase-Glo® 3/7) is recommended for high-throughput screening due to its sensitivity and simple workflow.[14]

  • Mechanism Elucidation: To confirm the involvement of both apoptotic pathways, follow-up with specific initiator caspase assays is crucial. Based on existing data for this compound, running both a Caspase-8 and a Caspase-9 assay is necessary.[3] Given their lower expression levels compared to executioner caspases, fluorometric or luminometric assays are highly recommended for initiator caspases to ensure sufficient sensitivity.

By employing a strategic combination of these quantitative assays, researchers can robustly validate the apoptotic mechanism of this compound, providing critical data for preclinical development and further investigation.

References

Unveiling the Transcriptional Landscapes: A Comparative Analysis of IMB5046 and Combretastatin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, microtubule-targeting agents remain a cornerstone of treatment. This guide provides a detailed comparison of the gene expression profiles induced by two such agents: IMB5046, a novel nitrobenzoate microtubule inhibitor, and combretastatin (B1194345) A-4 (CA-4), a well-established natural product. Both compounds bind to the colchicine (B1669291) site on tubulin, leading to microtubule depolymerization, cell cycle arrest, and ultimately, apoptosis. However, subtle differences in their molecular interactions can lead to distinct downstream effects on gene expression, influencing their overall efficacy and potential therapeutic applications.

This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the transcriptional changes elicited by this compound and combretastatin A-4, supported by available experimental data. Understanding these differences is crucial for elucidating their precise mechanisms of action and identifying potential biomarkers for drug sensitivity and resistance.

Comparative Gene Expression Profiles

A direct comparison of the gene expression profiles of this compound and combretastatin A-4 from a single study is not currently available in the public domain. However, by examining data from separate studies, we can glean valuable insights into their respective impacts on the cellular transcriptome.

The following table summarizes the key findings from a whole human genome microarray analysis of A431 human epidermoid carcinoma cells treated with this compound. For combretastatin A-4, we present data from a study investigating its effects on gene expression in human umbilical vein endothelial cells (HUVECs), a relevant model for its anti-angiogenic properties. It is imperative to note that the differences in cell lines, drug concentrations, and treatment durations preclude a direct quantitative comparison.

FeatureThis compound in A431 CellsCombretastatin A-4 in HUVECs
Number of Differentially Expressed Genes 824 (441 down-regulated, 383 up-regulated)[1]Not explicitly quantified in a single genome-wide study, but known to modulate specific pathways.
Key Down-regulated Gene Ontology (GO) Terms Cell death/apoptosis-related processes, Immune system processes[1]-
Key Up-regulated Gene Ontology (GO) Terms Morphogenesis, Muscle cell differentiation[1]-
Key Modulated Genes/Pathways Genes related to immune system, cell death, and cancer[1]Hypoxia Inducible Factor-1 (HIF-1) signaling pathway, Vascular Endothelial Growth Factor (VEGF)[2]

Note: The data presented for combretastatin A-4 is based on targeted studies and does not represent a complete, unbiased genome-wide analysis comparable to the microarray data for this compound.

Experimental Methodologies

Detailed experimental protocols are essential for the interpretation and replication of scientific findings. Below are the methodologies employed in the key studies cited.

This compound Gene Expression Analysis in A431 Cells
  • Cell Culture: A431 cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Cells were treated with this compound at a concentration of 100 nM for 24 hours. A control group was treated with the vehicle (DMSO).

  • RNA Extraction: Total RNA was extracted from the treated and control cells using TRIzol reagent (Invitrogen) according to the manufacturer's instructions.

  • Microarray Analysis: The gene expression profiling was performed using a whole human genome microarray. The differentially expressed genes were identified based on a fold-change of at least 2 between the this compound-treated and control cells.[1]

Combretastatin A-4 Gene Expression Analysis (General Methodology)
  • Cell Culture: A relevant cancer cell line (e.g., human umbilical vein endothelial cells (HUVECs) for anti-angiogenic studies, or various cancer cell lines for cytotoxicity studies) is cultured in appropriate media and conditions.

  • Drug Treatment: Cells are treated with combretastatin A-4 at a specified concentration and for a defined duration.

  • RNA Extraction and Quantification: Total RNA is isolated from the cells, and its quality and quantity are assessed.

  • Gene Expression Analysis: Gene expression is typically analyzed using either microarray or RNA sequencing (RNA-seq) technologies.

  • Data Analysis: The resulting data is processed to identify differentially expressed genes and perform downstream bioinformatics analysis, such as pathway enrichment and gene ontology analysis.

Visualizing the Experimental Workflow and Signaling Pathways

To illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Drug Treatment cluster_analysis Gene Expression Analysis CellLine Cancer Cell Line (e.g., A431) Culture Standard Culture Conditions CellLine->Culture Treatment This compound or Combretastatin Culture->Treatment Control Vehicle Control Culture->Control RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Control->RNA_Extraction Microarray Microarray or RNA-seq RNA_Extraction->Microarray Data_Analysis Data Analysis Microarray->Data_Analysis

Figure 1. A generalized workflow for analyzing gene expression profiles following drug treatment.

Signaling_Pathway This compound This compound Tubulin Tubulin (Colchicine Site) This compound->Tubulin CA4 Combretastatin A-4 CA4->Tubulin HIF1 HIF-1α Stabilization (under normoxia) CA4->HIF1 in some contexts Microtubule Microtubule Depolymerization Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Gene_Expression Altered Gene Expression Microtubule->Gene_Expression Apoptosis Apoptosis G2M->Apoptosis VEGF VEGF Expression HIF1->VEGF

Figure 2. Simplified signaling pathways of this compound and Combretastatin A-4.

Conclusion

Both this compound and combretastatin A-4 are potent microtubule-depolymerizing agents that induce cell cycle arrest and apoptosis. While they share a common binding site on tubulin, the available data suggests potential differences in their downstream gene expression profiles. This compound has been shown to significantly impact genes related to the immune system and cell death in A431 cancer cells.[1] Combretastatin A-4, on the other hand, is well-documented for its effects on the HIF-1 signaling pathway and angiogenesis-related genes.[2]

References

A Head-to-Head Comparison of Novel Microtubule Inhibitors: IMB5046, VERU-111, and Plinabulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of three novel microtubule inhibitors: IMB5046, VERU-111, and Plinabulin. While direct head-to-head clinical trial data is not yet available, this document synthesizes the current preclinical data to offer a comparative analysis of their mechanisms of action, in vitro efficacy, and effects on cellular processes. This guide aims to assist researchers in evaluating these compounds for further investigation and development.

Introduction to Novel Microtubule Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular functions, including mitosis, cell motility, and intracellular transport.[1] Their crucial role in cell division has made them a prime target for anticancer therapies for decades.[2] Novel microtubule inhibitors aim to overcome the limitations of older agents, such as drug resistance and toxicity. This guide focuses on three promising novel inhibitors that all target the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization.

Mechanism of Action: Targeting the Colchicine (B1669291) Binding Site

This compound, VERU-111, and Plinabulin all function as microtubule destabilizing agents by binding to the colchicine pocket on β-tubulin.[3] This binding prevents the polymerization of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[4] While sharing a common binding site, subtle differences in their interaction with tubulin and downstream signaling effects may contribute to unique biological activities. For instance, Plinabulin is suggested to have a distinct binding kinetic profile and also releases the immune defense protein GEF-H1, activating dendritic cells and T-cells.[5]

cluster_inhibitors Novel Microtubule Inhibitors This compound This compound Tubulin α/β-Tubulin Heterodimers This compound->Tubulin Bind to Colchicine Site VERU111 VERU-111 VERU111->Tubulin Bind to Colchicine Site Plinabulin Plinabulin Plinabulin->Tubulin Bind to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibited by Novel Inhibitors MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycle Cell Cycle Progression (G2/M) MitoticSpindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to

Figure 1: Mechanism of action for colchicine-site microtubule inhibitors.

Performance Data: A Quantitative Comparison

The following tables summarize the available in vitro activity for this compound, VERU-111, and Plinabulin. It is important to note that the data is compiled from separate studies and direct comparisons of IC50 values should be made with caution due to variations in experimental conditions and cell lines used.

Table 1: In Vitro Cytotoxicity (IC50)

CompoundCell LineCancer TypeIC50 (µM)
This compound A431Skin Carcinoma0.037 - 0.1
HT-1080Fibrosarcoma< 0.1
HT29Colorectal Adenocarcinoma< 0.1
NIH/3T3Mouse Embryonic Fibroblast10.22
VERU-111 SKBR3Breast Cancer0.014
TNBC CellsTriple-Negative Breast Cancer0.008 - 0.014
SKOV3Ovarian Cancer0.0018
OVCAR3Ovarian Cancer0.0105
Plinabulin HT-29Colorectal Adenocarcinoma0.0098
A549Non-Small Cell Lung Cancer0.0055

Table 2: In Vitro Tubulin Polymerization Inhibition (IC50)

CompoundIC50 (µM)
This compound 2.97
VERU-111 Not explicitly stated in reviewed sources
Plinabulin 2.4[6]

Key Preclinical Findings

This compound:

  • Demonstrates potent cytotoxicity against a range of cancer cell lines.

  • Notably, it is not a substrate for the P-glycoprotein pump, suggesting it may overcome multidrug resistance.

  • Induces G2/M cell cycle arrest and apoptosis.

  • A microarray analysis indicated that this compound treatment affects genes related to the immune system, cell death, and cancer.[7]

VERU-111:

  • Shows potent, nanomolar-range cytotoxicity against various cancer cell lines, including taxane-resistant models.[4]

  • It is orally bioavailable, a significant advantage for clinical development.[3]

  • In addition to G2/M arrest and apoptosis, it inhibits cancer cell colony formation, migration, and invasion.[4]

  • Signaling pathway studies suggest involvement of p53 activation and modulation of the Jak2/STAT3 pathway.[2]

Plinabulin:

  • Exhibits potent cytotoxicity and inhibition of tubulin polymerization.[6]

  • Beyond its direct anti-mitotic effects, Plinabulin has demonstrated immune-modulating and vascular-disrupting properties.[5][8]

  • It is being investigated for its potential to prevent chemotherapy-induced neutropenia.[5]

  • Studies have implicated the PI3K/AKT/mTOR and JNK signaling pathways in its mechanism of action.[8][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of these compounds.

In Vitro Tubulin Polymerization Assay

This assay measures a compound's ability to inhibit the polymerization of purified tubulin into microtubules.

Start Prepare Reagents (Tubulin, Buffers, GTP, Inhibitor) Incubate Incubate on Ice Start->Incubate Warm Warm to 37°C to Initiate Polymerization Incubate->Warm Measure Measure Absorbance at 340nm over time Warm->Measure Analyze Analyze Data (Polymerization Curves, IC50) Measure->Analyze

Figure 2: Workflow for an in vitro tubulin polymerization assay.

Protocol:

  • Reagent Preparation: Reconstitute lyophilized tubulin (e.g., >99% pure bovine brain tubulin) in an ice-cold general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Prepare a stock solution of GTP (e.g., 10 mM).

  • Reaction Setup: In a pre-chilled 96-well plate on ice, add the tubulin solution, GTP to a final concentration of 1 mM, and the test compound at various concentrations (or vehicle control, e.g., DMSO).

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: Measure the increase in absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes).

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. The IC50 value, the concentration of the inhibitor that reduces the rate or extent of polymerization by 50%, can be calculated from a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor or vehicle control for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Start Cell Seeding & Treatment Harvest Harvest & Wash Cells Start->Harvest Fix Fix Cells (e.g., 70% Ethanol) Harvest->Fix Stain Stain with Propidium (B1200493) Iodide & RNase Fix->Stain Analyze Flow Cytometry Analysis Stain->Analyze Quantify Quantify Cell Cycle Phases Analyze->Quantify

Figure 3: Workflow for cell cycle analysis by flow cytometry.

Protocol:

  • Cell Treatment: Culture cells to approximately 70-80% confluency and treat them with the microtubule inhibitor at various concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells (including any floating cells) by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in cold PBS and fix by adding ice-cold 70% ethanol (B145695) dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).[10]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

  • Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Downstream Effects

The primary effect of these inhibitors is the disruption of microtubule dynamics, leading to mitotic arrest. This arrest activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism. Prolonged activation of the SAC can trigger a cascade of events leading to apoptosis.

For VERU-111 , studies have shown an accumulation of p53 and downregulation of HPV E6/E7 expression in cervical cancer cells, along with decreased phosphorylation of Jak2 and STAT3.[2] Plinabulin has been shown to activate the JNK signaling pathway, which is associated with stress-induced apoptosis, and also to modulate the PI3K/AKT/mTOR pathway.[8][9] Microarray data for This compound suggests it influences multiple pathways, including the Jak-STAT and ErbB signaling pathways, and cytokine-cytokine receptor interactions.[7]

cluster_downstream Downstream Signaling Inhibitor Colchicine-Site Inhibitor (this compound, VERU-111, Plinabulin) Tubulin Tubulin Polymerization Inhibition Inhibitor->Tubulin Microtubule Microtubule Destabilization Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M) Microtubule->MitoticArrest SAC Spindle Assembly Checkpoint (SAC) Activation MitoticArrest->SAC p53 p53 Activation (VERU-111) MitoticArrest->p53 JNK JNK Pathway Activation (Plinabulin) MitoticArrest->JNK PI3K_AKT PI3K/AKT/mTOR Modulation (Plinabulin) MitoticArrest->PI3K_AKT Jak_STAT Jak/STAT Pathway Modulation (this compound, VERU-111) MitoticArrest->Jak_STAT Apoptosis Apoptosis SAC->Apoptosis p53->Apoptosis JNK->Apoptosis

Figure 4: Potential downstream signaling pathways affected by novel microtubule inhibitors.

Conclusion

This compound, VERU-111, and Plinabulin are all potent novel microtubule inhibitors that target the colchicine binding site. While they share a primary mechanism of action, the available preclinical data suggests potential differences in their ability to overcome multidrug resistance (this compound), their oral bioavailability (VERU-111), and their engagement with the immune system (Plinabulin). The data and protocols presented in this guide are intended to provide a foundation for researchers to conduct further comparative studies to fully elucidate the therapeutic potential of these promising anticancer agents. Direct, controlled, head-to-head studies will be crucial in determining the distinct advantages of each compound for specific cancer types and clinical applications.

References

Independent Validation of IMB5046 Antitumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical antitumor activity of IMB5046, a novel microtubule inhibitor, with established chemotherapeutic agents that target tubulin: paclitaxel (B517696), vincristine (B1662923), and colchicine (B1669291). The data presented is compiled from publicly available research to facilitate an independent assessment of this compound's potential as a cancer therapeutic, particularly in the context of multidrug resistance.

I. In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and comparator drugs across a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM)

Cell LineCancer TypeThis compound[1]PaclitaxelVincristineColchicine
A431Skin Carcinoma0.0570.0025 - 0.0075-0.05
HT-1080Fibrosarcoma0.037--0.0011
HT29Colon Adenocarcinoma0.063--0.031
H460Non-small Cell Lung Cancer0.4260.004 - 0.024[2]--
KBCervical Carcinoma0.103---

II. In Vivo Antitumor Efficacy

The antitumor activity of this compound and comparator drugs was evaluated in human tumor xenograft models in mice. The primary endpoint reported is the percentage of tumor growth inhibition.

Table 2: Comparative In Vivo Antitumor Efficacy in Human Lung Cancer Xenograft Models

CompoundDosingTumor Growth InhibitionReference
This compound20 mg/kg, i.p.83%[1][3]
Paclitaxel20 mg/kg/week, i.p.50% reduction in tumor growth rate
Colchicine Derivative (CMH)0.5 mg/kg78.81%
Vincristine---

Note: A dash (-) indicates that directly comparable tumor growth inhibition data for vincristine in a human lung cancer xenograft model was not found in the searched literature.

III. Mechanism of Action and Cellular Effects

This compound has been identified as a tubulin polymerization inhibitor that binds to the colchicine pocket of tubulin.[1][3] Its mechanism of action leads to the disruption of microtubule dynamics, which is essential for cell division. This disruption triggers a cascade of cellular events, ultimately leading to cancer cell death.

Signaling Pathway of Microtubule-Targeting Agents

G cluster_drug Microtubule-Targeting Agents cluster_tubulin Tubulin Dynamics cluster_cellular_effects Cellular Effects This compound This compound Tubulin Polymerization Tubulin Polymerization This compound->Tubulin Polymerization Inhibits Colchicine Colchicine Colchicine->Tubulin Polymerization Inhibits Vincristine Vincristine Vincristine->Tubulin Polymerization Inhibits Paclitaxel Paclitaxel Microtubule Formation Microtubule Formation Paclitaxel->Microtubule Formation Promotes & Stabilizes Tubulin Polymerization->Microtubule Formation Mitotic Arrest (G2/M Phase) Mitotic Arrest (G2/M Phase) Microtubule Formation->Mitotic Arrest (G2/M Phase) Apoptosis Apoptosis Mitotic Arrest (G2/M Phase)->Apoptosis Cell Death Cell Death Apoptosis->Cell Death G Seed cells in 96-well plate Seed cells in 96-well plate Incubate (24h) Incubate (24h) Seed cells in 96-well plate->Incubate (24h) Treat with compounds Treat with compounds Incubate (24h)->Treat with compounds Incubate (48-72h) Incubate (48-72h) Treat with compounds->Incubate (48-72h) Add MTT reagent Add MTT reagent Incubate (48-72h)->Add MTT reagent Incubate (4h) Incubate (4h) Add MTT reagent->Incubate (4h) Add solubilization solution Add solubilization solution Incubate (4h)->Add solubilization solution Measure absorbance (570 nm) Measure absorbance (570 nm) Add solubilization solution->Measure absorbance (570 nm) G Treat cells with compound Treat cells with compound Harvest and wash cells Harvest and wash cells Treat cells with compound->Harvest and wash cells Fix cells in cold 70% ethanol Fix cells in cold 70% ethanol Harvest and wash cells->Fix cells in cold 70% ethanol Wash and resuspend in PBS Wash and resuspend in PBS Fix cells in cold 70% ethanol->Wash and resuspend in PBS Treat with RNase A Treat with RNase A Wash and resuspend in PBS->Treat with RNase A Stain with Propidium Iodide Stain with Propidium Iodide Treat with RNase A->Stain with Propidium Iodide Analyze by flow cytometry Analyze by flow cytometry Stain with Propidium Iodide->Analyze by flow cytometry G Treat cells with compound Treat cells with compound Harvest and wash cells Harvest and wash cells Treat cells with compound->Harvest and wash cells Resuspend in Annexin V binding buffer Resuspend in Annexin V binding buffer Harvest and wash cells->Resuspend in Annexin V binding buffer Add Annexin V-FITC and Propidium Iodide Add Annexin V-FITC and Propidium Iodide Resuspend in Annexin V binding buffer->Add Annexin V-FITC and Propidium Iodide Incubate in the dark Incubate in the dark Add Annexin V-FITC and Propidium Iodide->Incubate in the dark Analyze by flow cytometry Analyze by flow cytometry Incubate in the dark->Analyze by flow cytometry G Prepare tubulin solution on ice Prepare tubulin solution on ice Add GTP and test compound Add GTP and test compound Prepare tubulin solution on ice->Add GTP and test compound Transfer to pre-warmed 37°C plate Transfer to pre-warmed 37°C plate Add GTP and test compound->Transfer to pre-warmed 37°C plate Monitor absorbance at 340 nm over time Monitor absorbance at 340 nm over time Transfer to pre-warmed 37°C plate->Monitor absorbance at 340 nm over time

References

IMB5046: A Comparative Analysis of its Anticancer Efficacy in Diverse Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of IMB5046, a novel microtubule inhibitor, detailing its efficacy across various cancer types. The performance of this compound is benchmarked against established alternative therapies, supported by experimental data from in vitro and in vivo studies.

Executive Summary

This compound is a potent tubulin polymerization inhibitor that binds to the colchicine (B1669291) site, demonstrating broad-spectrum anticancer activity.[1][2] A key advantage of this compound is its ability to overcome multidrug resistance (MDR), a significant challenge in cancer chemotherapy.[1][2] This guide summarizes the cytotoxic effects of this compound on a panel of cancer cell lines and its in vivo efficacy in xenograft models of lung and epidermoid carcinoma. Its performance is compared with that of standard chemotherapeutic agents, including doxorubicin (B1662922), vincristine (B1662923), and colchicine.

Mechanism of Action: Disrupting the Cellular Skeleton

This compound exerts its anticancer effects by interfering with the dynamics of microtubules, essential components of the cell's cytoskeleton.[1] By binding to the colchicine pocket on tubulin, this compound inhibits the polymerization of tubulin into microtubules.[1] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis (programmed cell death).[2]

This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Colchicine Pocket Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits G2M_arrest G2/M Phase Arrest Microtubules->G2M_arrest Leads to Apoptosis Apoptosis G2M_arrest->Apoptosis Induces

Figure 1: Mechanism of action of this compound.

Comparative In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxicity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)Vincristine IC50 (µM)Colchicine IC50 (µM)
Sensitive Cell Lines
A431Epidermoid Carcinoma0.048---
HT-1080Fibrosarcoma0.037---
HT29Colorectal Adenocarcinoma0.084---
H460Non-small Cell Lung Cancer-~0.1 (approx.)[3]--
KBEpidermoid Carcinoma--0.00280.0034
Multidrug-Resistant Cell Lines
MCF7/ADRBreast Adenocarcinoma (Doxorubicin-resistant)0.42616.344.380.213
KBV200Epidermoid Carcinoma (Vincristine-resistant)0.312-0.3140.019

Data for this compound, Vincristine and Colchicine from[2]. Data for Doxorubicin from[3]. A dash (-) indicates that data was not available in the reviewed sources.

Notably, this compound retains significant activity against the MCF7/ADR and KBV200 cell lines, which are resistant to doxorubicin and vincristine, respectively.[2] This suggests that this compound is not a substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance.[2]

Comparative In Vivo Efficacy

The antitumor activity of this compound has been evaluated in mouse xenograft models, where human cancer cells are implanted into immunodeficient mice.

Human Non-Small Cell Lung Cancer (H460) Xenograft Model

In a human non-small cell lung cancer H460 xenograft model, intraperitoneal (i.p.) administration of this compound resulted in significant tumor growth inhibition.

TreatmentDoseTumor Growth Inhibition (%)
This compound10 mg/kg46.1
This compound15 mg/kg70.1
This compound20 mg/kg83.2
Colchicine0.5 mg/kg (i.v.)41.1
Doxorubicin0.75 mg/kgSignificant delay in tumor growth[4]

Data for this compound and Colchicine from[1]. Data for Doxorubicin from[4].

At a dose of 20 mg/kg, this compound demonstrated superior tumor growth inhibition compared to colchicine.[1] While a direct percentage of inhibition for doxorubicin in this specific model was not found in the same study, other research indicates its efficacy in delaying tumor growth.[4]

Human Epidermoid Carcinoma (KB) Xenograft Model

In a human epidermoid carcinoma KB xenograft model, this compound also showed potent antitumor effects.

TreatmentDoseTumor Growth Inhibition (%)
This compound15 mg/kg (i.p.)65.6
Vincristine1 mg/kg (i.v.)37.4

Data from[1].

This compound exhibited a more potent inhibition of tumor growth compared to vincristine in this model.[1]

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

cluster_0 MTT Assay Workflow Seed cells in 96-well plate Seed cells in 96-well plate Add drug dilutions Add drug dilutions Seed cells in 96-well plate->Add drug dilutions Incubate (e.g., 72h) Incubate (e.g., 72h) Add drug dilutions->Incubate (e.g., 72h) Add MTT reagent Add MTT reagent Incubate (e.g., 72h)->Add MTT reagent Incubate (e.g., 4h) Incubate (e.g., 4h) Add MTT reagent->Incubate (e.g., 4h) Add solubilization solution Add solubilization solution Incubate (e.g., 4h)->Add solubilization solution Measure absorbance (570nm) Measure absorbance (570nm) Add solubilization solution->Measure absorbance (570nm)

Figure 2: Workflow for the MTT cell viability assay.

Detailed Methodology:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound, doxorubicin).[5]

  • Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the drugs to exert their effects.[5]

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan (B1609692) Formation: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The plates are incubated for another 4 hours.[6]

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin.

cluster_1 Tubulin Polymerization Assay Prepare tubulin solution with GTP Prepare tubulin solution with GTP Add test compound or control Add test compound or control Prepare tubulin solution with GTP->Add test compound or control Incubate at 37°C Incubate at 37°C Add test compound or control->Incubate at 37°C Monitor absorbance at 340nm over time Monitor absorbance at 340nm over time Incubate at 37°C->Monitor absorbance at 340nm over time

Figure 3: Workflow for the in vitro tubulin polymerization assay.

Detailed Methodology:

  • Reagent Preparation: Purified tubulin is reconstituted in a polymerization buffer containing GTP.[7]

  • Reaction Setup: The tubulin solution is mixed with the test compound (e.g., this compound) or a control vehicle in a 96-well plate.[8]

  • Initiation of Polymerization: The plate is warmed to 37°C to initiate tubulin polymerization.[7]

  • Turbidity Measurement: The increase in turbidity (light scattering) due to microtubule formation is monitored by measuring the absorbance at 340 nm over time using a plate reader.[7] An inhibitor of polymerization will result in a lower rate and extent of absorbance increase.

Mouse Xenograft Model

This in vivo model is used to assess the antitumor efficacy of a compound.

cluster_2 Xenograft Model Workflow Inject human cancer cells subcutaneously into immunodeficient mice Inject human cancer cells subcutaneously into immunodeficient mice Allow tumors to grow to a palpable size Allow tumors to grow to a palpable size Inject human cancer cells subcutaneously into immunodeficient mice->Allow tumors to grow to a palpable size Randomize mice into treatment and control groups Randomize mice into treatment and control groups Allow tumors to grow to a palpable size->Randomize mice into treatment and control groups Administer drug or vehicle Administer drug or vehicle Randomize mice into treatment and control groups->Administer drug or vehicle Measure tumor volume regularly Measure tumor volume regularly Administer drug or vehicle->Measure tumor volume regularly Analyze tumor growth inhibition Analyze tumor growth inhibition Measure tumor volume regularly->Analyze tumor growth inhibition

Figure 4: Workflow for an anticancer drug efficacy study using a mouse xenograft model.

Detailed Methodology:

  • Cell Implantation: A suspension of human cancer cells (e.g., H460 or KB) is injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[9][10]

  • Tumor Growth: The mice are monitored regularly for tumor growth.[9]

  • Randomization and Treatment: Once the tumors reach a certain volume (e.g., 100-200 mm³), the mice are randomly assigned to different treatment groups (vehicle control, this compound, or other chemotherapeutic agents).[9]

  • Drug Administration: The drugs are administered according to a predetermined schedule and route (e.g., intraperitoneally or intravenously).[1]

  • Tumor Measurement: Tumor volume is measured at regular intervals using calipers.[9]

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.[1]

Conclusion

This compound is a promising novel microtubule inhibitor with potent anticancer activity against a variety of cancer cell lines, including those that have developed resistance to conventional chemotherapeutic agents. In vivo studies have confirmed its efficacy in reducing tumor growth in lung and epidermoid carcinoma models, where it has shown superior or comparable activity to standard drugs like colchicine and vincristine. Its ability to overcome multidrug resistance makes it a particularly valuable candidate for further development in the treatment of refractory cancers. The data presented in this guide underscores the potential of this compound as a next-generation anticancer therapeutic.

References

Validating IMB5046 as a Non-Substrate for P-glycoprotein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Evidence from Multidrug-Resistant Cell Lines

The primary evidence for IMB5046's non-substrate status comes from its potent cytotoxic activity against various cancer cell lines, including those that overexpress P-gp and exhibit resistance to known P-gp substrates like paclitaxel (B517696) and vincristine.[1][3] The half-maximal inhibitory concentration (IC50) of this compound remains low in these resistant cell lines, indicating that it is not being effectively effluxed by P-gp.

Table 1: Cytotoxicity of this compound and Control Compounds in P-gp Overexpressing Cell Lines

CompoundCell LineP-gp ExpressionIC50 (µM)Resistance Fold-ChangeP-gp Substrate StatusReference
This compound A549Low0.054-Non-substrate [1][3]
A549/TaxolHigh0.0831.5Non-substrate [1][3]
Paclitaxel A549Low0.004-Substrate[1][3]
A549/TaxolHigh0.21654Substrate[1][3]
Vincristine KBLow0.003-Substrate[1][3]
KB/VCRHigh0.18561.7Substrate[1][3]

Standard Assays for P-glycoprotein Substrate Validation

To provide a comprehensive framework for understanding why this compound is considered a non-substrate, this section details the standard in vitro assays used for this purpose. The tables below present typical data for known P-gp substrates and non-substrates/inhibitors, illustrating the expected outcomes in these experiments.

Bidirectional Transport Assay

This assay is considered the gold standard for identifying P-gp substrates.[1] It measures the transport of a compound across a monolayer of polarized cells (e.g., MDCK-MDR1 or Caco-2) that overexpress P-gp. The transport is measured in both directions: from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side. The ratio of the apparent permeability (Papp) in the B-A direction to the A-B direction gives the efflux ratio (ER). An efflux ratio significantly greater than 2 is indicative of a P-gp substrate.

Table 2: Representative Data from a Bidirectional Transport Assay

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER)P-gp Substrate Status
Digoxin 0.515.030.0Substrate
Paclitaxel 1.225.221.0Substrate
Verapamil 20.025.01.25Non-substrate/Inhibitor
This compound (Expected) --< 2Non-substrate

Note: Specific experimental data for this compound in this assay is not publicly available. The expected result is an efflux ratio of less than 2.

P-gp ATPase Assay

P-gp utilizes the energy from ATP hydrolysis to efflux its substrates. The P-gp ATPase assay measures the rate of ATP hydrolysis in the presence of a test compound. Substrates of P-gp typically stimulate the ATPase activity of the transporter.

Table 3: Representative Data from a P-gp ATPase Assay

CompoundBasal ATPase Activity (nmol/min/mg)ATPase Activity with Compound (nmol/min/mg)Fold StimulationP-gp Substrate Status
Verapamil 30903.0Substrate/Inhibitor
Paclitaxel 30752.5Substrate
Zosuquidar 3032~1.0Inhibitor (Non-substrate)
This compound (Expected) --~1.0Non-substrate

Note: Specific experimental data for this compound in this assay is not publicly available. A non-substrate is expected to show minimal to no stimulation of ATPase activity.

Calcein-AM Efflux Assay

Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate of P-gp. Inside the cell, it is converted by esterases to the fluorescent molecule calcein (B42510), which is not a P-gp substrate. In cells overexpressing P-gp, Calcein-AM is effluxed before it can be converted, resulting in low intracellular fluorescence. P-gp inhibitors or non-substrates that compete for binding will block the efflux of Calcein-AM, leading to an increase in intracellular fluorescence.

Table 4: Representative Data from a Calcein-AM Efflux Assay

CompoundCell LineIntracellular Fluorescence (Arbitrary Units)P-gp Interaction
No Compound Parental1000-
P-gp Overexpressing200P-gp is active
Verapamil (Inhibitor) P-gp Overexpressing950P-gp is inhibited
This compound (Expected) P-gp Overexpressing~200No significant interaction

Note: Specific experimental data for this compound in this assay is not publicly available. As a non-substrate that does not inhibit P-gp, this compound is not expected to significantly increase calcein accumulation.

Experimental Protocols

Bidirectional Transport Assay Protocol
  • Cell Culture: MDCK-MDR1 cells are seeded on Transwell inserts and cultured for 3-5 days to form a confluent monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment: The test compound (e.g., this compound) is added to either the apical (A) or basolateral (B) chamber of the Transwell plate.

  • Sampling: At designated time points (e.g., 30, 60, 90, and 120 minutes), samples are collected from the receiver chamber (B for A-to-B transport, A for B-to-A transport).

  • Quantification: The concentration of the test compound in the samples is determined using LC-MS/MS.

  • Calculation of Papp and Efflux Ratio: The apparent permeability (Papp) is calculated for both directions. The efflux ratio is then determined by dividing Papp (B-A) by Papp (A-B).

P-gp ATPase Assay Protocol
  • Membrane Preparation: Membrane vesicles containing high concentrations of human P-gp are prepared from Sf9 insect cells infected with a baculovirus carrying the human MDR1 cDNA.

  • Assay Reaction: The P-gp-containing membranes are incubated with the test compound (e.g., this compound) in an assay buffer containing ATP.

  • Phosphate (B84403) Detection: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This is typically done using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The ATPase activity in the presence of the test compound is compared to the basal activity (without the compound) to determine the fold stimulation.

Calcein-AM Efflux Assay Protocol
  • Cell Seeding: P-gp overexpressing cells and the corresponding parental cells are seeded in a 96-well plate.

  • Compound Incubation: The cells are pre-incubated with the test compound (e.g., this compound) or a positive control inhibitor (e.g., Verapamil).

  • Calcein-AM Loading: Calcein-AM is added to all wells and incubated for a specific period (e.g., 30 minutes) to allow for its uptake and conversion.

  • Fluorescence Measurement: The intracellular fluorescence of calcein is measured using a fluorescence plate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: The fluorescence in the presence of the test compound is compared to the fluorescence in the absence of the compound and in the presence of a known inhibitor.

Visualized Workflows

Bidirectional_Transport_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed MDCK-MDR1 cells on Transwell inserts form_monolayer Culture to form confluent monolayer seed_cells->form_monolayer check_teer Verify monolayer integrity (TEER measurement) form_monolayer->check_teer add_compound Add this compound to apical or basolateral side check_teer->add_compound incubate Incubate and collect samples from receiver side add_compound->incubate quantify Quantify compound (LC-MS/MS) incubate->quantify calculate Calculate Papp (A->B, B->A) and Efflux Ratio (ER) quantify->calculate interpret ER < 2 suggests non-substrate status calculate->interpret

Caption: Workflow for the Bidirectional Transport Assay.

Calcein_AM_Assay_Principle cluster_pgp_active P-gp Active (No Inhibitor) cluster_pgp_inhibited P-gp Inhibited CalceinAM_in1 Calcein-AM (Non-fluorescent) Cell1 Cell with active P-gp CalceinAM_in1->Cell1 Pgp_pump1 P-gp Cell1->Pgp_pump1 Low_Fluorescence Low Fluorescence Cell1->Low_Fluorescence CalceinAM_out1 Calcein-AM Effluxed Pgp_pump1->CalceinAM_out1 CalceinAM_in2 Calcein-AM (Non-fluorescent) Cell2 Cell with inhibited P-gp CalceinAM_in2->Cell2 Esterases Esterases CalceinAM_in2->Esterases Hydrolysis Pgp_pump2 P-gp (Blocked) Cell2->Pgp_pump2 Calcein Calcein (Fluorescent) Esterases->Calcein High_Fluorescence High Fluorescence Calcein->High_Fluorescence

Caption: Principle of the Calcein-AM Efflux Assay.

Conclusion

References

IMB5046: A Comparative Guide to a Novel Colchicine Binding Site Agent for In Vivo Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of IMB5046 with other prominent colchicine (B1669291) binding site agents. The data presented is curated from preclinical studies to assist researchers in evaluating its potential as an anticancer therapeutic.

Executive Summary

This compound is a novel microtubule inhibitor that has demonstrated significant in vivo antitumor activity. It binds to the colchicine site of tubulin, disrupting microtubule polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. A key advantage of this compound is its ability to overcome multidrug resistance, as it is not a substrate for P-glycoprotein. This guide benchmarks the in vivo efficacy of this compound against other colchicine binding site inhibitors, namely Combretastatin (B1194345) A4-phosphate and Colchicine, as well as other microtubule-targeting agents like Paclitaxel (B517696) and Vincristine.

In Vivo Efficacy: A Comparative Analysis

The following table summarizes the in vivo antitumor activity of this compound and its comparators in various xenograft models.

AgentCancer ModelDosage and AdministrationTumor Growth InhibitionReference
This compound Human Epidermoid Carcinoma (KB)15 mg/kg, i.p.65.6%[1]
Human Lung Cancer (H460)15 mg/kg, i.p.70.1%
Human Lung Cancer (H460)20 mg/kg, i.p.83.2%
Combretastatin A4P (Fosbretabulin) Anaplastic Thyroid Carcinoma XenograftsNot specifiedSignificantly lower tumor weights[2]
Non-Hodgkin's Lymphoma (WSU-DLCL2)200 mg/kg (four doses)T/C of 11.7%[1]
Colchicine Gastric Cancer (NCI-N87)0.10 mg/kg/daySuppressed tumor growth[3]
Thyroid Cancer0.5 mg/kg/day, s.c.Growth arrest[4]
Paclitaxel Human Lung Cancer (A549, NCI-H23, NCI-H460, DMS-273)24 mg/kg/day, i.v. (for 5 days)Statistically significant tumor growth inhibition[5][6]
Vincristine Human Epidermoid Carcinoma (KB)1 mg/kg, i.v.37.4%
Lymphoma (L5178Y)0.30 mg/kgLess tumor growth compared to control[7]

*T/C: Treatment vs. Control. A T/C of 11.7% indicates a high level of tumor growth inhibition.

Mechanism of Action: Targeting the Microtubule Cytoskeleton

Colchicine binding site agents, including this compound, exert their anticancer effects by disrupting the dynamics of microtubules, essential components of the cellular cytoskeleton.

Mechanism of Colchicine Binding Site Inhibitors cluster_0 Cellular Effects cluster_1 Downstream Consequences Colchicine Site Agent Colchicine Site Agent Tubulin Dimer Tubulin Dimer Colchicine Site Agent->Tubulin Dimer Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization Tubulin Dimer->Microtubule Polymerization Inhibits Microtubule Instability Microtubule Instability Microtubule Polymerization->Microtubule Instability Leads to Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Instability->Mitotic Spindle Disruption G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Typical In Vivo Xenograft Study Workflow Cancer Cell Culture Cancer Cell Culture Cell Implantation Cell Implantation Cancer Cell Culture->Cell Implantation Subcutaneous injection Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Palpable tumors form Randomization Randomization Tumor Growth->Randomization Tumors reach desired size Treatment Treatment Randomization->Treatment Treatment vs. Vehicle Control Monitoring Monitoring Treatment->Monitoring Tumor volume & body weight Data Analysis Data Analysis Monitoring->Data Analysis Statistical analysis Endpoint Endpoint Monitoring->Endpoint Study conclusion

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for IMB5046

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of the potent microtubule inhibitor, IMB5046, are critical for ensuring the safety of laboratory personnel and preventing environmental contamination. As a cytotoxic and antineoplastic agent, all materials that have come into contact with this compound must be treated as hazardous waste.[1][2] Adherence to strict protocols is paramount, from the point of use to final disposal.

This compound, a novel nitrobenzoate microtubule inhibitor, demonstrates significant cytotoxicity against a range of cancer cell lines. Its mechanism of action as a microtubule-destabilizing agent warrants its classification as a hazardous substance requiring special handling and disposal procedures. The following guidelines provide a comprehensive, step-by-step approach to the safe management of this compound waste in a research setting.

This compound Waste Classification and Disposal Summary

All waste generated from the handling and use of this compound must be segregated from general laboratory waste and disposed of as cytotoxic hazardous waste. The following table summarizes the appropriate disposal streams for different types of this compound-contaminated materials.

Waste TypeDescriptionRecommended ContainerDisposal Method
Bulk this compound Waste Unused or expired this compound powder or solutions; grossly contaminated items.Labeled, sealed, and leak-proof hazardous waste container (often yellow or purple).[3][4]Collection by a licensed hazardous waste contractor for high-temperature incineration.[3]
Trace-Contaminated Solids Personal Protective Equipment (PPE), empty vials, plasticware, and other materials with minimal residual contamination.Labeled cytotoxic waste bag (thick, puncture-resistant plastic, often yellow or purple).[5][6]Collection by a licensed hazardous waste contractor for incineration.[7]
Contaminated Sharps Needles, syringes, and other sharp objects contaminated with this compound.Puncture-resistant, labeled sharps container for cytotoxic waste (often yellow or purple).[6][8]Collection by a licensed hazardous waste contractor for incineration.[3]
Liquid Waste Solutions containing this compound, such as from cell culture media or experimental procedures.Labeled, leak-proof, and sealed container for hazardous liquid waste.[4]Collection by a licensed hazardous waste contractor for high-temperature incineration.[3]

Detailed Disposal Protocols

The proper segregation and disposal of this compound waste is a multi-step process that begins at the point of generation. The following workflow outlines the critical steps for safely managing this cytotoxic compound.

This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Containment cluster_2 Disposal Path Generate_Waste This compound Waste Generated Segregate_Waste Segregate at Point of Use Generate_Waste->Segregate_Waste Bulk_Waste Bulk/Liquid Waste Segregate_Waste->Bulk_Waste Grossly Contaminated or Unused Product Trace_Waste Trace Contaminated Solids Segregate_Waste->Trace_Waste PPE, Empty Vials, Labware Sharps_Waste Contaminated Sharps Segregate_Waste->Sharps_Waste Needles, Syringes Hazardous_Container Seal in Labeled Hazardous Container Bulk_Waste->Hazardous_Container Cytotoxic_Bag Place in Labeled Cytotoxic Waste Bag Trace_Waste->Cytotoxic_Bag Sharps_Container Place in Labeled Cytotoxic Sharps Container Sharps_Waste->Sharps_Container Waste_Pickup Arrange for Pickup by Licensed Waste Contractor Hazardous_Container->Waste_Pickup Cytotoxic_Bag->Waste_Pickup Sharps_Container->Waste_Pickup Incineration High-Temperature Incineration Waste_Pickup->Incineration

This compound Waste Disposal Workflow Diagram
Step-by-Step Disposal Procedures:

  • Personal Protective Equipment (PPE): Before handling this compound or its waste, always wear appropriate PPE, including double gloves, a disposable gown, and safety glasses.[1]

  • Waste Segregation: At the point of generation, immediately segregate all this compound-contaminated materials from other waste streams.[9]

  • Bulk and Liquid Waste:

    • Collect unused or expired this compound and solutions containing the compound in a designated, leak-proof, and clearly labeled hazardous waste container.[4]

    • Ensure the container is compatible with the chemical and is kept securely closed when not in use.

    • Do not mix with other chemical waste unless permitted by your institution's hazardous waste management plan.

  • Trace-Contaminated Solid Waste:

    • Place all disposables with trace contamination, such as gloves, gowns, bench paper, and empty vials, into a designated, thick (at least 2-4 mil), and clearly labeled cytotoxic waste bag.[5][6]

    • Once the bag is three-quarters full, securely seal it to prevent leakage.

  • Contaminated Sharps:

    • Immediately place all contaminated needles, syringes, and other sharp objects into a puncture-resistant, labeled sharps container specifically designated for cytotoxic waste.[6][8]

    • Do not recap, bend, or break needles.

    • Seal the container when it is three-quarters full.

  • Spill Management:

    • In the event of a spill, immediately alert others in the area.

    • Wearing appropriate PPE, contain the spill with absorbent materials.

    • Clean the area with a detergent solution, followed by a rinse with water.

    • Dispose of all cleanup materials as bulk cytotoxic waste.[8]

  • Final Disposal:

    • Store all sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic.

    • Arrange for the collection of the waste by a licensed hazardous waste disposal contractor.

    • The standard and required method for the final disposal of cytotoxic waste is high-temperature incineration.[3]

By adhering to these procedures, researchers and laboratory professionals can mitigate the risks associated with the handling and disposal of this compound, ensuring a safe working environment and protecting the ecosystem. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for local requirements.

References

Personal protective equipment for handling IMB5046

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for IMB5046

Disclaimer: This guide is intended to provide essential safety and logistical information for handling this compound in a laboratory setting. As no specific Safety Data Sheet (SDS) is currently available for this compound, these recommendations are based on a conservative approach, treating it as a potent and potentially hazardous substance due to its cytotoxic properties as a microtubule inhibitor.[1] All handling of this compound should be conducted by trained personnel familiar with the principles of handling cytotoxic agents.

Hazard Assessment and Personal Protective Equipment (PPE)

Given that this compound is a microtubule inhibitor with potent cytotoxicity against multiple tumor cell lines, the primary hazards are considered to be dermal, ocular, and respiratory exposure.[1] A comprehensive PPE strategy is mandatory to minimize risk.

Summary of Mandatory Personal Protective Equipment

Body Area Personal Protective Equipment (PPE) Specifications & Rationale
Hands Double-gloving with chemotherapy-rated nitrile glovesProvides a robust barrier against skin contact. The outer glove should be removed and disposed of immediately after handling the compound. Regular glove changes, typically every 30-60 minutes, are recommended.[2]
Eyes & Face Safety goggles with side shields and a full-face shieldProtects against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.
Body Disposable, low-permeability, solid-front, back-closing gownA dedicated lab coat for handling this compound is recommended to prevent contamination of personal clothing. Cuffs should be elasticated and tucked under the inner glove.
Respiratory NIOSH-approved N95 respirator or higherRecommended when handling the powder form to prevent inhalation of fine particles. All work with the solid compound should be conducted in a certified chemical fume hood or a biological safety cabinet.
Feet Closed-toe shoesStandard laboratory practice to protect against spills.
Operational Plan: Step-by-Step Handling Protocol

A meticulous and systematic approach is crucial for the safe handling of this compound.

2.1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound must take place in a designated and clearly marked area, such as a chemical fume hood or a biological safety cabinet, to contain any potential airborne particles.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3]

  • Spill Kit: A spill kit specifically for cytotoxic agents should be available in the immediate vicinity.

2.2. Handling the Compound:

  • Donning PPE: Before entering the designated handling area, don all required PPE in the correct sequence.

  • Weighing: When weighing the solid compound, utilize a containment balance enclosure or a chemical fume hood to prevent the dispersal of powder.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to minimize the risk of splashing.

2.3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment in the designated area after each use.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination, disposing of it in the designated hazardous waste container.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, weighing papers, and pipette tips, must be disposed of in a clearly labeled, sealed, and puncture-proof hazardous waste container.

  • Waste Storage: Store hazardous waste containers in a secure, designated area, away from general laboratory traffic.

  • Disposal Method: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is essential.

Exposure Type Immediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., chemical absorbent pads) while wearing full PPE. For large spills, evacuate the area and contact your institution's EHS office.

Visual Workflow Guides

The following diagrams illustrate the key procedural workflows for handling this compound safely.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase start Start: Handling this compound designated_area Enter Designated Handling Area start->designated_area don_ppe Don Full PPE designated_area->don_ppe weigh_compound Weigh Solid Compound in Containment don_ppe->weigh_compound prepare_solution Prepare Solution in Fume Hood weigh_compound->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate Decontaminate Surfaces & Equipment conduct_experiment->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Dispose of Contaminated Waste doff_ppe->dispose_waste end_op End of Operation dispose_waste->end_op

Caption: Workflow for Personal Protective Equipment (PPE) usage when handling this compound.

Disposal_Plan cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Storage cluster_disposal Final Disposal start Handling of this compound Complete contaminated_materials Identify All Contaminated Materials (Gloves, Gown, Labware, etc.) start->contaminated_materials place_in_container Place in Labeled, Sealed, Puncture-Proof Hazardous Waste Container contaminated_materials->place_in_container store_securely Store Container in a Secure, Designated Area place_in_container->store_securely arrange_collection Arrange for Collection by EHS or Licensed Disposal Company store_securely->arrange_collection end_disposal Waste Disposed arrange_collection->end_disposal

Caption: Disposal plan for this compound and contaminated materials.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.